TAS-120 (Futibatinib)
Description
BenchChem offers high-quality TAS-120 (Futibatinib) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TAS-120 (Futibatinib) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H22N6O3 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-[(3R)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m1/s1 |
InChI Key |
KEIPNCCJPRMIAX-OAHLLOKOSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@@H]4CCN(C4)C(=O)C=C)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC |
Origin of Product |
United States |
Foundational & Exploratory
TAS-120 (Futibatinib) mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Futibatinib (B611163) (TAS-120)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futibatinib (TAS-120) is a potent, orally bioavailable, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Its unique covalent binding mechanism confers a distinct pharmacological profile, characterized by high potency, selectivity, and sustained target inhibition.[4][5] This document provides a comprehensive technical overview of the mechanism of action of futibatinib, including its molecular interactions, effects on downstream signaling pathways, and its activity in preclinical models. Detailed experimental protocols and quantitative data are presented to support researchers in the field of oncology and drug development.
Introduction to FGFR Signaling and its Role in Oncology
The Fibroblast Growth Factor (FGF)/FGFR signaling axis is a critical regulator of a wide array of cellular processes, including proliferation, survival, differentiation, and migration.[3][6] The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4).[3] Genetic aberrations in FGFR genes, such as amplifications, fusions, rearrangements, and activating mutations, can lead to dysregulated kinase activity and are established oncogenic drivers in a variety of human cancers, including cholangiocarcinoma, gastric cancer, urothelial carcinoma, and breast cancer.[1][2][7][8] Consequently, FGFRs have emerged as a compelling therapeutic target for cancer treatment.[1]
Molecular Mechanism of Action of Futibatinib
Futibatinib is distinguished from many other FGFR inhibitors by its irreversible mechanism of action.[3] It forms a covalent bond with a conserved cysteine residue located in the P-loop of the ATP-binding pocket of the FGFR kinase domain.[4][9] This specific residue has been identified as Cysteine 492 in FGFR2.[9]
The inhibition process occurs in two steps:
-
Reversible Binding: Futibatinib initially forms a non-covalent complex within the ATP-binding pocket of the FGFR kinase.[4]
-
Irreversible Covalent Bonding: Subsequently, the acrylamide (B121943) moiety of futibatinib forms a covalent bond with the thiol group of the cysteine residue, leading to the permanent inactivation of the receptor.[4]
This irreversible binding provides a prolonged duration of action that is not solely dependent on the plasma concentration of the drug, a key advantage that may lead to improved efficacy and a reduced likelihood of acquired resistance compared to reversible inhibitors.[4]
Quantitative Data
The potency and selectivity of futibatinib have been extensively characterized in a range of preclinical assays.
Table 1: In Vitro Kinase Inhibitory Activity of Futibatinib
| Target | IC50 (nmol/L) |
| FGFR1 | 1.8 ± 0.4 |
| FGFR2 | 1.4 ± 0.3 |
| FGFR3 | 1.6 ± 0.1 |
| FGFR4 | 3.7 ± 0.4 |
| IC50 values represent the concentration of futibatinib required to inhibit 50% of the kinase activity in a biochemical assay. Data are presented as mean ± SD.[2] |
Table 2: Kinase Selectivity Profile of Futibatinib
| Kinase | % Inhibition at 100 nmol/L Futibatinib |
| FGFR1 | >95% |
| FGFR2 | >95% |
| FGFR3 | >95% |
| FGFR4 | >95% |
| RET (S891A mutant) | 85.7% |
| MAPKAPK2 | 54.3% |
| CK1α | 50.7% |
| Data from a kinase panel of 296 human kinases.[2] |
Table 3: Anti-proliferative Activity of Futibatinib in FGFR-Deregulated Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | GI50 (nmol/L) |
| SNU-16 | Gastric | FGFR2 Amplification | 11 ± 2 |
| KATO-III | Gastric | FGFR2 Amplification | 22 ± 3 |
| OCUM-2MD3 | Gastric | FGFR2 Amplification | 6.5 ± 1.1 |
| MFM-223 | Breast | FGFR2 Amplification | 8.3 ± 1.5 |
| AN3 CA | Endometrial | FGFR2 Mutation | 19 ± 4 |
| RT-112 | Bladder | FGFR3 Fusion | 1.7 ± 0.3 |
| H1581 | Lung | FGFR1 Amplification | 39 ± 5 |
| GI50 values represent the concentration of futibatinib that elicits 50% growth inhibition. Data are presented as mean ± SD.[2] |
Inhibition of Downstream Signaling Pathways
By irreversibly binding to and inactivating FGFRs, futibatinib effectively blocks the autophosphorylation of the receptors and abrogates the initiation of downstream signaling cascades crucial for tumor cell proliferation and survival.[6][10]
Key Downstream Pathways Inhibited by Futibatinib:
-
RAS-Mitogen-Activated Protein Kinase (MAPK) Pathway: Futibatinib treatment leads to a dose-dependent inhibition of the phosphorylation of downstream effectors such as ERK.[10] This pathway is a central regulator of cell cycle progression and proliferation.[10]
-
Phosphatidylinositol 3-Kinase (PI3K)-AKT Pathway: Inhibition of FGFR by futibatinib results in a significant reduction in AKT phosphorylation.[10] The PI3K-AKT pathway is a major regulator of cell survival and apoptosis.[3][10]
-
Phospholipase Cγ (PLCγ) Pathway: As a downstream effector of FGFR, the activation of PLCγ is also inhibited by futibatinib, which impacts intracellular calcium signaling and cell motility.[3][10]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: FGFR signaling can also activate the JAK/STAT pathway, and futibatinib's inhibition of FGFR phosphorylation consequently dampens this signaling axis involved in cell growth and differentiation.[6][10]
Caption: FGFR Signaling and Futibatinib's Point of Inhibition.
Mechanisms of Resistance
Acquired resistance to FGFR inhibitors is a clinical challenge. The primary mechanism of resistance to futibatinib involves the emergence of secondary mutations in the FGFR kinase domain.[7][9] Notably, mutations at the gatekeeper residue (V565) and the molecular brake residue (N550) in FGFR2 are frequently observed.[9][11] However, due to its covalent binding mechanism, futibatinib has demonstrated activity against some mutations that confer resistance to reversible FGFR inhibitors.[2][12] Disruption of the cysteine residue (C492) that futibatinib covalently binds to is a potential resistance mechanism, but it has been observed rarely in clinical settings, possibly due to a reduction in the kinase's signaling activity.[9][11]
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of futibatinib against FGFR kinases.
Methodology:
-
Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 cytoplasmic domains, peptide substrate, ATP, futibatinib, kinase assay buffer.
-
Procedure: a. The kinase reaction is initiated by incubating the recombinant FGFR kinase with a peptide substrate and ATP at a concentration similar to the Michaelis constant (Km) for each respective kinase.[2][10] b. Futibatinib is added at various concentrations to determine its inhibitory effect.[10] c. The reaction is incubated at room temperature for a specified period. d. The phosphorylation of the peptide substrate is quantified using an off-chip mobility shift assay (MSA) with a system like the LabChip3000.[2][10] e. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of futibatinib on cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell lines with known FGFR aberrations, cell culture medium, futibatinib, DMSO (vehicle), 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure: a. Tumor cells are seeded into 96-well plates at an optimized density and allowed to adhere overnight.[2] b. Cells are treated with a serial dilution of futibatinib or vehicle (DMSO) for 72 hours.[2][13] c. After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. d. Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a multimode plate reader.[2] e. The concentration of futibatinib that elicits 50% growth inhibition (GI50) is determined by comparing the luminescence of treated cells to that of vehicle-treated cells.[2]
Western Blot Analysis of Downstream Signaling
Objective: To evaluate the effect of futibatinib on the phosphorylation of key proteins in the FGFR signaling pathway.
Methodology:
-
Reagents and Materials: Cancer cell lines, cell culture medium, futibatinib, lysis buffer with protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT), HRP-conjugated secondary antibodies, ECL detection reagents.
-
Procedure: a. Cells are seeded and grown to 70-80% confluency. b. Cells are treated with various concentrations of futibatinib or vehicle for a specified time (e.g., 1 hour).[14] c. Following treatment, cells are lysed, and protein concentration is determined. d. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. e. The membrane is blocked and then incubated with primary antibodies overnight at 4°C. f. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. g. The protein bands are visualized using an ECL detection system.
References
- 1. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Futibatinib's Covalent Engagement with FGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futibatinib (B611163) (TAS-120) is a potent, orally bioavailable, and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Its clinical efficacy, particularly in the treatment of intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements, is anchored in its unique covalent binding mechanism.[1][4] This irreversible interaction with the FGFR kinase domain ensures a sustained and durable inhibition of oncogenic signaling pathways.[5][6] This technical guide provides a comprehensive examination of the core covalent binding mechanism of futibatinib, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for professionals in the field of oncology drug development.
The FGFR Signaling Pathway and Futibatinib's Point of Intervention
The Fibroblast Growth Factor (FGF)/FGFR signaling cascade is a critical pathway that governs a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[7][8] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or rearrangements, is a known driver in various malignancies.[1][7] Upon ligand binding, FGFRs dimerize and autophosphorylate, triggering downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[5][7][9] Futibatinib exerts its therapeutic effect by irreversibly binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking the phosphorylation and subsequent activation of these downstream pathways.[2][6]
The Covalent Binding Mechanism of Futibatinib
The interaction between futibatinib and the FGFR kinase domain is a two-step process that begins with a reversible, non-covalent binding event, which is then followed by an irreversible covalent bond formation.[6] This mechanism confers high affinity and specificity. The key structural feature of futibatinib that enables its covalent binding is the acrylamide (B121943) "warhead".[6] This electrophilic group is strategically positioned to react with a specific, nucleophilic cysteine residue located in the P-loop of the FGFR kinase domain (Cys491 in FGFR2).[1][10]
The covalent bond is formed via a Michael addition reaction, where the thiol group of the cysteine residue attacks the β-carbon of the acrylamide's α,β-unsaturated carbonyl system.[6] This results in the formation of a stable thioether linkage, which permanently inactivates the FGFR kinase.[6]
Quantitative Analysis of Futibatinib's Potency
The potency of futibatinib has been extensively evaluated through various in vitro assays. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values highlight its potent and selective activity against FGFR family members and cancer cell lines harboring FGFR aberrations.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Futibatinib
| FGFR Isoform | Reported IC50 (nM) |
| FGFR1 | 1.8 ± 0.4[2] |
| FGFR2 | 1.4 ± 0.3[2] |
| FGFR3 | 1.6 ± 0.1[2] |
| FGFR4 | 3.7 ± 0.4[2] |
| Data compiled from preclinical studies.[2] |
Table 2: Antiproliferative Activity (GI50) of Futibatinib in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | GI50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 7.9 ± 1.5[11] |
| AN3 CA | Endometrial Cancer | FGFR2 Mutation | 11.2 ± 2.1[11] |
| RT112/84 | Bladder Cancer | FGFR3 Fusion | 9.8 ± 1.3[11] |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 23.5 ± 3.5[11] |
| Data represents the concentration causing 50% growth inhibition.[11] |
Experimental Protocols
The characterization of futibatinib's covalent binding and activity relies on a suite of specialized biochemical and cell-based assays.
Biochemical FGFR Kinase Inhibition Assay
This assay is designed to directly measure the inhibitory effect of futibatinib on the enzymatic activity of recombinant FGFR kinases.[11]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of futibatinib against FGFR kinases.
-
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.[11]
-
ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[11]
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[11]
-
Futibatinib stock solution (in DMSO).[11]
-
ADP-Glo™ Kinase Assay Kit (Promega) or a similar detection system.[11]
-
384-well plates.[11]
-
-
Procedure:
-
Prepare serial dilutions of futibatinib in kinase buffer.[11]
-
In a 384-well plate, add the futibatinib dilutions.[11]
-
Add the recombinant FGFR kinase to each well.[11]
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Michaelis constant (Km) for each kinase.[2]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[11]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.[11]
-
The data are plotted as percent inhibition versus the logarithm of the futibatinib concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.[6] A decrease in the IC50 value with increasing pre-incubation time is indicative of a time-dependent, irreversible inhibitor.[6]
-
Cell-Based Proliferation Assay
This assay assesses the ability of futibatinib to inhibit the proliferation of cancer cells that are dependent on FGFR signaling.[2]
-
Objective: To determine the concentration of futibatinib that elicits 50% growth inhibition (GI50).
-
Materials:
-
Procedure:
-
Seed tumor cells into 96-well plates and allow them to adhere.[2]
-
Treat the cells with serial dilutions of futibatinib or vehicle (DMSO) for 72 hours.[2]
-
Determine tumor cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[2]
-
The GI50 value is calculated based on the cell count at the time of compound addition.[2]
-
Mass Spectrometry for Covalent Adduct Confirmation
This method is used to confirm the covalent binding of futibatinib to the FGFR kinase domain and to identify the specific amino acid residue involved.[1]
-
Objective: To confirm the formation of a covalent adduct between futibatinib and FGFR and to identify the modified residue.
-
Procedure:
-
Incubate the recombinant FGFR kinase domain with futibatinib.
-
The protein-inhibitor complex is then subjected to intact mass measurement using liquid chromatography-mass spectrometry (LC-MS). An increase in the protein's molecular weight corresponding to the molecular weight of futibatinib indicates covalent binding.[1]
-
To identify the specific binding site, the modified protein is digested with a protease (e.g., Glu-C endopeptidase).[1]
-
The resulting peptides are analyzed by LC-MS/MS. Peptide mapping analysis will reveal a mass shift in the peptide containing the covalently modified cysteine residue (e.g., C491 in FGFR2).[1]
-
Mechanisms of Resistance
Despite the durable inhibition provided by its covalent binding, resistance to futibatinib can emerge. The predominant mechanism of acquired resistance involves the emergence of secondary mutations within the FGFR2 kinase domain.[12][13] Notably, mutations at the "gatekeeper" residue (V565) and the "molecular brake" residue (N550) are frequently observed.[13][14] Interestingly, mutations at the site of covalent binding (C492) are rare, potentially due to a negative impact on the kinase's signaling activity.[13][14]
Conclusion
Futibatinib's covalent binding mechanism is a key differentiator that underpins its potent and sustained antitumor activity. By forming an irreversible bond with a conserved cysteine in the ATP-binding pocket of FGFRs, it effectively and durably shuts down the oncogenic signaling driven by FGFR aberrations.[5][6] A thorough understanding of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development and strategic application of futibatinib and other covalent inhibitors in oncology.
References
- 1. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Futibatinib | TAS-120 | FGFR Inhibitor | TargetMol [targetmol.com]
- 4. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. | Semantic Scholar [semanticscholar.org]
- 5. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. theraindx.com [theraindx.com]
- 11. benchchem.com [benchchem.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Futibatinib (TAS-120): A Covalent Inhibitor of Fibroblast Growth Factor Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Futibatinib (B611163) (TAS-120) is a potent, orally bioavailable, and irreversible small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1] Its development represents a significant advancement in the treatment of cancers driven by aberrant FGFR signaling, particularly in patients with intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of futibatinib. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways are presented to support further research and development in this area.
Introduction: Targeting the FGFR Signaling Pathway
The fibroblast growth factor (FGF)/FGFR signaling pathway is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1] The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[2] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors.[1][3] Consequently, FGFRs have emerged as a compelling therapeutic target in oncology.
Futibatinib was developed as a next-generation FGFR inhibitor designed to overcome the limitations of earlier, reversible inhibitors.[4] Its unique mechanism involves the formation of a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained and irreversible inhibition of downstream signaling.[1] This irreversible binding mode offers the potential for improved potency, selectivity, and duration of action, as well as activity against certain resistance mutations that can arise with ATP-competitive inhibitors.[5]
Discovery and Synthesis of Futibatinib (TAS-120)
The discovery of futibatinib originated from the screening of an in-house compound library, which identified a pyrrolopyrimidine analog with inhibitory activity against FGFR2.[2] Structure-activity relationship (SAR) studies led to the optimization of this initial hit, focusing on enhancing potency and selectivity. A key design element of futibatinib is the incorporation of an acrylamide (B121943) "warhead," which is responsible for the covalent interaction with the target cysteine residue.[2][6]
Chemical Synthesis
The synthesis of futibatinib involves a multi-step process, with key reactions including a Sonogashira coupling to introduce the dimethoxyphenyl ethynyl (B1212043) moiety, followed by an acylation step to install the acrylamide warhead.[6]
Table 1: Key Synthetic Steps for Futibatinib
| Step | Reaction Type | Key Reagents and Conditions |
| 1 | Sonogashira Coupling | Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane (B109758) adduct, cuprous iodide, triethylamine, dimethylformamide, 90°C, 6h.[7] |
| 2 | Alkylation | Potassium carbonate, dimethylformamide, 70°C, 3h.[7] |
| 3 | Boc Deprotection | Hydrochloric acid, 1,4-dioxane (B91453), room temperature, 1.5h.[7] |
| 4 | Acylation | Acryloyl chloride, triethylamine, chloroform (B151607), 0°C to room temperature.[7] |
Detailed Synthetic Protocol
A detailed, step-by-step synthetic protocol is outlined below, based on reported synthetic routes.
Step 1: Sonogashira Coupling: To a solution of the appropriate 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine precursor in dimethylformamide are added 3,5-dimethoxyphenylacetylene, triethylamine, dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct, and cuprous iodide. The reaction mixture is heated at 90°C for 6 hours under an inert atmosphere.[7] After cooling, the mixture is worked up to yield the coupled product.
Step 2: Alkylation: The product from the previous step is dissolved in dimethylformamide, and potassium carbonate and the (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate are added. The mixture is heated at 70°C for 3 hours.[7] Following an aqueous workup, the alkylated product is isolated.
Step 3: Boc Deprotection: The Boc-protected intermediate is dissolved in a solution of hydrochloric acid in 1,4-dioxane and stirred at room temperature for 1.5 hours.[7] The solvent is removed under reduced pressure to yield the deprotected pyrrolidine (B122466) intermediate.
Step 4: Acylation: The pyrrolidine intermediate is dissolved in chloroform and cooled to 0°C. Triethylamine is added, followed by the dropwise addition of acryloyl chloride. The reaction is stirred for 10 minutes at 0°C and then at room temperature.[7] The reaction is quenched with aqueous sodium bicarbonate, and the product, futibatinib, is extracted and purified.[7]
Mechanism of Action and Signaling Pathway
Futibatinib exerts its therapeutic effect by irreversibly inhibiting the kinase activity of FGFRs 1, 2, 3, and 4.[3] Upon binding of FGF ligands, FGFRs dimerize and trans-autophosphorylate specific tyrosine residues in their intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[2][8]
Futibatinib covalently binds to a highly conserved cysteine residue in the P-loop of the FGFR ATP-binding pocket.[3] This irreversible binding blocks the ATP binding site, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling.[3]
Preclinical and Clinical Data
The anti-tumor activity of futibatinib has been extensively evaluated in both preclinical models and clinical trials.
In Vitro Potency and Selectivity
Futibatinib demonstrates potent inhibitory activity against all four FGFR isoforms in biochemical assays.
Table 2: In Vitro Biochemical Potency of Futibatinib
| Kinase Target | IC50 (nM) |
| FGFR1 | 1.8[1] |
| FGFR2 | 1.4[1] |
| FGFR3 | 1.6[1] |
| FGFR4 | 3.7[1] |
Futibatinib also exhibits potent anti-proliferative activity in a variety of cancer cell lines harboring FGFR alterations.
Table 3: Cellular Anti-proliferative Activity of Futibatinib in FGFR-Aberrant Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.3[1] |
| KATO III | Gastric Cancer | FGFR2 Amplification | 2.5[1] |
| MFM-223 | Breast Cancer | FGFR2 Amplification | 3.1[1] |
| RT112/84 | Bladder Cancer | FGFR3 Fusion | 5.6[1] |
| OPM-2 | Multiple Myeloma | FGFR3 Translocation | 4.2[1] |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 2.9[1] |
In Vivo Efficacy in Xenograft Models
Oral administration of futibatinib has been shown to lead to significant, dose-dependent tumor reduction in various FGFR-driven human tumor xenograft models.
Table 4: Summary of Futibatinib Efficacy in Xenograft Models
| Cancer Type with FGFR Aberration | Xenograft Model | Treatment Dose & Schedule | Outcome |
| Cholangiocarcinoma (FGFR2 fusion) | Nude mouse | 20 mg/kg, QD, PO | Strong antitumor efficacy[9] |
| Gastric Cancer (FGFR2 amplification) | Nude mouse | 20 mg/kg, QD, PO | Significant tumor growth inhibition[9] |
Clinical Efficacy in Cholangiocarcinoma
The pivotal Phase 2 FOENIX-CCA2 study evaluated the efficacy and safety of futibatinib in patients with previously treated, unresectable, locally advanced or metastatic iCCA harboring FGFR2 gene fusions or other rearrangements.
Table 5: Efficacy Results from the FOENIX-CCA2 Trial
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 42% |
| Median Duration of Response (DOR) | 9.7 months |
| Median Progression-Free Survival (PFS) | 9.0 months |
| Median Overall Survival (OS) | 21.7 months |
Mechanisms of Resistance
Despite the durable responses observed with futibatinib, acquired resistance can emerge. The predominant mechanism of resistance involves the development of secondary mutations within the FGFR2 kinase domain, particularly at the gatekeeper residue (V565) and the molecular brake residue (N550).[4][10][11][12] Off-target resistance mechanisms, such as alterations in the PI3K/mTOR and MAPK pathways, have also been identified.[11]
Experimental Protocols
In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a method to determine the biochemical potency of futibatinib against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Futibatinib (TAS-120)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of futibatinib in DMSO. Further dilute in kinase buffer to the desired final concentrations, ensuring the final DMSO concentration is ≤1%.[13]
-
Reaction Setup: In a 384-well plate, add 2.5 µL of futibatinib or vehicle (DMSO) to the wells. Add 5 µL of a mixture containing the FGFR enzyme and the peptide substrate in kinase buffer.[13]
-
Initiate Reaction: Start the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.[13]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[13]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[13]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.[13]
-
Data Acquisition: Measure the luminescence using a plate reader.[13]
-
Data Analysis: Calculate the percent inhibition for each futibatinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[13]
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of futibatinib on the proliferation of FGFR-dependent cancer cell lines.
Materials:
-
FGFR-dependent cancer cell lines
-
Complete cell culture medium
-
Futibatinib (TAS-120)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[13]
-
Compound Treatment: Prepare serial dilutions of futibatinib in culture medium and add to the appropriate wells. Include vehicle-treated wells as a control.[13]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[13]
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each futibatinib concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting to a dose-response curve.
Western Blot Analysis of FGFR Phosphorylation
This protocol is used to assess the inhibitory effect of futibatinib on FGFR phosphorylation in cells.
Materials:
-
FGFR-dependent cancer cell lines
-
Futibatinib (TAS-120)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-FGFR, anti-total FGFR, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells and grow to 70-80% confluency. Treat with various concentrations of futibatinib for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane and incubate with a chemiluminescent substrate. Visualize the protein bands using an imaging system.[13]
-
Stripping and Re-probing: To detect total protein levels as loading controls, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total forms of the proteins.[13]
Conclusion
Futibatinib (TAS-120) is a highly potent and selective irreversible inhibitor of FGFRs 1-4 that has demonstrated significant anti-tumor activity in preclinical models and clinical trials, leading to its approval for the treatment of FGFR2-rearranged iCCA. Its covalent mechanism of action provides a durable inhibition of the FGFR signaling pathway. Understanding the detailed methodologies for its synthesis and biological evaluation, as well as the mechanisms of resistance, is crucial for the continued development of FGFR-targeted therapies and for optimizing treatment strategies for patients with FGFR-driven cancers.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAS-120: Futibatinib in Advanced Cholangiocarcinoma with FGFR2 Fusions - Cholangiocarcinoma Australia [cholangiocarcinomaaustralia.org]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. medkoo.com [medkoo.com]
- 7. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Futibatinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futibatinib (B611163) (TAS-120) is a next-generation, orally bioavailable, small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] It is distinguished by its irreversible and covalent binding mechanism, which provides a unique pharmacological profile compared to other ATP-competitive FGFR inhibitors.[1][2] Aberrant FGFR signaling, resulting from gene fusions, rearrangements, amplifications, or activating mutations, is a clinically validated oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, breast cancer, gastric cancer, and bladder cancer.[3][4] Futibatinib is designed to potently and selectively inhibit FGFR1, 2, 3, and 4, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[2][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of futibatinib, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies for its evaluation.
Mechanism of Action
Futibatinib is a highly selective and potent inhibitor of all four FGFR isoforms.[5] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue located in the P-loop of the ATP-binding pocket of the FGFR kinase domain.[3][4] This irreversible binding ensures sustained and prolonged inhibition of FGFR autophosphorylation, the initial step in the activation of downstream signaling cascades.[3] By blocking this critical activation, futibatinib effectively abrogates signaling through key pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are instrumental in promoting tumor cell growth, proliferation, and survival.[3][4] This distinct covalent binding mechanism may also allow futibatinib to overcome acquired resistance to reversible ATP-competitive FGFR inhibitors.[3]
Data Presentation
Biochemical Potency of Futibatinib
Futibatinib demonstrates potent inhibitory activity against all four FGFR isoforms in biochemical assays, with IC50 values in the low nanomolar range.
| Kinase Target | IC50 (nM)[6][7] |
| FGFR1 | 1.8 ± 0.4 |
| FGFR2 | 1.4 ± 0.3 |
| FGFR3 | 1.6 ± 0.1 |
| FGFR4 | 3.7 ± 0.4 |
Cellular Potency of Futibatinib in FGFR-Aberrant Cancer Cell Lines
The anti-proliferative activity of futibatinib has been demonstrated across a panel of human cancer cell lines harboring various FGFR alterations.
| Cancer Type | Cell Line | FGFR Aberration | GI50 (nmol/L, Mean ± SD)[6] |
| Gastric Cancer | SNU-16 | FGFR2 Amplification | 1.5 ± 0.2 |
| Gastric Cancer | OCUM-2MD3 | FGFR2 Amplification | 4.9 ± 0.1 |
| Lung Cancer | DMS114 | FGFR1 Amplification | 10.3 ± 1.5 |
| Multiple Myeloma | KMS-11 | FGFR3 Translocation | 2.1 ± 0.4 |
| Bladder Cancer | RT112 | FGFR3 Fusion | 1.3 ± 0.2 |
| Endometrial Cancer | AN3 CA | FGFR2 Mutation | 21.7 ± 3.1 |
| Breast Cancer | MFM-223 | FGFR2 Amplification | 1.6 ± 0.3 |
In Vivo Efficacy of Futibatinib in Xenograft Models
Futibatinib has shown significant dose-dependent anti-tumor activity in various cell line-derived and patient-derived xenograft (PDX) models.
| Cancer Type | Mouse Model/Cell Line | FGFR Aberration | Futibatinib Dose (mg/kg) | Administration Route & Schedule | Outcome[3][5][8] |
| Gastric Cancer | OCUM-2MD3 | FGFR2 Amplification | 0.5, 1.5, 5 | Oral, Once Daily | Dose-dependent tumor reduction |
| Multiple Myeloma | KMS-11 | FGFR3 Fusion | 5 | Oral, Once Daily | Significant tumor regression |
| Breast Cancer | MFM-223 | FGFR1/2 Amplification | 12.5, 50 | Oral, Once Daily | Robust growth inhibition |
| Endometrial Carcinoma | AN3 CA | FGFR2 Mutation | Not specified | Not specified | Significant anti-tumor efficacy |
| Gastric Carcinoma | SNU-16 | FGFR2 Amplification | Not specified | Not specified | Significant anti-tumor efficacy |
| Breast Cancer (PDX) | PDX Model 1 | FGFR2 Amplification | 15 | Oral, Daily | Tumor stabilization |
| Breast Cancer (PDX) | PDX Model 2 | FGFR2 Y375C Mutation/Amplification | 15 | Oral, Daily | Prolonged tumor regression |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Futibatinib
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of futibatinib in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should be kept at or below 1%.[4]
-
Reaction Setup: In a 384-well plate, add 2.5 µL of futibatinib or vehicle (DMSO). Add 5 µL of a mixture containing the specific FGFR enzyme and the peptide substrate in kinase buffer.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each respective enzyme.[4]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[4]
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9][10]
-
Data Acquisition: Measure the luminescence using a plate reader.[6]
-
Data Analysis: Calculate the percentage of inhibition for each futibatinib concentration relative to the vehicle control and plot the results to determine the IC50 value using a suitable curve-fitting model.[4]
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
FGFR-aberrant cancer cell lines
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined density (e.g., 2,000-5,000 cells per well) in 100 µL of culture medium and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of futibatinib in culture medium at 2x the final desired concentrations. Remove the existing medium from the wells and add 100 µL of the futibatinib dilutions. Include a vehicle control (medium with the same final concentration of DMSO).[6]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
Assay Procedure: After incubation, equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.[6]
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[6]
-
Data Acquisition: Measure the luminescence using a plate reader.[6]
-
Data Analysis: Calculate the percentage of growth inhibition against the log concentration of futibatinib and fit the data to a dose-response curve to determine the GI50 value.[6]
Western Blot Analysis for FGFR Signaling Inhibition
This protocol assesses the effect of futibatinib on the phosphorylation of FGFR and its downstream signaling proteins.
Materials:
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of futibatinib for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6]
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.[6]
-
Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation, normalizing to total protein levels where appropriate.[11]
In Vivo Xenograft Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of futibatinib in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line with a known FGFR alteration
-
Matrigel (optional)
-
Futibatinib formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Harvest cultured cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[1]
-
Randomization and Treatment: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer futibatinib or vehicle control to the mice via oral gavage at the desired dose and schedule.[3][12]
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment-related toxicity.[1][12]
-
Study Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment duration. At the endpoint, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).[1][3]
-
Data Analysis: Plot the mean tumor volume and body weight over time for each group to assess the anti-tumor efficacy and tolerability of futibatinib.[1]
Mandatory Visualizations
Caption: FGFR signaling pathway and the inhibitory action of Futibatinib.
References
- 1. benchchem.com [benchchem.com]
- 2. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
TAS-120 (Futibatinib): A Comprehensive Technical Guide to its FGFR1-4 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-120, also known as futibatinib (B611163), is a potent, orally bioavailable, and irreversible small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a key driver in various malignancies.[1] Futibatinib covalently targets a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to sustained inhibition of downstream signaling pathways.[1] This technical guide provides an in-depth overview of the FGFR1-4 selectivity profile of TAS-120, complete with quantitative data, detailed experimental protocols, and visual diagrams of key cellular and experimental processes.
Data Presentation
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the biochemical potency and cellular activity of TAS-120 against the FGFR family and its broader kinome profile.
Table 1: Biochemical Potency of TAS-120 Against FGFR Isoforms
| Kinase Target | IC50 (nM) |
| FGFR1 | 1.8 - 3.9 |
| FGFR2 | 1.3 - 1.4 |
| FGFR3 | 1.6 |
| FGFR4 | 3.7 - 8.3 |
IC50 values represent the concentration of TAS-120 required to inhibit 50% of the kinase activity in biochemical assays. Data compiled from multiple sources.[2][3][4]
Table 2: Cellular Potency of TAS-120 in FGFR-Aberrant Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.3 |
| KATO III | Gastric Cancer | FGFR2 Amplification | 2.5 |
| MFM-223 | Breast Cancer | FGFR2 Amplification | 3.1 |
| RT112/84 | Bladder Cancer | FGFR3 Fusion | 5.6 |
| OPM-2 | Multiple Myeloma | FGFR3 Translocation | 4.2 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 2.9 |
IC50 values from cell viability assays after treatment with TAS-120.[2]
Table 3: Kinome Selectivity Profile of TAS-120
A kinome scan of 387 wild-type kinases was performed to assess the selectivity of futibatinib. At a concentration of 100 nM, the following inhibition was observed:
| Kinase Target | Ligand-Binding Inhibition (%) |
| FGFR1 | 99.1 |
| FGFR2 | 97.0 |
| FGFR3 | 97.8 |
| FGFR4 | 94.8 |
Of the 387 kinases tested, only Mitogen-activated protein kinase 12 (MAPK12) and the insulin (B600854) receptor (INSR) showed greater than 50% inhibition at 100 nM futibatinib (69% and 55%, respectively).[4] However, subsequent cell-free enzyme assays showed limited inhibition of these kinases by futibatinib, confirming its high selectivity for the FGFR family.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and potency of TAS-120.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory activity of TAS-120 against purified FGFR kinase domains.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
TAS-120 (Futibatinib)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of TAS-120 in kinase buffer.
-
Add the diluted TAS-120 or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the FGFR kinase and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each TAS-120 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the effect of TAS-120 on the viability of cancer cell lines with known FGFR alterations.
Materials:
-
FGFR-dependent cancer cell lines (e.g., SNU-16, KATO III)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TAS-120 (Futibatinib)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[2]
-
Compound Treatment: Prepare serial dilutions of TAS-120 in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability for each TAS-120 concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for FGFR Signaling Inhibition
This protocol assesses the effect of TAS-120 on the phosphorylation of FGFR and its downstream signaling proteins, such as ERK and AKT.
Materials:
-
FGFR-dependent cancer cell lines
-
Complete cell culture medium
-
TAS-120 (Futibatinib)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR (e.g., Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of TAS-120 for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and denature the samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Incubate the membrane with an ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total protein levels and loading controls, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total forms of the proteins and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.
Mandatory Visualizations
FGFR Signaling Pathway and Inhibition by TAS-120
References
The Structural Basis of Futibatinib's Irreversible Inhibition of Fibroblast Growth Factor Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futibatinib (B611163) (TAS-120) is a potent, orally bioavailable, and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1] Its unique covalent binding mechanism confers a durable and robust inhibition of FGFR signaling, proving effective in cancers with FGFR aberrations, including those that have developed resistance to reversible inhibitors.[2][3] This technical guide provides an in-depth exploration of the structural biology of the Futibatinib-FGFR complex, detailing the molecular interactions, summarizing key quantitative data, providing comprehensive experimental protocols for its characterization, and visualizing the associated signaling pathways and workflows.
Introduction to Futibatinib and the FGFR Target
Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases (RTKs) that are crucial for various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of FGFR signaling through gene amplification, mutations, or fusions is a known driver in a multitude of cancers.[1] Futibatinib was developed to target these aberrant FGFRs.[1] Unlike many other kinase inhibitors that bind reversibly to the ATP-binding pocket, futibatinib forms a permanent, covalent bond with a specific cysteine residue within the P-loop of the FGFR kinase domain.[1][2] This irreversible mechanism of action leads to sustained inhibition of the downstream signaling pathways that promote tumor growth.[1]
Structural Biology of the Futibatinib-FGFR Complex
The crystal structure of futibatinib in a covalent complex with the FGFR1 kinase domain (PDB ID: 6MZW) provides a detailed snapshot of the molecular interactions underpinning its potent and irreversible inhibition.[1][4]
Covalent Binding Mechanism
Futibatinib's key structural feature is an acrylamide (B121943) "warhead" that engages in a Michael addition reaction with the thiol group of a conserved cysteine residue in the P-loop of the FGFR kinase domain (Cys488 in FGFR1).[1] This forms a stable thioether bond, permanently inactivating the kinase.[1] The interaction is a two-step process: an initial, reversible non-covalent binding event that orients the acrylamide group in close proximity to the target cysteine, followed by the irreversible covalent bond formation.[1]
Key Molecular Interactions
Structural analysis of the 6MZW complex reveals several critical interactions:[1][4]
-
Covalent Bond: The acrylamide moiety of futibatinib forms a covalent bond with the sulfur atom of Cys488 in the P-loop of FGFR1.[1]
-
Hinge Region Interaction: The pyrazolopyrimidine core of futibatinib mimics ATP and forms hydrogen bonds with the hinge region residues Glu562 and Ala564, a common feature for kinase inhibitors.[1]
-
Hydrophobic Pocket: A 3,5-dimethoxyphenyl ring extends into a hydrophobic back pocket of the receptor, stabilized by van der Waals forces and a hydrogen bond with Asp641.[1]
The ability of futibatinib to target a cysteine in the highly flexible P-loop is a distinguishing feature compared to many other FGFR inhibitors that primarily interact with the hinge region.[1] This unique binding mode is thought to contribute to its activity against certain resistance mutations.[3]
Quantitative Data
Biochemical Potency of Futibatinib
The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibition of all four FGFR family members by futibatinib in biochemical assays.
| Kinase Target | IC50 (nM) |
| FGFR1 | 1.8 |
| FGFR2 | 1.4 |
| FGFR3 | 1.6 |
| FGFR4 | 3.7 |
Data compiled from preclinical studies.[1]
Cellular Anti-proliferative Activity of Futibatinib
The 50% growth inhibition (GI50) values in various cancer cell lines with known FGFR aberrations highlight futibatinib's potent cellular activity.
| Cell Line | Cancer Type | FGFR Aberration | GI50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 7.9 |
| AN3 CA | Endometrial Cancer | FGFR2 Mutation | 11.2 |
| RT112/84 | Bladder Cancer | FGFR3 Fusion | 9.8 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 23.5 |
Data represents the concentration causing 50% growth inhibition and is compiled from various preclinical studies.
Experimental Protocols
Expression and Purification of FGFR1 Kinase Domain for Crystallography
This protocol is adapted from established methods for recombinant protein expression in E. coli and purification for structural studies.
1. Gene Subcloning:
- Subclone the human FGFR1 kinase domain (residues ~457-766) into a bacterial expression vector (e.g., pET) with an N-terminal His-tag and a TEV protease cleavage site.
2. Protein Expression:
- Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow the cells in LB media at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
3. Cell Lysis:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation.
4. Affinity Chromatography:
- Load the clarified lysate onto a Ni-NTA affinity column.
- Wash the column with the lysis buffer.
- Elute the His-tagged FGFR1 kinase domain with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
5. His-Tag Cleavage and Further Purification:
- Dialyze the eluted protein against a buffer compatible with TEV protease and add the protease to cleave the His-tag.
- Pass the dialyzed protein through the Ni-NTA column again to remove the cleaved His-tag and any uncleaved protein.
- Further purify the FGFR1 kinase domain using size-exclusion chromatography to obtain a homogenous protein sample.
6. Protein Concentration and Storage:
- Concentrate the purified protein to a suitable concentration for crystallization (e.g., 10-20 mg/mL).
- Flash-freeze the protein in liquid nitrogen and store at -80°C.
X-ray Crystallography of the Futibatinib-FGFR1 Complex
This protocol outlines the general steps for obtaining the crystal structure of the covalent complex.
1. Co-crystallization:
- Incubate the purified FGFR1 kinase domain with a molar excess of futibatinib (e.g., 1:5 protein to inhibitor ratio) at 4°C for several hours to allow for covalent bond formation.
- Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method, screening a wide range of crystallization conditions.
2. Crystal Optimization and Harvesting:
- Optimize initial crystal hits by varying precipitant concentration, pH, and additives.
- Harvest the crystals and cryo-protect them by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
3. X-ray Data Collection:
- Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron beamline.[5]
4. Structure Determination and Refinement:
- Process the diffraction data using software like HKL2000 or XDS.
- Solve the structure by molecular replacement using a known FGFR kinase domain structure as a search model.
- Build the model of the futibatinib-FGFR1 complex into the electron density map using software like Coot and refine the structure using programs such as Phenix or Refmac5.[6]
Biochemical FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of an inhibitor to the FGFR kinase domain.
1. Reagents and Materials:
- Recombinant human FGFR1 kinase domain
- LanthaScreen™ Eu-anti-Tag Antibody
- Alexa Fluor™ 647-labeled ATP-competitive tracer
- Kinase Buffer
- Futibatinib
- 384-well plates
2. Procedure:
- Prepare a serial dilution of futibatinib in the kinase buffer in a 384-well plate.
- Mix the FGFR kinase and the Eu-anti-Tag antibody in the kinase buffer and add this mixture to the wells containing the inhibitor.
- Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
- Incubate the plate at room temperature for 60 minutes.
- Measure the Fluorescence Resonance Energy Transfer (FRET) signal using a fluorescence plate reader. The signal is inversely proportional to the amount of inhibitor bound to the kinase.
3. Data Analysis:
- Calculate the percent inhibition for each futibatinib concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the effect of futibatinib on the proliferation and viability of cancer cell lines harboring FGFR alterations.
1. Reagents and Materials:
- FGFR-dependent cancer cell lines (e.g., SNU-16)
- Appropriate cell culture medium and supplements
- Futibatinib
- CellTiter-Glo® Luminescent Cell Viability Assay Reagent
- 96-well opaque-walled plates
2. Procedure:
- Seed the cells in 96-well plates and allow them to attach overnight.
- Treat the cells with a serial dilution of futibatinib for 72 hours.
- Equilibrate the plate to room temperature.
- Add the CellTiter-Glo® Reagent to each well.
- Mix the contents on an orbital shaker to induce cell lysis.
- Incubate at room temperature to stabilize the luminescent signal.
- Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
3. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the GI50 value by plotting the percentage of cell viability against the log of the futibatinib concentration.
Western Blot Analysis of FGFR Phosphorylation
This protocol is used to assess the inhibition of FGFR autophosphorylation in response to futibatinib treatment.
1. Cell Treatment and Lysis:
- Culture FGFR-dependent cells and treat them with various concentrations of futibatinib for a specified time.
- Wash the cells with ice-cold PBS and lyse them in a RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation.
2. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each lysate using a BCA assay.
- Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
3. SDS-PAGE and Western Blotting:
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST.
- Incubate the membrane with a primary antibody against phosphorylated FGFR (p-FGFR).
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total FGFR and a loading control protein (e.g., GAPDH or β-actin).
- Quantify the band intensities using densitometry software.
Visualizations
FGFR Signaling Pathway and Futibatinib's Point of Inhibition
Caption: FGFR Signaling Pathway and Futibatinib's Point of Inhibition.
Experimental Workflow for Futibatinib Characterization
Caption: Experimental Workflow for the Characterization of Futibatinib.
Logical Steps of Futibatinib's Covalent Binding
Caption: Logical Steps of Futibatinib's Covalent Binding Mechanism.
Conclusion
The structural and functional understanding of the futibatinib-FGFR complex provides a clear rationale for its clinical efficacy. The irreversible covalent bond formed with a conserved cysteine in the P-loop of the FGFR kinase domain leads to potent and sustained inhibition of oncogenic signaling. This distinct mechanism of action allows futibatinib to overcome some of the resistance mechanisms that limit the effectiveness of reversible FGFR inhibitors. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the characterization of futibatinib and the development of next-generation covalent inhibitors.
References
- 1. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I, first-in-human study of futibatinib, a highly selective, irreversible FGFR1–4 inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. 6mzw - TAS-120 covalent complex with FGFR1 - Experimental details - Protein Data Bank Japan [pdbj.org]
- 6. benchchem.com [benchchem.com]
The In Vivo Pharmacology of Futibatinib (TAS-120): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Futibatinib (B611163) (formerly TAS-120) is a potent, selective, and irreversible small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2] It is under investigation for the treatment of various cancers with FGFR aberrations.[1] This guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of futibatinib, compiled from preclinical and clinical data, to support ongoing research and development efforts.
Mechanism of Action
Futibatinib covalently binds to a conserved cysteine residue within the ATP binding pocket of the FGFR kinase domain.[1][2] This irreversible binding blocks FGFR autophosphorylation and subsequently inhibits downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation and survival.[3][4] This targeted action has demonstrated robust anti-tumor activity in preclinical models of cancers with FGFR alterations.[3][5]
FGFR Signaling Pathway Inhibition by Futibatinib
Caption: Futibatinib inhibits FGFR autophosphorylation and downstream signaling.[3]
Pharmacokinetics: In Vivo Profile
Futibatinib has been evaluated in both preclinical animal models and human clinical trials.
Preclinical Pharmacokinetics
In vivo studies in nude mice and rats with tumor xenografts have shown that TAS-120 exhibits strong anti-tumor efficacy when administered orally.[6] Dosing regimens of 3, 30, and 100 mg/kg/day have demonstrated anti-tumor effects in mice.[7]
Clinical Pharmacokinetics
A Phase 1 study in healthy participants receiving a single 20 mg oral dose of radiolabeled futibatinib provided key insights into its human pharmacokinetics.[8]
| Parameter | Value | Reference |
| Absorption | ||
| Median Time to Peak Concentration (Tmax) | 1.0 hour | [8] |
| Distribution | ||
| Most Abundant Plasma Component | Futibatinib (59% of circulating radioactivity) | [8] |
| Major Metabolite in Plasma | Cysteinylglycine-conjugated futibatinib (13% of circulating radioactivity) | [8] |
| Metabolism | ||
| Primary Metabolic Pathways | O-desmethylation and glutathione (B108866) conjugation | [8] |
| Key Enzyme System | Cytochrome P450 | [8] |
| Excretion | ||
| Mean Elimination Half-life (Futibatinib) | 2.3 hours | [8] |
| Mean Elimination Half-life (Total Radioactivity) | 11.9 hours | [8] |
| Mean Total Recovery of Radioactivity | 70% of dose | [8] |
| Fecal Excretion | 64% of dose | [8] |
| Urine Excretion | 6% of dose | [8] |
A Phase 1 dose-escalation study in patients with advanced solid tumors established a recommended Phase 2 dose (RP2D) of 20 mg once daily.[6][9] At this dose, futibatinib demonstrated a manageable safety profile.[9]
Pharmacodynamics: In Vivo Efficacy
Futibatinib has shown significant anti-tumor activity in a variety of preclinical models and clinical settings.
Preclinical Efficacy in Xenograft Models
Futibatinib has demonstrated robust anti-tumor activity in various cell line-derived and patient-derived xenograft (PDX) models harboring FGFR alterations.[3]
| Cancer Type | FGFR Alteration | Animal Model | Futibatinib Dose (oral) | Outcome | Reference |
| Cholangiocarcinoma | FGFR2 fusion | Nude mouse | 20 mg/kg, once daily | Strong antitumor efficacy | [4] |
| Gastric Cancer | FGFR2 amplification | Nude mouse | 20 mg/kg, once daily | Significant tumor growth inhibition | [4] |
| Endometrial Cancer | - | AN3 CA mouse | - | Dose-dependent tumor reduction | [10] |
| Gastric Cancer | FGFR2 amplification | SNU-16 rat | - | Dose-dependent tumor reduction | [10] |
Clinical Efficacy
In a Phase 1/2 study, TAS-120 was evaluated in patients with advanced solid tumors with FGFR aberrations.[6] In patients with intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions, futibatinib has shown notable clinical benefit, even in patients who had developed resistance to other ATP-competitive FGFR inhibitors.[11][12] A Phase 2 clinical trial in patients with previously treated, unresectable, locally advanced, or metastatic iCCA with FGFR2 fusions or rearrangements reported an overall response rate of 42% and a median duration of response of 9.7 months with a 20 mg once-daily dose.[10]
Experimental Protocols
In Vivo Xenograft Study Workflow
The following outlines a typical workflow for evaluating the efficacy of futibatinib in a xenograft model.[3]
Caption: Workflow of a futibatinib xenograft study.[3]
1. Cell Line Culture:
-
Cell Lines: Select cancer cell lines with known FGFR alterations (e.g., FGFR2 fusion-positive cholangiocarcinoma).[3]
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C and 5% CO2.[3]
-
Mycoplasma Testing: Regularly test for mycoplasma contamination.[3]
2. Animal Preparation and Tumor Implantation:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) to prevent rejection of human tumor cells.[3]
-
Implantation: Subcutaneously inject cultured cancer cells into the flank of the animals.[4]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.[4]
3. Treatment Administration:
-
Formulation: Prepare futibatinib for oral gavage. A common vehicle is a suspension.[13]
-
Dosing: Administer futibatinib or a vehicle control orally at the desired dose and schedule (e.g., 20 mg/kg, once daily).[4]
-
Monitoring: Observe animals for any signs of distress during and after administration.[13]
4. Data Collection and Analysis:
-
Tumor Volume: Measure tumor dimensions regularly with calipers.[4]
-
Body Weight: Monitor animal body weight as an indicator of general health.[4]
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), and Western blot analysis to assess the inhibition of FGFR signaling.[3]
Management of On-Target Effects: Hyperphosphatemia
A common on-target effect of FGFR inhibition is hyperphosphatemia.[13] Monitoring and management of serum phosphate (B84403) levels are crucial in preclinical studies.
Experimental Protocol for Managing Hyperphosphatemia:
-
Baseline Sampling: Collect a baseline blood sample before the first dose.[13]
-
Frequent Monitoring: In the initial two weeks, collect blood samples 2-3 times per week.[13]
-
Long-term Monitoring: After the initial two weeks, weekly monitoring is recommended.[13]
-
Intervention: If hyperphosphatemia occurs, consider interventions such as switching to a low-phosphate diet or administering phosphate binders.[13]
Conclusion
Futibatinib (TAS-120) is a potent and selective irreversible FGFR inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its strong anti-tumor efficacy in preclinical models and promising clinical activity, particularly in FGFR2-altered cholangiocarcinoma, underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the in vivo properties of futibatinib and its role in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting FGFR Abnormalities: The Therapeutic Efficacy of TAS-120 in Cancer [synapse.patsnap.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Futibatinib | TAS-120 | FGFR Inhibitor | TargetMol [targetmol.com]
- 8. Evaluation of the Mass Balance and Metabolic Profile of Futibatinib in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I, first-in-human study of futibatinib, a highly selective, irreversible FGFR1-4 inhibitor in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAS-120 overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAS-120 Overcomes Resistance to ATP-Competitive FGFR Inhibitors in Patients with FGFR2 Fusion-Positive Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Futibatinib: A Technical Guide to its Targeting of Oncogenic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futibatinib (B611163) (TAS-120) is a potent, orally bioavailable, and irreversible small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2] Dysregulation of the FGFR signaling cascade, through gene fusions, rearrangements, amplifications, or mutations, is a key oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, breast cancer, gastric cancer, and bladder cancer.[3] Futibatinib's unique covalent binding mechanism offers a distinct advantage in targeting these aberrations, including the ability to overcome acquired resistance to ATP-competitive FGFR inhibitors.[3][4] This technical guide provides an in-depth overview of futibatinib's mechanism of action, its targets in oncogenic signaling, quantitative efficacy data, and detailed experimental protocols for its preclinical evaluation.
Mechanism of Action
Futibatinib exerts its therapeutic effect by selectively and irreversibly binding to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[4][5] This covalent bond formation leads to sustained inhibition of FGFR autophosphorylation and subsequent blockade of downstream signaling pathways critical for tumor cell proliferation, survival, migration, and angiogenesis.[3][5] The primary signaling cascades disrupted by futibatinib include the RAS-Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)-AKT, and Phospholipase Cγ (PLCγ) pathways.[5][6]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of futibatinib against FGFR kinases and its growth-inhibitory effects on various cancer cell lines harboring FGFR alterations.
Table 1: In Vitro Kinase Inhibitory Activity of Futibatinib
| Kinase Target | IC50 (nM) |
| FGFR1 | 1.8 ± 0.4 |
| FGFR2 | 1.4 ± 0.3 |
| FGFR3 | 1.6 ± 0.1 |
| FGFR4 | 3.7 ± 0.4 |
Data compiled from biochemical assays.[7]
Table 2: In Vitro Cell Growth Inhibitory Activity of Futibatinib (GI50)
| Cancer Type | Cell Line | FGFR Aberration | GI50 (nM) |
| Gastric Cancer | SNU-16 | FGFR2 Amplification | 7.9 ± 1.5 |
| Gastric Cancer | KATO III | FGFR2 Amplification | 2.5 |
| Multiple Myeloma | OPM-2 | FGFR3 Translocation | 4.2 |
| Multiple Myeloma | KMS-11 | FGFR3 Translocation | 2.9 |
| Bladder Cancer | RT112 | FGFR3 Fusion | 1.3 ± 0.2 |
| Endometrial Cancer | AN3 CA | FGFR2 Mutation | 21.7 ± 3.1 |
| Breast Cancer | MFM-223 | FGFR2 Amplification | 1.6 ± 0.3 |
Cells were treated with futibatinib for 72 hours.[5][8]
Table 3: In Vivo Efficacy of Futibatinib in Xenograft Models
| Cancer Type | Xenograft Model | FGFR Aberration | Treatment Dose & Schedule | Outcome |
| Gastric Cancer | OCUM-2MD3 | FGFR2 Amplification | 0.5, 1.5, 5 mg/kg, QD, PO | Dose-dependent tumor reduction |
| Breast Cancer | MFM-223 | FGFR1/2 Amplification | 12.5-50 mg/kg, QD, PO | Robust growth inhibition |
| Cholangiocarcinoma | Patient-Derived | FGFR2 Fusion | 25 mg/kg, QD, PO | Antitumor effect |
QD: once daily; PO: oral administration.[1][2][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the FGFR signaling pathway, futibatinib's mechanism of inhibition, and standardized experimental workflows.
Signaling Pathways
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Futibatinib | TAS-120 | FGFR Inhibitor | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vitro Potency of Futibatinib Against FGFR Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and mechanism of action of Futibatinib, a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The information herein is collated from key preclinical studies to serve as a detailed resource for professionals in the field of oncology and drug development.
Executive Summary
Futibatinib (formerly TAS-120) is a small-molecule kinase inhibitor that demonstrates high potency and selectivity for FGFR isoforms 1, 2, 3, and 4.[1][2][3][4] Its unique mechanism involves the formation of a covalent, irreversible bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[5][6][7] This mode of action leads to sustained inhibition of FGFR-mediated signal transduction pathways, which are known drivers in various malignancies when dysregulated.[1][3][8] Preclinical data consistently show that Futibatinib potently inhibits all four FGFR isoforms at low nanomolar concentrations and exhibits strong anti-proliferative activity in cancer cell lines harboring FGFR genetic alterations.[2][6][9]
Quantitative Data: Potency and Selectivity
The in vitro potency of Futibatinib has been characterized through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.
Biochemical Inhibitory Activity against FGFR Isoforms
Futibatinib demonstrates potent inhibition of the kinase activity of recombinant FGFR1, 2, 3, and 4 in a dose-dependent manner.[2][9]
| Kinase Target | IC50 (nmol/L) |
| FGFR1 | 1.8 ± 0.4 |
| FGFR2 | 1.4 ± 0.3 |
| FGFR3 | 1.6 ± 0.1 |
| FGFR4 | 3.7 ± 0.4 |
| Data compiled from Cancer Research, 2020.[2][7][9] |
Kinase Selectivity Profile
Futibatinib exhibits high selectivity for FGFRs. In a screening panel of 296 human kinases, only three non-FGFR kinases showed more than 50% inhibition when tested at a concentration of 100 nmol/L, which is approximately 50 times the IC50 for FGFR2/3.[2][9]
| Kinase | % Inhibition at 100 nmol/L Futibatinib |
| FGFR1 | >95% |
| FGFR2 | >95% |
| FGFR3 | >95% |
| RET (S891A mutant) | 85.7% |
| MAPKAPK2 | 54.3% |
| CK1a | 50.7% |
| Data compiled from Cancer Research, 2020.[9] |
Cellular Antiproliferative Activity
The antiproliferative effects of Futibatinib have been demonstrated across a panel of human cancer cell lines with various FGFR aberrations.
| Cell Line | Cancer Type | FGFR Genomic Aberration | GI50 (nmol/L) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 7.9 ± 1.5 |
| KATO III | Gastric Cancer | FGFR2 Amplification | 2.5 |
| MFM-223 | Breast Cancer | FGFR2 Amplification | 1.6 ± 0.3 |
| RT112/84 | Bladder Cancer | FGFR3 Fusion | 9.8 ± 1.3 |
| OPM-2 | Multiple Myeloma | FGFR3 Translocation | 4.2 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 23.5 ± 3.5 |
| AN3 CA | Endometrial Cancer | FGFR2 Mutation | 11.2 ± 2.1 |
| Data represents the concentration causing 50% growth inhibition and is compiled from various preclinical studies.[10][11][12] |
Mechanism of Action and Signaling Pathway
Futibatinib is a targeted covalent inhibitor.[8] The mechanism involves an initial reversible binding event within the ATP-binding site of the FGFR kinase, followed by an irreversible reaction where the acrylamide (B121943) "warhead" of Futibatinib forms a covalent bond with a specific, conserved cysteine residue.[5][6][8] This action effectively and permanently blocks ATP from binding, thereby inhibiting receptor autophosphorylation and shutting down downstream oncogenic signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][5]
Caption: FGFR signaling pathway and irreversible inhibition by Futibatinib.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Biochemical FGFR Kinase Inhibition Assay
This assay measures the direct inhibitory effect of Futibatinib on the enzymatic activity of recombinant FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Futibatinib stock solution (in DMSO)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of Futibatinib in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the Futibatinib dilutions or vehicle (DMSO) to the wells of a 384-well plate.[10]
-
Add 5 µL of a mixture containing the specific FGFR enzyme and the peptide substrate prepared in kinase buffer.[10]
-
Pre-incubate the enzyme and Futibatinib for 30-60 minutes at room temperature to allow for covalent bond formation.[13]
-
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for each specific enzyme isoform.[10][13]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[10][12]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[10]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[10]
-
-
Data Acquisition: Measure the luminescence using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each Futibatinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[10]
Caption: General workflow for a biochemical kinase inhibition assay.
Cell-Based Proliferation Assay
This assay assesses the ability of Futibatinib to inhibit the proliferation of cancer cells that are dependent on FGFR signaling.
Materials:
-
FGFR-dependent cancer cell lines (e.g., SNU-16, RT112/84)
-
Appropriate complete cell culture medium
-
Futibatinib stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[11][14]
-
Compound Treatment: Prepare serial dilutions of Futibatinib in cell culture medium. Remove the old medium from the cells and add the Futibatinib dilutions. Include a vehicle control (medium with the same final DMSO concentration, typically ≤0.1%).[11][14]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[11][14]
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[7]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well.[7][11]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][11]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.[11][14]
Western Blotting for Pathway Analysis
This protocol is used to assess the effect of Futibatinib on the phosphorylation status of FGFR and its downstream signaling proteins (e.g., ERK, AKT).
Materials:
-
FGFR-dependent cancer cell lines
-
Futibatinib stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Futibatinib or a vehicle control for a specified time (e.g., 30 minutes to 4 hours).[2][14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[11][14]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[11][14]
-
Sample Preparation: Normalize protein concentrations for all samples. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[7][14]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[11][14]
-
Immunoblotting:
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[11][14]
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.[14]
References
- 1. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 6. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Futibatinib | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
TAS-120 (Futibatinib): An In-depth Technical Guide on a Covalent FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-120, also known as futibatinib, is a potent and selective, orally bioavailable small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] It distinguishes itself as an irreversible inhibitor, covalently binding to its target and offering sustained inhibition of FGFR signaling.[3][4] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a known oncogenic driver in a variety of solid tumors.[1][2] Futibatinib has demonstrated significant anti-tumor activity in preclinical models and has shown meaningful clinical benefit in patients with FGFR-driven malignancies, particularly in cholangiocarcinoma.[5][6] This technical guide provides a comprehensive overview of TAS-120, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action
Futibatinib is a selective, irreversible inhibitor of FGFR1, 2, 3, and 4.[3][7] Its mechanism of action involves the formation of a covalent bond with a highly conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[4][8] This covalent modification leads to the irreversible inactivation of the receptor, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[1][7] This irreversible binding provides prolonged inhibition of FGFR activity, even after the drug has been cleared from plasma, which may contribute to its sustained anti-tumor effects.[3]
Signaling Pathway of FGFR and Inhibition by TAS-120
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains.[9][10] This activation triggers a cascade of downstream signaling events. The diagram below illustrates the canonical FGFR signaling pathway and the point of intervention by TAS-120.
Quantitative Data Summary
The preclinical and clinical activity of TAS-120 has been extensively characterized. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase and Cell Line Potency of TAS-120
| Target | IC50 (nM) | Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| FGFR1 | 1.8[11], 3.9[4] | SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.3[2] |
| FGFR2 | 1.4[11], 1.3[4] | KATO III | Gastric Cancer | FGFR2 Amplification | 2.5[2] |
| FGFR3 | 1.6[4][11] | MFM-223 | Breast Cancer | FGFR2 Amplification | 3.1[2] |
| FGFR4 | 3.7[11], 8.3[4] | RT112/84 | Bladder Cancer | FGFR3 Fusion | 5.6[2] |
| - | - | OPM-2 | Multiple Myeloma | FGFR3 Translocation | 4.2[2] |
| - | - | KMS-11 | Multiple Myeloma | FGFR3 Translocation | 2.9[2] |
Table 2: Efficacy of TAS-120 in Preclinical Xenograft Models[1]
| Cancer Type with FGFR Aberration | Xenograft Model | Treatment Dose & Schedule | Outcome |
| Cholangiocarcinoma (FGFR2 fusion) | Nude mouse | 20 mg/kg, QD, PO | Strong antitumor efficacy |
| Gastric Cancer (FGFR2 amplification) | Nude mouse | 20 mg/kg, QD, PO | Significant tumor growth inhibition |
| Bladder Cancer (FGFR3 fusion) | Nude mouse | 20 mg/kg, QD, PO | Significant tumor growth inhibition |
Table 3: Pharmacokinetic Parameters of Futibatinib in Humans[12]
| Parameter | Value |
| Median Time to Peak Plasma Concentration (Tmax) | 1.0 hours |
| Mean Elimination Half-life (Plasma) | 2.3 hours |
| Protein Binding | 95% |
| Metabolism | Primarily by CYP3A, CYP2C9, and to a lesser extent CYP2D6 |
| Major Excretion Route | Fecal (64%) |
Overcoming Resistance
Acquired resistance to ATP-competitive FGFR inhibitors often involves the emergence of secondary mutations in the FGFR kinase domain.[12][13] TAS-120 has demonstrated the ability to overcome resistance conferred by certain mutations that render other FGFR inhibitors ineffective.[12] For instance, it retains activity against the V565I gatekeeper mutation in FGFR2.[14]
Mechanisms of Resistance to FGFR Inhibitors
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from methodologies used to determine the biochemical potency of kinase inhibitors.[15]
Objective: To determine the IC50 value of TAS-120 against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
TAS-120 (Futibatinib)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of TAS-120 in Kinase Buffer A.
-
Kinase/Antibody Mixture: Prepare a solution containing the FGFR kinase and the Eu-anti-Tag antibody in Kinase Buffer A.
-
Assay Reaction:
-
Add 5 µL of the serially diluted TAS-120 or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the TR-FRET signal (emission ratio of 665 nm to 615 nm) using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of TAS-120 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is a standard method for assessing the anti-proliferative effects of a compound on cancer cell lines.[16][17]
Objective: To determine the IC50 of TAS-120 in FGFR-aberrant cancer cell lines.
Materials:
-
Cancer cell lines with known FGFR alterations (e.g., SNU-16, KATO III)
-
Complete cell culture medium
-
TAS-120 (Futibatinib)
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of TAS-120 in culture medium. Remove the existing medium and add 100 µL of the medium containing different concentrations of TAS-120 or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the log of the TAS-120 concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of TAS-120 in a mouse xenograft model.[1][17]
Objective: To assess the in vivo anti-tumor activity of TAS-120.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line with a specific FGFR alteration
-
Matrigel (optional)
-
TAS-120 formulation for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Drug Administration: Administer TAS-120 (e.g., 20 mg/kg) or vehicle control to the respective groups via oral gavage once daily (QD).
-
Efficacy Assessment: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week) throughout the treatment period.
-
Endpoint: At the end of the study (e.g., after a predefined number of days or when tumors in the control group reach a certain size), euthanize the animals. Excise the tumors and measure their weight.
-
Data Analysis: Compare the tumor growth inhibition between the TAS-120 treated group and the vehicle control group. Calculate the percentage of tumor growth inhibition (%TGI).
Experimental Workflow for In Vivo Xenograft Study
Conclusion
TAS-120 (futibatinib) is a highly potent and selective irreversible FGFR inhibitor with a well-defined mechanism of action. Its ability to covalently bind to the FGFR kinase domain results in sustained target inhibition and significant anti-tumor activity in preclinical models harboring FGFR aberrations. Furthermore, its efficacy in patients who have developed resistance to other FGFR inhibitors highlights its potential as a valuable therapeutic option. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on targeting the FGFR signaling pathway in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. targetedonc.com [targetedonc.com]
- 7. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. TAS-120 overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TAS-120 Overcomes Resistance to ATP-Competitive FGFR Inhibitors in Patients with FGFR2 Fusion-Positive Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
The Role of FGFR Aberrations in Futibatinib Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futibatinib (B611163) (TAS-120) is a next-generation, orally administered, potent, and highly selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4. Unlike many ATP-competitive inhibitors that bind reversibly, futibatinib is distinguished by its irreversible covalent binding mechanism. This guide provides an in-depth technical overview of futibatinib's mechanism of action, its efficacy against various FGFR genetic aberrations based on preclinical and clinical data, and the experimental methodologies used for its evaluation.
Mechanism of Action: Irreversible FGFR Inhibition
The FGFR signaling pathway is a critical regulator of cell proliferation, survival, migration, and angiogenesis. Aberrant FGFR signaling, driven by gene fusions, rearrangements, amplifications, or mutations, is a known oncogenic driver in a variety of malignancies.
Futibatinib exerts its anti-tumor effects by irreversibly inhibiting the kinase activity of FGFRs. It forms a covalent bond with a specific, conserved cysteine residue within the P-loop of the ATP-binding pocket in the FGFR kinase domain. By blocking the initial ATP-binding and subsequent autophosphorylation, futibatinib effectively halts the cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for tumor cell growth and survival. This targeted action leads to decreased cell viability in cancer cells with FGFR alterations.[1][2]
The irreversible nature of futibatinib's binding provides sustained inhibition of FGFR signaling, even after the drug has been cleared from plasma. This unique mechanism may also allow futibatinib to overcome acquired resistance to reversible ATP-competitive FGFR inhibitors.[3][4]
Signaling Pathway Overview
The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR, in the presence of heparan sulfate (B86663) proteoglycans (HSPG), induces receptor dimerization and trans-autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling pathways that are crucial for normal cellular function but can be hijacked by cancer cells.
Futibatinib's Mechanism of Action.
Data Presentation: Futibatinib Efficacy
Preclinical Sensitivity
Futibatinib has demonstrated potent inhibitory activity against all four FGFR isoforms in biochemical assays and has shown significant anti-proliferative effects in various cancer cell lines harboring FGFR aberrations.
| Kinase Target | IC50 (nM) |
| FGFR1 | 1.8 |
| FGFR2 | 1.4 |
| FGFR3 | 1.6 |
| FGFR4 | 3.7 |
| Data from biochemical assays.[5] |
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.3 |
| KATO III | Gastric Cancer | FGFR2 Amplification | 2.5 |
| MFM-223 | Breast Cancer | FGFR2 Amplification | 3.1 |
| RT112/84 | Bladder Cancer | FGFR3 Fusion | 5.6 |
| OPM-2 | Multiple Myeloma | FGFR3 Translocation | 4.2 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 2.9 |
| Data from cell viability assays.[5] |
Clinical Efficacy in Intrahepatic Cholangiocarcinoma (iCCA)
The pivotal Phase 2 FOENIX-CCA2 study (NCT02052778) evaluated the efficacy and safety of futibatinib in patients with previously treated, unresectable, locally advanced or metastatic iCCA harboring FGFR2 gene fusions or other rearrangements.
| Endpoint | Result |
| Primary Endpoint | |
| Objective Response Rate (ORR) | 41.7% (95% CI: 32.0-51.9) |
| Complete Response | 1% |
| Partial Response | 41% |
| Secondary Endpoints | |
| Disease Control Rate (DCR) | 82.5% (95% CI: 73.8-89.4) |
| Median Duration of Response (DoR) | 9.7 months (95% CI: 7.6-17.0) |
| Median Progression-Free Survival (PFS) | 9.0 months (95% CI: 6.9-13.1) |
| Median Overall Survival (OS) | 21.7 months (95% CI: 14.5-Not Reached) |
| 12-Month Overall Survival Rate | 72% (95% CI: 62-80) |
| Final analysis data from the FOENIX-CCA2 study (n=103).[6][7][8] |
Clinical Activity Across Various Tumor Types (Phase 1 Study)
The Phase 1 dose-expansion study (NCT02052778) demonstrated futibatinib's activity across a spectrum of advanced solid tumors with diverse FGF/FGFR aberrations.
| Tumor Type (with FGFR Aberration) | Objective Response Rate (ORR) | Notes |
| Intrahepatic Cholangiocarcinoma (FGFR2 fusion/rearrangement) | 25.4% | The most significant activity was observed in this patient population.[9][10] |
| Gastric Cancer (FGFR aberrations) | Responses Observed | Partial responses were noted in patients with gastric cancer.[10][11] |
| Urothelial Cancer (FGFR aberrations) | Responses Observed | Clinical activity was seen in patients with urothelial carcinoma.[10][11] |
| Central Nervous System (CNS) Tumors (FGFR aberrations) | Responses Observed | Responses were documented in patients with primary CNS tumors.[10][11] |
| Head and Neck Cancer (FGFR aberrations) | Responses Observed | Futibatinib showed activity in head and neck cancers with FGFR alterations.[11] |
| Breast Cancer (FGFR aberrations) | Responses Observed | Clinical benefit was also seen in patients with breast cancer harboring FGFR aberrations.[10][11] |
| Data from the Phase 1 dose-expansion study.[9][10][11] |
Experimental Protocols
Detection of FGFR Aberrations
Accurate identification of FGFR gene alterations is critical for patient selection. The following methods are commonly employed in clinical and research settings.
NGS is the recommended method for comprehensive genomic profiling to identify FGFR fusions, mutations, and amplifications.[12]
-
Sample Type: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from plasma.[12][13]
-
General Protocol:
-
Nucleic Acid Extraction: Extract DNA and/or RNA from the tumor sample.
-
Library Preparation: Prepare sequencing libraries using methods such as hybrid capture-based or amplicon-based approaches. For fusion detection, RNA-based sequencing is often preferred.[12]
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Bioinformatic Analysis: Align sequencing reads to a reference genome and use specialized algorithms to call variants, including single nucleotide variants, indels, copy number variations (amplifications), and structural variants (fusions/rearrangements).
-
NGS Workflow for FGFR Aberration Detection.
FISH is a targeted approach used to detect specific gene rearrangements, such as FGFR2 fusions.[14]
-
Sample Type: FFPE tissue sections (4-5 µm).
-
General Protocol:
-
Deparaffinization and Rehydration: Use xylene and a graded ethanol (B145695) series to deparaffinize and rehydrate the tissue sections.
-
Pretreatment: Perform heat-induced epitope retrieval and enzymatic digestion (e.g., with proteinase K) to permeabilize the cells.
-
Probe Hybridization: Apply a labeled DNA probe (e.g., an FGFR2 break-apart probe) to the slide and incubate overnight to allow hybridization.
-
Washing: Wash the slides to remove unbound probes.
-
Counterstaining and Visualization: Apply a counterstain (e.g., DAPI) and visualize the fluorescent signals using a fluorescence microscope. A "break-apart" signal (separation of red and green signals) indicates a gene rearrangement.[1]
-
In Vitro Sensitivity Assays
These assays are used to determine the concentration of futibatinib that inhibits cell growth by 50% (IC50).
-
General Protocol:
-
Cell Seeding: Plate cancer cells with known FGFR aberrations in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of futibatinib (and a vehicle control, e.g., DMSO) for 48-96 hours.
-
Reagent Addition:
-
MTT Assay: Add MTT solution and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability.
-
-
Data Acquisition: Measure absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and use non-linear regression to calculate the IC50 value.[5][15]
-
In Vivo Efficacy Studies
Xenograft models are used to evaluate the anti-tumor activity of futibatinib in a living organism.
-
General Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells with known FGFR aberrations into the flank of immunodeficient mice (e.g., nude mice).[3]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment (futibatinib) and control (vehicle) groups. Administer futibatinib orally, once daily, at a specified dose (e.g., 20 mg/kg).[3]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[16]
-
Xenograft Model Experimental Workflow.
Conclusion
Futibatinib is a potent, irreversible FGFR1-4 inhibitor that has demonstrated significant clinical benefit in patients with tumors harboring FGFR aberrations, most notably FGFR2 fusions/rearrangements in intrahepatic cholangiocarcinoma. Its unique covalent binding mechanism contributes to its durable activity and potential to overcome resistance to reversible inhibitors. The successful clinical development of futibatinib underscores the importance of molecular profiling to identify patients who are most likely to respond to targeted therapies. The methodologies outlined in this guide provide a framework for the continued investigation of futibatinib and other FGFR inhibitors in both preclinical and clinical settings.
References
- 1. Molecular Detection of FGFR2 Rearrangements in Resected Intrahepatic Cholangiocarcinomas: FISH Could Be An Ideal Method in Patients with Histological Small Duct Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A phase I drug–drug interaction study to assess the effect of futibatinib on P‐gp and BCRP substrates and of P‐gp inhibition on the pharmacokinetics of futibatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Futibatinib in iCCA with FGFR2 Fusions/Rearrangements: The FOENIX-CCA2 Study | CCA News Online [ccanewsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. FOENIX-CCA2: Phase 2, Open-Label, Multicenter Study of Futibatinib in Patients with iCCA Harboring FGFR2 Gene Fusions | Value-Based Cancer Care [valuebasedcancer.com]
- 12. FGFR2 testing in cholangiocarcinoma: translating molecular studies into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. mdpi.com [mdpi.com]
- 15. Cell viability assay [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
The Emergence of Futibatinib (TAS-120): An In-depth Technical Guide on Early-Stage Research in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Futibatinib (B611163) (formerly TAS-120) is an investigational, orally bioavailable, small-molecule inhibitor that has demonstrated significant promise in early-stage research for the treatment of solid tumors harboring fibroblast growth factor receptor (FGFR) aberrations. This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on futibatinib, with a focus on its mechanism of action, in vitro and in vivo efficacy, and early clinical trial data. All quantitative data is presented in structured tables, and detailed experimental protocols for key studies are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Core Mechanism of Action
Futibatinib is a potent and selective, irreversible inhibitor of FGFR1, 2, 3, and 4.[1] It covalently binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of FGFR-mediated signal transduction pathways.[2] Dysregulation of the FGFR signaling pathway, through gene amplification, fusions, or activating mutations, is a known oncogenic driver in a variety of solid tumors.[2] By irreversibly blocking the kinase activity of FGFRs, futibatinib effectively abrogates downstream signaling, including the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting tumor cell proliferation and survival.[2]
Preclinical Research and In Vitro Efficacy
The initial preclinical evaluation of futibatinib involved a series of in vitro studies to determine its potency and selectivity against FGFR kinases and its anti-proliferative activity in cancer cell lines with FGFR alterations.
In Vitro Kinase Inhibition
Futibatinib has demonstrated potent inhibitory activity against all four FGFR isoforms in biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar to low nanomolar potency.
| Kinase Target | IC50 (nM)[3] |
| FGFR1 | 1.8 |
| FGFR2 | 1.4 |
| FGFR3 | 1.6 |
| FGFR4 | 3.7 |
Anti-proliferative Activity in Cancer Cell Lines
The efficacy of futibatinib was further assessed in a panel of human cancer cell lines characterized by various FGFR aberrations. The IC50 values from these cell viability assays underscore the selective activity of futibatinib in tumors dependent on FGFR signaling.
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM)[3] |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.3 |
| KATO III | Gastric Cancer | FGFR2 Amplification | 2.5 |
| MFM-223 | Breast Cancer | FGFR2 Amplification | 3.1 |
| RT112/84 | Bladder Cancer | FGFR3 Fusion | 5.6 |
| OPM-2 | Multiple Myeloma | FGFR3 Translocation | 4.2 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 2.9 |
Experimental Protocols: In Vitro Assays
Protocol 1: In Vitro FGFR Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of futibatinib against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
Specific peptide substrate for each FGFR isoform.
-
Futibatinib (serially diluted in DMSO).
-
ADP-Glo™ Kinase Assay kit or similar detection reagent.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant FGFR enzyme, and the peptide substrate in the wells of a 384-well plate.
-
Add serial dilutions of futibatinib or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay (Cell-Based Assay)
Objective: To determine the anti-proliferative effect of futibatinib on cancer cell lines.
Materials:
-
Cancer cell lines with known FGFR alterations.
-
Appropriate cell culture media and supplements.
-
Futibatinib (dissolved in DMSO).
-
96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent.
-
Multimode plate reader.
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of futibatinib or a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability. For the CellTiter-Glo® assay, add the reagent to measure the amount of ATP present, which is indicative of metabolically active cells. For the MTT assay, add MTT solution and incubate, followed by solubilization of formazan (B1609692) crystals and measurement of absorbance.[3]
-
The half-maximal growth inhibitory concentration (GI₅₀) or IC50 values are calculated by plotting the percentage of cell viability against the log concentration of futibatinib and fitting the data to a dose-response curve.[4]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of futibatinib has been demonstrated in various preclinical xenograft models of human cancers with FGFR gene alterations.
| Cancer Type with FGFR Aberration | Xenograft Model | Treatment Dose & Schedule | Outcome[2] |
| Cholangiocarcinoma (FGFR2 fusion) | Nude mouse | 20 mg/kg, QD, PO | Strong antitumor efficacy |
| Gastric Cancer (FGFR2 amplification) | Nude mouse | 20 mg/kg, QD, PO | Significant tumor growth inhibition |
| Bladder Cancer (FGFR3 fusion) | Nude mouse | 20 mg/kg, QD, PO | Tumor growth inhibition |
Experimental Protocols: In Vivo Studies
Protocol 3: Xenograft Tumor Model Study
Objective: To evaluate the in vivo anti-tumor efficacy of futibatinib.
Materials:
-
Immunodeficient mice (e.g., nude mice).
-
Cancer cell line with a known FGFR alteration.
-
Matrigel (optional).
-
Futibatinib formulation for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Culture the selected cancer cells to approximately 80% confluency. Harvest and resuspend the cells in a suitable medium (e.g., PBS), potentially mixed with Matrigel. Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).[2]
-
Randomization: Once tumors reach the desired size, randomize the animals into treatment and control groups.[2]
-
Drug Administration: Administer the formulated futibatinib or vehicle control to the respective groups via oral gavage at the specified dose and schedule.[2]
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).[2]
Early-Stage Clinical Research: Phase I and II Trials
The clinical development of futibatinib was initiated with a first-in-human Phase I study (NCT02052778) to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors, particularly those with FGF/FGFR aberrations.[4][5] This was followed by a Phase II study to further assess its efficacy in specific tumor types.
Phase I Dose-Escalation and Expansion Study (NCT02052778)
This study evaluated both intermittent and continuous daily dosing of futibatinib.[4] The maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) was determined to be 20 mg once daily.[4] The study enrolled patients with various advanced solid tumors, including cholangiocarcinoma, primary central nervous system tumors, urothelial cancer, breast cancer, and gastric cancer.[6]
Key Findings:
-
The most common treatment-emergent adverse events were hyperphosphatemia (an on-target effect), diarrhea, and nausea.[6]
-
Objective responses were observed across a broad spectrum of tumors with FGFR1-3 aberrations.[6]
-
The greatest activity was seen in patients with FGFR2 fusion/rearrangement-positive intrahepatic cholangiocarcinoma (iCCA).[6]
| Patient Population | N | Objective Response Rate (ORR) |
| Advanced Solid Tumors (Overall) | 197 | 13.7%[6] |
| Intrahepatic Cholangiocarcinoma (FGFR2 fusion/rearrangement) | - | 25.4%[6] |
Phase II Study in Intrahepatic Cholangiocarcinoma (FOENIX-CCA2)
Based on the promising results from the Phase I study, a Phase II trial focused on patients with previously treated, unresectable or metastatic iCCA harboring FGFR2 fusions or rearrangements.[5]
Key Findings:
-
The study met its primary endpoint, demonstrating a significant objective response rate.
-
Responses to futibatinib were observed to be both rapid and durable.[5]
| Patient Population | N | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| iCCA with FGFR2 fusions/rearrangements | 103 | 41.7%[5] | 9.7 months[1] | 9.0 months[1] |
Visualizations
FGFR Signaling Pathway and Futibatinib's Mechanism of Action
Caption: FGFR signaling pathway and the inhibitory action of futibatinib.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
Logical Relationship of Futibatinib's Mechanism of Action
Caption: Logical flow of futibatinib's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PHASE 1/2 STUDY OF TAS-120 IN PATIENTS WITH ADVANCED SOLID TUMORS HARBORING FGF/FGFR ABERRATIONS | Dana-Farber Cancer Institute [dana-farber.org]
- 6. benchchem.com [benchchem.com]
The Impact of Futibatinib on Cellular Proliferation and Apoptosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futibatinib (B611163) (TAS-120) is an orally bioavailable, potent, and highly selective irreversible inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2] Dysregulation of FGFR signaling through gene amplification, fusions, or mutations is a key oncogenic driver in a variety of solid tumors.[3][4] Futibatinib covalently binds to a conserved P-loop cysteine residue within the ATP-binding pocket of FGFRs, leading to sustained inhibition of downstream signaling pathways crucial for cell proliferation and survival.[1][5][6] This document provides a comprehensive technical guide on the preclinical effects of futibatinib, focusing on its mechanisms for inhibiting cell proliferation and inducing apoptosis. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Mechanism of Action: Inhibition of FGFR Signaling
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger intracellular signaling cascades that regulate essential cellular processes, including proliferation, differentiation, migration, and survival.[5][6] In many cancers, alterations in FGFR genes lead to constitutive activation of these pathways, promoting uncontrolled tumor growth.[3]
Futibatinib is a targeted covalent inhibitor designed to irreversibly bind to the FGFR kinase domain.[5][6] This covalent bond ensures prolonged and potent inhibition of FGFR autophosphorylation, effectively blocking the initiation of downstream signaling.[5] The primary pathways attenuated by futibatinib are the RAS-Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)-AKT pathways, both of which are critical for promoting cell proliferation and preventing apoptosis.[4][7]
Effect on Cell Proliferation
Futibatinib demonstrates potent, selective growth inhibition against a range of cancer cell lines that harbor various FGFR genomic aberrations.[7][8] Its efficacy is particularly noted in tumors with FGFR2 fusions and amplifications.[3][7]
Quantitative Data: Inhibitory Potency
The inhibitory activity of futibatinib has been quantified through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) reflects the drug's potency against purified FGFR enzymes, while the half-maximal growth inhibition (GI50) indicates its effect on the proliferation of cancer cell lines.
Table 1: Futibatinib Enzymatic Inhibitory Concentration (IC50)
| Target Enzyme | IC50 (nM) | References |
|---|---|---|
| FGFR1 | 1.8 - 3.9 | [1][7][9] |
| FGFR2 | 1.3 - 1.4 | [1][7][9][10] |
| FGFR3 | 1.6 | [1][7][9][10] |
| FGFR4 | 3.7 - 8.3 | [1][7][9][10] |
| FGFR2 (Wild-Type) | 0.9 | [1] |
| FGFR2 V565I (Gatekeeper Mutant) | 1.3 | [11] |
| FGFR2 N550H | 3.6 | [1] |
| FGFR2 E566G | 2.4 |[1] |
Table 2: Futibatinib Anti-proliferative Activity (GI50/IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | GI50 / IC50 (nM) | References |
|---|---|---|---|---|
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 3.7 | [3][10] |
| OCUM-2MD3 | Gastric Cancer | FGFR2 Amplification | ~1-50 | [7] |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | ~1-50 | [7] |
| RT-112 | Bladder Cancer | FGFR3 Fusion | ~1-50 | [7] |
| AN3 CA | Endometrial Cancer | FGFR2 Mutation | Not specified | [10] |
| Huh-7 | Liver Cancer | N/A | > 10,000 |[1][10] |
Induction of Apoptosis
By blocking the pro-survival signals emanating from the PI3K-AKT pathway, futibatinib can induce programmed cell death, or apoptosis.[4] Inhibition of this pathway prevents the phosphorylation and inactivation of pro-apoptotic proteins, tipping the cellular balance towards cell death.
Preclinical studies in rhabdomyosarcoma (RMS) cell lines have demonstrated that futibatinib treatment leads to a significant increase in the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic cascade.[12]
Table 3: Effect of Futibatinib on Apoptosis Marker Activity
| Cell Line | Treatment | Effect | Reference |
|---|---|---|---|
| RMS559 | Futibatinib | Significant increase in Caspase 3/7 activity vs. control | [12] |
| RH4 | Futibatinib | Significant increase in Caspase 3/7 activity vs. control |[12] |
Experimental Protocols & Methodologies
Reproducible and rigorous experimental design is paramount in drug efficacy studies. The following sections detail the standard protocols used to evaluate the effects of futibatinib on cell proliferation and signaling.
Cell Viability (MTT/CellTiter-Glo®) Assay
This assay is used to measure the anti-proliferative effect of futibatinib on cancer cell lines and to determine GI50 values.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[10][13]
-
Compound Preparation: Prepare a serial dilution of futibatinib in the appropriate cell culture medium. A vehicle control (e.g., DMSO) must be included.[10][13]
-
Treatment: Replace the existing medium with the medium containing the futibatinib dilutions or vehicle control.[10]
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[10][13]
-
Reagent Addition:
-
For MTT Assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. Subsequently, solubilize the formazan (B1609692) crystals with DMSO.[10]
-
For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, mix to induce lysis, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.[13][14]
-
-
Measurement: Read the absorbance at 570 nm for the MTT assay or the luminescence for the CellTiter-Glo® assay using a microplate reader.[10][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.[10]
Western Blotting for Signaling Pathway Analysis
Western blotting is employed to assess the phosphorylation status of FGFR and its downstream effectors (e.g., ERK, AKT) following futibatinib treatment, confirming on-target activity.[7]
Protocol:
-
Cell Seeding and Treatment: Grow cells in 6-well plates to 70-80% confluency. Treat with various concentrations of futibatinib or vehicle for a defined period (e.g., 1-2 hours).[10][14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10][13]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by boiling.[10][13]
-
SDS-PAGE: Separate the protein lysates by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[10][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10][13]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBS-T to prevent non-specific antibody binding.[10][13]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of FGFR, ERK, and AKT overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their total protein counterparts.
Conclusion
Futibatinib is a potent and selective irreversible FGFR inhibitor that effectively suppresses cell proliferation and induces apoptosis in cancer models with aberrant FGFR signaling. Its covalent binding mechanism provides sustained target inhibition and has shown activity against some mutations that confer resistance to reversible inhibitors.[15][16] The quantitative data and established protocols outlined in this guide serve as a valuable resource for researchers investigating the therapeutic potential of futibatinib and for the continued development of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Futibatinib | TAS-120 | FGFR Inhibitor | TargetMol [targetmol.com]
- 3. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 6. Futibatinib | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Futibatinib Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of TAS-120 (Futibatinib) Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Futibatinib (B611163) (TAS-120) is a potent, orally bioavailable small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1] Its clinical efficacy, particularly in the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements, is rooted in its unique and highly selective mechanism of action.[2][3] This guide provides an in-depth examination of the molecular underpinnings of futibatinib's selectivity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
The Core of Selectivity: Irreversible Covalent Bonding
The defining feature of futibatinib's mechanism is its ability to form an irreversible covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[2][4] This contrasts with many other kinase inhibitors that bind reversibly and are competitive with ATP.[3] The key structural element enabling this covalent interaction is an acrylamide (B121943) "warhead" on the futibatinib molecule.[1]
The binding process is a two-step mechanism:
-
Reversible Binding: Futibatinib initially binds non-covalently to the ATP-binding pocket of the FGFR kinase. This initial interaction is crucial for orienting the molecule correctly.[1]
-
Irreversible Covalent Bonding: Following the initial binding, the acrylamide group is positioned in close proximity to a highly conserved cysteine residue in the P-loop of the kinase domain (Cys492 in the FGFR2-IIIb isoform).[5] A Michael addition reaction then occurs, where the thiol group of the cysteine residue attacks the β-carbon of the acrylamide's α,β-unsaturated carbonyl system, forming a stable thioether linkage.[1] This covalent bond permanently inactivates the FGFR kinase.[1]
This irreversible mechanism provides a durable and robust inhibition of FGFR signaling. A significant advantage of this is the ability to overcome acquired resistance to ATP-competitive FGFR inhibitors.[6][7] Many resistance mutations in the FGFR kinase domain that prevent the binding of reversible inhibitors do not affect the accessibility of the P-loop cysteine, allowing futibatinib to maintain its inhibitory activity.[2][6][8]
Quantitative Data Presentation
The potency and selectivity of futibatinib have been quantified through various in vitro assays. The following tables summarize key data for easy comparison.
Table 1: Biochemical Potency of Futibatinib Against FGFR Isoforms
| Kinase Target | IC50 (nM) |
| FGFR1 | 1.8 - 3.9 |
| FGFR2 | 1.3 - 1.4 |
| FGFR3 | 1.6 |
| FGFR4 | 3.7 - 8.3 |
IC50 values represent the concentration of futibatinib required to inhibit 50% of the kinase activity in a cell-free biochemical assay. Data compiled from multiple sources.[9][10]
Table 2: Cellular Potency of Futibatinib in FGFR-Aberrant Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.3 |
| KATO III | Gastric Cancer | FGFR2 Amplification | 2.5 |
| MFM-223 | Breast Cancer | FGFR2 Amplification | 3.1 |
| RT112/84 | Bladder Cancer | FGFR3 Fusion | 5.6 |
| OPM-2 | Multiple Myeloma | FGFR3 Translocation | 4.2 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 2.9 |
IC50 values represent the concentration of futibatinib required to inhibit 50% of cell proliferation in a cell-based viability assay.[9]
Table 3: Activity of Futibatinib Against Wild-Type and Mutant FGFR2
| FGFR2 Status | IC50 (nM) |
| Wild-Type | 0.9 |
| V565I (Gatekeeper Mutation) | 1-3 |
| N550H (Resistance Mutation) | 3.6 |
| E566G (Resistance Mutation) | 2.4 |
This table highlights futibatinib's ability to inhibit common resistance mutations with similar potency to the wild-type enzyme.[10]
Table 4: Kinome Selectivity Profile of Futibatinib
| Kinase | Ligand Binding Inhibition at 100 nM (%) |
| FGFR1 | 99.1 |
| FGFR2 | 97.0 |
| FGFR3 | 97.8 |
| FGFR4 | 94.8 |
| MAPK12 | 69 |
| INSR | 55 |
Data from a KINOMEscan assay against 387 wild-type kinases. Only kinases with >50% inhibition are shown, demonstrating the high selectivity of futibatinib for the FGFR family.[11]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: FGFR Signaling Pathways and TAS-120 Inhibition.
Figure 2: Logical Steps of TAS-120's Covalent Binding.
Figure 3: Typical Experimental Workflow for TAS-120 Characterization.
Experimental Protocols
The following are representative, detailed methodologies for key experiments cited in the characterization of futibatinib's selectivity and mechanism of action.
Protocol 1: In Vitro FGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of futibatinib against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP solution
-
Specific peptide substrate for each FGFR isoform
-
Futibatinib (TAS-120) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of serially diluted futibatinib or vehicle (DMSO) to the appropriate wells.[9]
-
Add 5 µL of a mixture containing the specific FGFR enzyme and its peptide substrate prepared in kinase buffer.[9]
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each enzyme.[9]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[9]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30-60 minutes.[9]
-
Data Acquisition: Measure luminescence using a plate reader.[9]
-
Data Analysis: Calculate the percent inhibition for each futibatinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[9]
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To measure the effect of futibatinib on the proliferation of FGFR-dependent cancer cell lines.
Materials:
-
FGFR-aberrant human cancer cell lines (e.g., SNU-16, KATO III)
-
Complete culture medium
-
Futibatinib (TAS-120) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[9][12]
-
Compound Treatment: Prepare serial dilutions of futibatinib in culture medium. Remove the old medium and add 100 µL of the medium containing the futibatinib dilutions to the appropriate wells. Include vehicle-treated wells as a control.[9][12]
-
Incubation: Incubate the cells for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.[13]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the futibatinib concentration and fitting the data to a sigmoidal dose-response curve.[6]
Protocol 3: Western Blot Analysis for FGFR Signaling Inhibition
Objective: To assess the effect of futibatinib on the phosphorylation of FGFR and downstream signaling proteins like ERK.
Materials:
-
FGFR-aberrant human cancer cell lines
-
Futibatinib (TAS-120)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Anti-phospho-FGFR (e.g., Tyr653/654), Anti-total-FGFR, Anti-phospho-ERK1/2 (e.g., Thr202/Tyr204), Anti-total-ERK1/2, and a loading control (e.g., Anti-GAPDH or Anti-β-Actin)[14]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of futibatinib for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[9][14]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit.[14]
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[14]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane, separate by SDS-PAGE, and transfer the proteins to a PVDF membrane.[14][15]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again as in the previous step.[15]
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.[13]
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control across different treatment conditions.
Protocol 4: Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor activity of futibatinib in a more clinically relevant in vivo model.
Materials:
-
Fresh tumor tissue from a patient with cholangiocarcinoma (obtained with ethical approval)
-
Immunodeficient mice (e.g., CD1 nude female mice, 4-5 weeks old)
-
Surgical tools for tissue implantation
-
Futibatinib formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tissue Processing and Implantation: Immediately after explantation, transport the tumor tissue in a suitable medium (e.g., Hank's Balanced Salt Solution). Cut the tissue into small fragments (e.g., smaller than 1 cm). Surgically implant the tissue fragments subcutaneously into the flanks of immunodeficient mice.[16]
-
Tumor Growth Monitoring: Monitor the mice daily for clinical signs and measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length × Width²)/2.[16]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]
-
Drug Administration: Administer futibatinib (at various doses) or vehicle to the respective groups via oral gavage daily or as per the experimental design.[17]
-
Efficacy Evaluation: Continue monitoring tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., pharmacodynamics via Western blot).[16][17]
-
Data Analysis: Plot the mean tumor volume for each treatment group over time. Perform statistical analysis to compare the anti-tumor efficacy between the futibatinib-treated groups and the vehicle control group.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I, first-in-human study of futibatinib, a highly selective, irreversible FGFR1–4 inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Futibatinib: new targeted therapy in intrahepatic cholangiocarcinoma - Khoury - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Generation of Metastatic Cholangiocarcinoma Patient-Derived Xenograft Models | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Establishment of the patient-derived xenograft (PDX) model [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TAS-120 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-120 (Futibatinib) is a potent, selective, and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Dysregulation of the FGFR signaling pathway, through gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of cancers.[2] TAS-120 covalently binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to the inhibition of FGFR-mediated signal transduction pathways.[1][3] These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of TAS-120.
Data Presentation
Biochemical Potency of TAS-120
TAS-120 demonstrates high potency against all four FGFR isoforms in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Kinase Target | IC50 (nM) |
| FGFR1 | 1.8 |
| FGFR2 | 1.4 |
| FGFR3 | 1.6 |
| FGFR4 | 3.7 |
Data sourced from BenchChem and Selleck Chemicals.[1][4]
Cellular Potency of TAS-120 in Cancer Cell Lines with FGFR Alterations
The anti-proliferative activity of TAS-120 has been assessed in a panel of human cancer cell lines harboring various FGFR alterations.
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.3 |
| KATO III | Gastric Cancer | FGFR2 Amplification | 2.5 |
| MFM-223 | Breast Cancer | FGFR2 Amplification | 3.1 |
| RT112/84 | Bladder Cancer | FGFR3 Fusion | 5.6 |
| OPM-2 | Multiple Myeloma | FGFR3 Translocation | 4.2 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 2.9 |
| ICC13-7 | Cholangiocarcinoma | FGFR2-OPTN Fusion | 0.6-1.5 |
| CCLP-1 | Cholangiocarcinoma | FGFR1/FGF20 Expression | 0.6-1.5 |
Data sourced from BenchChem and a study on TAS-120 resistance.[1][5]
Potency of TAS-120 Against Wild-Type and Mutant FGFR2
TAS-120 has shown efficacy against FGFR2 mutations that confer resistance to other ATP-competitive FGFR inhibitors.[5][6][7][8]
| FGFR2 Genotype | IC50 (nM) for pFGFR2 Inhibition |
| Wild-Type | 0.9 |
| V565I | 1.3 |
| N550H | 3.6 |
| E566G | 2.3 |
| K660M | 5.2 |
Data sourced from a clinical trial protocol.[9]
Signaling Pathway and Mechanism of Action
TAS-120 exerts its therapeutic effect by inhibiting the FGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and migration.[2] By irreversibly binding to the FGFR kinase domain, TAS-120 blocks the phosphorylation of FGFR and downstream signaling components such as FRS2, PLCγ, GRB2, RAS, RAF, MEK, ERK, PI3K, and AKT.[1][2]
Caption: FGFR signaling pathway and the inhibitory action of TAS-120.
Experimental Workflow
A typical in vitro characterization of TAS-120 involves a series of biochemical and cell-based assays to determine its potency and mechanism of action.
Caption: Experimental workflow for in vitro characterization of TAS-120.
Experimental Protocols
In Vitro FGFR Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is for determining the biochemical potency of TAS-120 against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
TAS-120 (Futibatinib)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of TAS-120 in DMSO. Further dilute in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1%.
-
Reaction Setup:
-
Add 2.5 µL of TAS-120 or vehicle (DMSO) to the wells of a 384-well plate.[1]
-
Add 5 µL of a mixture containing the FGFR enzyme and the peptide substrate in kinase buffer.[1]
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.[1]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[1]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and correlates with kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the TAS-120 concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of TAS-120 on the proliferation of FGFR-dependent cancer cell lines.
Materials:
-
FGFR-dependent cancer cell lines (e.g., SNU-16, KATO III, MFM-223, RT112/84)
-
Complete cell culture medium
-
TAS-120
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
96-well or 384-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a density of 3,000-10,000 cells per well (for 96-well) or 200 viable cells per well (for 384-well) and allow them to attach overnight.[1][7]
-
Compound Treatment: Prepare serial dilutions of TAS-120 in culture medium and add them to the appropriate wells.[1] Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 72 hours to 5 days at 37°C in a humidified 5% CO₂ incubator.[1][7]
-
Viability Assessment:
-
For MTT Assay: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1] Then, add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[10]
-
For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[7]
-
-
Data Acquisition:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo®: Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Western Blot Analysis
This protocol is used to assess the inhibition of FGFR phosphorylation and downstream signaling pathways by TAS-120.
Materials:
-
FGFR-dependent cancer cell lines
-
TAS-120
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate.[1]
-
SDS-PAGE and Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.
-
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against total proteins to serve as loading controls.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. TAS-120 overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. lifesciences.tecan.com [lifesciences.tecan.com]
- 8. Scholars@Duke publication: TAS-120 Overcomes Resistance to ATP-Competitive FGFR Inhibitors in Patients with FGFR2 Fusion-Positive Intrahepatic Cholangiocarcinoma. [scholars.duke.edu]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. benchchem.com [benchchem.com]
Futibatinib in Xenograft Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futibatinib (B611163) (TAS-120) is a potent, orally bioavailable, and irreversible inhibitor of fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[1][2][3] Aberrant FGFR signaling, resulting from gene fusions, rearrangements, amplifications, or mutations, is a key oncogenic driver in a variety of solid tumors.[4][5] Futibatinib covalently binds to a conserved cysteine residue within the ATP-binding pocket of FGFR, leading to sustained inhibition of downstream signaling pathways.[1][5] This unique mechanism of action allows it to overcome acquired resistance to some ATP-competitive FGFR inhibitors.[1] Xenograft models are crucial preclinical tools for evaluating the in vivo anti-tumor activity of targeted therapies like futibatinib, providing essential data on efficacy and pharmacodynamics.[1][3]
These application notes provide a comprehensive overview and detailed protocols for the use of futibatinib in xenograft mouse models to assess its therapeutic potential.
Mechanism of Action: FGFR Signaling Pathway Inhibition
Futibatinib exerts its anti-tumor effects by blocking the FGFR signaling cascade. The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation. This activation initiates downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell proliferation, survival, migration, and angiogenesis.[1][6] Futibatinib irreversibly binds to the FGFR kinase domain, inhibiting its phosphorylation and consequently blocking these downstream signals, leading to reduced tumor cell proliferation and increased cell death.[2][6][7]
Quantitative Data from Preclinical Xenograft Studies
The in vivo efficacy of futibatinib has been demonstrated in a variety of cell line-derived and patient-derived xenograft (PDX) models. The following tables summarize key findings from these preclinical studies.
Table 1: Efficacy of Futibatinib in Cell Line-Derived Xenograft Models
| Cell Line | Cancer Type | FGFR Alteration | Animal Model | Futibatinib Dose (mg/kg/day, oral) | Treatment Duration | Outcome |
| OCUM-2MD3 | Gastric Cancer | FGFR2 Amplification | Nude Mice | 0.15, 0.5, 1.5, 5 | 14 days | Dose-dependent tumor reduction.[2] |
| KMS-11 | Multiple Myeloma | FGFR3 Fusion | Nude Mice | 5 | 27 days | Significant tumor regression. |
| MFM-223 | Breast Cancer | FGFR1/2 Amplification | Nude Mice | 12.5, 50 | 14 days | Robust growth inhibition.[2] |
| AN3 CA | Endometrial Carcinoma | FGFR2 Mutation | Nude Mice | Not specified | Not specified | Significant anti-tumor efficacy.[8] |
| SNU-16 | Gastric Carcinoma | FGFR2 Amplification | Nude Rats | Not specified | Not specified | Significant anti-tumor efficacy.[8] |
Table 2: Efficacy of Futibatinib in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | FGFR Alteration | Animal Model | Futibatinib Dose (mg/kg/day, oral) | Treatment Duration | Outcome |
| PDX Model 1 | Breast Cancer | FGFR2 Amplification | Nude Mice | 15 | 28 days | Tumor stabilization. |
| PDX Model 2 | Breast Cancer | FGFR2 Y375C Mutation/Amplification | Nude Mice | 15 | >110 days | Prolonged tumor regression. |
| MG69 | Intrahepatic Cholangiocarcinoma | FGFR2-KIAA1217 Fusion | Nude Mice | Not specified | 14 days | Tumor regression and complete proliferative arrest.[9] |
Experimental Protocols
This section provides detailed methodologies for conducting xenograft studies to evaluate the efficacy of futibatinib.
Protocol 1: Xenograft Tumor Model Establishment
Objective: To establish tumors from cancer cell lines with known FGFR alterations in immunodeficient mice.
Materials:
-
Cancer cell line with a documented FGFR alteration (e.g., FGFR2 fusion, FGFR2/3 amplification or mutation).
-
Appropriate cell culture medium and supplements.
-
Sterile phosphate-buffered saline (PBS).
-
Matrigel (optional, but recommended for some cell lines).
-
6-8 week old immunodeficient mice (e.g., nude, NOD/SCID).
-
Syringes and needles (27-30 gauge).
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve logarithmic growth phase.
-
Cell Preparation:
-
Harvest cells using trypsinization.
-
Wash the cells with sterile PBS.
-
Perform a cell count and assess viability (should be >90%).
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.[1]
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 1 x 10^6 to 10 x 10^7 cells) into the flank of each mouse.[1]
-
-
Tumor Growth Monitoring:
-
Randomization:
-
Once tumors reach an average volume of 100-200 mm³, randomize the animals into treatment and control groups.[1] This ensures an even distribution of tumor sizes across groups at the start of treatment.
-
Protocol 2: Futibatinib Administration and Efficacy Evaluation
Objective: To assess the anti-tumor efficacy and tolerability of futibatinib in an established xenograft model.
Materials:
-
Futibatinib (TAS-120).
-
Vehicle for formulation (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
-
Digital calipers.
-
Analytical balance.
Procedure:
-
Futibatinib Formulation:
-
Prepare the vehicle solution.
-
Calculate the required amount of futibatinib based on the desired dose and the mean body weight of the mice in each group.
-
Prepare a fresh suspension of futibatinib in the vehicle daily.
-
-
Drug Administration:
-
Efficacy and Toxicity Monitoring:
-
Endpoint Criteria:
-
The study may be terminated based on pre-defined criteria, such as when tumors in the control group reach a maximum allowable size, or after a specific treatment duration (e.g., 14-28 days).[1]
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot to assess target engagement) and another portion fixed in formalin for histopathological analysis (e.g., Immunohistochemistry).[1]
-
-
Biomarker Analysis (Optional):
-
Immunohistochemistry (IHC): Analyze tumor sections for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to understand the biological effects of futibatinib.[1]
-
Western Blotting: Assess the phosphorylation status of FGFR and downstream signaling proteins (e.g., ERK, AKT) in tumor lysates to confirm target inhibition.[2]
-
Conclusion
Futibatinib has demonstrated robust anti-tumor activity in a wide range of preclinical xenograft models harboring various FGFR alterations.[1] The protocols outlined in these application notes provide a solid framework for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this targeted agent. The careful selection of appropriate cell lines and animal models, coupled with rigorous data collection and analysis, is paramount for generating reliable and translatable results.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAS-120 overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of p-FGFR Inhibition by Futibatinib using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Futibatinib (TAS-120) is a potent and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Dysregulation of FGFR signaling, often through gene amplification, fusions, or activating mutations, is a key driver in various cancers.[1][3] Futibatinib covalently binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of receptor autophosphorylation and downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways.[3][4][5][6][7] This application note provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of Futibatinib on FGFR phosphorylation in a cellular context.
Signaling Pathway and Mechanism of Action
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate on specific tyrosine residues.[5][8] This phosphorylation creates docking sites for downstream signaling proteins, activating cascades that regulate cell proliferation, survival, and differentiation.[4][5] Futibatinib's irreversible binding to the FGFR kinase domain blocks this initial autophosphorylation step, thereby inhibiting downstream signaling and tumor cell growth.[3][4]
Caption: FGFR signaling pathway and inhibition by Futibatinib.
Experimental Protocol
This protocol outlines the steps to assess the dose-dependent inhibition of FGFR phosphorylation by Futibatinib in a relevant cancer cell line harboring an FGFR alteration.
Materials and Reagents
| Reagent | Recommended Specifications |
| Cell Line | Cell line with known FGFR aberration (e.g., FGFR2-amplified OCUM-2MD3 gastric cancer cells) |
| Futibatinib (TAS-120) | Prepare a 10 mM stock solution in DMSO.[9] |
| Cell Culture Medium | As recommended for the specific cell line (e.g., EMEM with 10% FBS).[10] |
| Phosphate-Buffered Saline (PBS) | pH 7.4, ice-cold.[11] |
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors.[8][9][11][12] |
| Protein Assay Kit | BCA Protein Assay Kit.[9][11] |
| SDS-PAGE Gels | 4-12% Bis-Tris gels or similar.[10] |
| PVDF Membrane | 0.45 µm pore size.[11] |
| Transfer Buffer | Standard Tris-glycine buffer with 20% methanol.[11] |
| Blocking Buffer | 5% Bovine Serum Albumin (BSA) in TBST.[10][11] |
| Primary Antibodies | - Anti-phospho-FGFR (Tyr653/654) (e.g., 1:1000 dilution)[11][13][14] - Anti-total-FGFR (1:1000 dilution) |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG (e.g., 1:5000 dilution).[11] |
| Detection Reagent | Enhanced Chemiluminescence (ECL) substrate.[11] |
| TBST (Wash Buffer) | Tris-Buffered Saline with 0.1% Tween-20.[10] |
Procedure
Caption: Western blot workflow for p-FGFR detection.
1. Cell Culture and Treatment
-
Seed a suitable cell line with a known FGFR aberration (e.g., OCUM-2MD3) into 6-well plates and grow to 70-80% confluency.[9][11]
-
(Optional) To reduce basal FGFR activation, serum-starve the cells for 4-6 hours prior to treatment.[11]
-
Prepare fresh dilutions of Futibatinib in cell culture medium from a 10 mM DMSO stock. Example concentrations could be 0 (vehicle control, DMSO), 1, 10, and 100 nM.[8][9]
-
Treat the cells with the Futibatinib dilutions for a predetermined time, for instance, 1 to 4 hours.[4][9][15]
2. Cell Lysis and Protein Quantification
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[9][11]
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8][11]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.[8][11]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8][11]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[9][11]
3. SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.[11]
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).[9][11]
-
Perform electrophoresis according to the gel manufacturer's recommendations.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10][11]
-
Incubate the membrane with the primary antibody against p-FGFR (e.g., anti-p-FGFR Tyr653/654) diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle agitation.[11][16]
-
Wash the membrane three times for 10 minutes each with TBST.[10][11]
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., diluted 1:5000) in 5% BSA/TBST for 1 hour at room temperature.[11][16]
-
Wash the membrane three times for 10 minutes each with TBST.[10][11]
-
Prepare the ECL substrate according to the manufacturer's protocol and incubate the membrane for 1-5 minutes.[11]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[10]
4. Membrane Stripping and Re-probing
-
To normalize the p-FGFR signal, the membrane can be stripped and re-probed for total FGFR and a loading control (e.g., GAPDH or β-Actin).
-
After imaging, wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer (e.g., 25 mM Glycine-HCl, 1% SDS, pH 2.0) for 15-30 minutes at room temperature.[10]
-
Wash the membrane thoroughly in TBST (3 x 10 minutes).
-
Block the membrane again for 1 hour in 5% BSA/TBST.
-
The membrane is now ready for re-probing with the anti-total-FGFR antibody, followed by the loading control, by repeating steps 3.6 through 3.11.
Expected Results
Treatment of FGFR-dependent cancer cells with Futibatinib is expected to show a dose-dependent decrease in the phosphorylation of FGFR.[4] This will be visualized as a reduction in the band intensity corresponding to p-FGFR on the Western blot. The levels of total FGFR and the loading control should remain relatively constant across all treatment conditions, confirming equal protein loading and demonstrating that the effect of Futibatinib is on the phosphorylation status of the receptor rather than its total protein expression. Densitometric analysis can be performed to quantify the changes in p-FGFR levels relative to total FGFR.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 6. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 13. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-FGFR Pan (Tyr653, Tyr654) Polyclonal Antibody (PA5-64626) [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Establishing Futibatinib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futibatinib (B611163) (TAS-120) is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors 1-4 (FGFR1-4).[1][2][3][4] It covalently binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][5] While futibatinib has shown significant promise in the treatment of cancers with FGFR aberrations, the development of acquired resistance is a major clinical challenge.[6][7][8] The establishment of futibatinib-resistant cell line models is crucial for understanding the underlying mechanisms of resistance and for the development of next-generation therapies to overcome it.
These application notes provide detailed protocols for generating and characterizing futibatinib-resistant cancer cell lines in vitro.
Futibatinib's Mechanism of Action and Resistance
Futibatinib selectively inhibits FGFR1-4 with IC50 values in the low nanomolar range.[2][4][9] This irreversible binding effectively blocks FGFR phosphorylation and subsequent downstream signaling, thereby inhibiting the proliferation of cancer cells with FGFR genomic aberrations such as fusions, mutations, and amplifications.[1][2][9]
Acquired resistance to futibatinib is frequently driven by secondary mutations within the FGFR kinase domain.[6][7][10] Common mutations include those at the gatekeeper residue (V565) and the molecular brake residue (N550).[6][7][8][10][11][12] Off-target resistance mechanisms involving the activation of bypass signaling pathways, such as the PI3K/mTOR and MAPK pathways, have also been reported.[8][11][12]
Data Presentation
Table 1: In Vitro Activity of Futibatinib in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | Parental IC50/GI50 (nM) | Resistant IC50/GI50 (nM) | Fold Resistance | Reference Mutation(s) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | ~5 | >1000 | >200 | FGFR2 V565F |
| MGH-CCA1 | Cholangiocarcinoma | FGFR2 Fusion | ~10 | >1000 | >100 | FGFR2 N550K |
| RT-112 | Bladder Cancer | FGFR3 Fusion | 19.6 | Not Reported | Not Reported | Not Applicable |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 7 | Not Reported | Not Reported | Not Applicable |
Note: The IC50/GI50 values for resistant lines are representative and will vary depending on the specific resistance mechanism and the cell line.
Experimental Protocols
Protocol 1: Generation of Futibatinib-Resistant Cell Lines
This protocol describes the generation of futibatinib-resistant cell lines using a continuous, dose-escalation method.
Materials:
-
Parental cancer cell line with a known FGFR aberration (e.g., SNU-16, MGH-CCA1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Futibatinib (TAS-120)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Seed the parental cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of futibatinib (e.g., 0.1 nM to 10 µM) for 72 hours.[1]
-
Measure cell viability using a suitable assay and calculate the IC50 value.
-
-
Initiate continuous exposure:
-
Culture the parental cells in their recommended medium containing futibatinib at a concentration equal to the IC50 value.
-
Initially, significant cell death is expected.[13] Monitor the cells closely and replace the medium with fresh futibatinib-containing medium every 3-4 days.
-
-
Dose escalation:
-
Once the cells have adapted and are proliferating steadily in the presence of the drug, increase the concentration of futibatinib by 1.5- to 2-fold.[14]
-
Repeat this stepwise increase in concentration every few passages, allowing the cells to recover and resume proliferation at each new concentration. This process can take several months.
-
-
Isolation of resistant clones:
-
Once the cells are able to proliferate in a significantly higher concentration of futibatinib (e.g., >10-fold the initial IC50), single-cell cloning can be performed to isolate and expand individual resistant clones.
-
-
Cryopreservation:
-
Cryopreserve the resistant cell line at various passages to ensure a stable stock.
-
Protocol 2: Characterization of Futibatinib-Resistant Cell Lines
1. Confirmation of Resistant Phenotype (IC50 Shift):
-
Determine the IC50 of the established resistant cell line and compare it to the parental cell line using the cell viability assay described in Protocol 1. A significant increase in the IC50 value confirms the resistant phenotype.[14]
2. Western Blot Analysis of FGFR Signaling:
This protocol assesses the phosphorylation status of FGFR and downstream signaling proteins.
Materials:
-
Parental and resistant cell lines
-
Futibatinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed both parental and resistant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of futibatinib (including the parental IC50) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate. Resistant cells may show sustained phosphorylation of FGFR and downstream targets in the presence of futibatinib compared to parental cells.[14]
3. Molecular Profiling:
-
Perform Sanger sequencing or next-generation sequencing (NGS) of the FGFR kinase domain in the resistant cell lines to identify potential resistance mutations.[14]
Visualizations
Caption: Futibatinib signaling pathway inhibition.
Caption: Workflow for generating resistant cell lines.
Caption: Mechanisms of futibatinib resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Futibatinib Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Dosing and Administration of TAS-120 (Futibatinib) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-120, also known as Futibatinib, is a potent, orally bioavailable, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][2] It covalently binds to a conserved cysteine residue within the P-loop of the FGFR kinase domain, leading to sustained inhibition of downstream signaling.[1][2] Preclinical studies in various mouse models have demonstrated significant anti-tumor activity of TAS-120 in cancers harboring FGFR genomic aberrations, such as gene fusions, amplifications, and mutations.[1][3] These application notes provide detailed protocols and quantitative data to guide the design and execution of in vivo studies evaluating TAS-120 in mice.
Mechanism of Action
TAS-120 exerts its therapeutic effect by blocking the kinase activity of FGFRs. Dysregulation of FGFR signaling is a known oncogenic driver in multiple cancers, promoting cell proliferation, survival, migration, and angiogenesis. By irreversibly binding to the ATP-binding pocket of FGFRs, TAS-120 effectively halts the phosphorylation cascade, thereby inhibiting critical downstream pathways including the RAS-RAF-MEK-ERK and PI3K-AKT signaling axes.[1][4] This targeted inhibition ultimately leads to reduced tumor growth and, in some cases, tumor regression.[3][5]
Quantitative Data Summary
The following tables summarize the in vivo dosing, scheduling, and efficacy of TAS-120 in various xenograft mouse models.
Table 1: Efficacy of TAS-120 Monotherapy in Xenograft Mouse Models
| Cancer Type | Mouse Model/Cell Line | FGFR Aberration | TAS-120 Dose (mg/kg) | Administration Route & Schedule | Treatment Duration | Outcome |
| Gastric Cancer | OCUM-2MD3 | FGFR2 Amplification | 0.15 (mg/mL), 0.5, 1.5, 5 | Oral Gavage, Once Daily | 14 Days | Dose-dependent tumor reduction[3][5] |
| Multiple Myeloma | KMS-11 | FGFR3 Fusion | 5 | Oral Gavage, Once Daily | 27 Days | Significant tumor regression[3][5] |
| Breast Cancer | MFM-223 | FGFR1/2 Amplification | 12.5, 50 | Oral Gavage, Once Daily | 14 Days | Robust growth inhibition[3][5] |
| Endometrial Carcinoma | AN3 CA | FGFR2 Mutation | Not Specified | Oral | Not Specified | Significant anti-tumor efficacy[3][6] |
| Cholangiocarcinoma | PDX Model (FGFR2 fusion) | FGFR2 Fusion | 25 | Oral Gavage, Once Daily | 14 Days | Tumor regression and complete proliferative arrest[7] |
| Rhabdomyosarcoma | RMS559, SCMC, RH4 | FGFR4 Overexpression/Mutation | 5, 15, 25 | Oral Gavage, Once Daily | 21 Days | Ineffective as monotherapy[8] |
Table 2: Intermittent Dosing Schedules for TAS-120
| Mouse Model/Cell Line | Dosing Schedule | Outcome |
| OCUM-2MD3 | Every Other Day, Twice per Week | Efficacious, similar to daily administration[2][9] |
| SNU-16 | Every Other Day, Twice per Week | Efficacious, similar to daily administration[9] |
Experimental Protocols
This section provides detailed methodologies for conducting in vivo efficacy studies with TAS-120 in mice.
Protocol 1: Xenograft Model Establishment
-
Cell Line Selection: Choose a cancer cell line with a confirmed FGFR alteration (e.g., amplification, fusion, or mutation).[4] Ensure the cell line is authenticated and free from contamination.
-
Animal Model: Use immunodeficient mice, such as NU/NU or NOD/SCID, typically 6-8 weeks of age.[4]
-
Cell Culture: Culture the selected cancer cells to approximately 80% confluency.
-
Cell Implantation: Harvest and resuspend the cells in a suitable medium like PBS or a Matrigel mixture. Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Once tumors are palpable, measure their volume 2-3 times per week using calipers. Calculate the volume using the formula: Volume = 0.5 x Length x Width².[4]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[4][8]
Protocol 2: TAS-120 Formulation and Administration
-
Formulation: A common vehicle for oral administration of TAS-120 consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] It is recommended to prepare the formulation fresh on the day of use.[2]
-
Dosage Preparation: Prepare the TAS-120 solution at the desired concentration based on the dosing plan.
-
Administration: Administer the formulated TAS-120 or vehicle control to the respective groups via oral gavage.[5] The volume administered is typically based on the individual animal's body weight.
-
Dosing Schedule: Administer the treatment according to the planned schedule (e.g., once daily, every other day).[2][5]
Protocol 3: Efficacy and Toxicity Assessment
-
Tumor Volume and Body Weight: Continue to monitor tumor volume and animal body weight regularly throughout the treatment period.[5]
-
Toxicity Evaluation: Observe the animals for any signs of toxicity, such as changes in behavior, weight loss, or ruffled fur.
-
Study Endpoint: At the end of the study (e.g., after a specified number of days or when tumors reach a maximum size), euthanize the animals.[4]
-
Tumor Analysis: Excise the tumors for further analysis, which may include weight measurement, histopathology, and biomarker analysis (e.g., assessment of FGFR phosphorylation).[4]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAS-120 overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of the FGFR-Family Inhibitor Futibatinib for Pediatric Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell Viability Assays with Futibatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futibatinib (TAS-120) is a potent, selective, and irreversible small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1, 2, 3, and 4).[1][2][3][4][5] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, amplifications, or mutations, is a known driver of oncogenesis in various solid tumors.[3][5][6][7] Futibatinib covalently binds to a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of FGFR-mediated signal transduction pathways.[1][2][6][8] This targeted action blocks downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and JAK/STAT pathways, which are crucial for tumor cell proliferation, survival, and migration.[1][3][6] Consequently, Futibatinib reduces tumor cell proliferation and promotes tumor cell death in cancers with these genetic aberrations.[2]
These application notes provide detailed protocols for assessing the in vitro efficacy of Futibatinib on cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Presentation: Efficacy of Futibatinib
The anti-proliferative activity of Futibatinib is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibitory concentration (GI50). These values represent the concentration of Futibatinib required to inhibit cell viability or growth by 50%.
Table 1: In Vitro Kinase Inhibitory Activity of Futibatinib (IC50)
| Target | IC50 (nM) |
| FGFR1 | 1.8[4][9] |
| FGFR2 | 1.4[4] |
| FGFR3 | 1.6[4][9] |
| FGFR4 | 3.7[4][9] |
Table 2: Anti-proliferative Activity of Futibatinib in FGFR-Deregulated Cancer Cell Lines (GI50)
| Cell Line | Cancer Type | FGFR Aberration | GI50 (nmol/L) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | ~1-50 |
| OCUM-2MD3 | Gastric Cancer | FGFR2 Amplification | ~1-50 |
| OPM-2 | Multiple Myeloma | FGFR3 Translocation | ~1-50 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | ~1-50 |
| AN3-CA | Endometrial Cancer | FGFR2 Mutation | 31[10] |
Note: The GI50 values for most cell lines are reported to be in the range of 1 to 50 nmol/L.[11] The data presented is compiled from various sources, and direct head-to-head comparative values from a single study are not always available.
Signaling Pathway and Experimental Workflow Visualization
Futibatinib Mechanism of Action
Futibatinib targets and inhibits the FGFR signaling pathway. The following diagram illustrates the key downstream cascades affected by Futibatinib.
Caption: Futibatinib's inhibition of the FGFR signaling pathway.
General Experimental Workflow for Cell Viability Assays
The following diagram outlines the general workflow for assessing the effect of Futibatinib on cell viability.
Caption: Generalized workflow for cell viability assays.
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[13]
Materials:
-
Cancer cell line with known FGFR aberration
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Futibatinib
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[15]
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm[14][15]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]
-
Compound Preparation: Prepare a high-concentration stock solution of Futibatinib (e.g., 10 mM) in DMSO.[16] Perform serial dilutions of Futibatinib in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO (not to exceed 0.1%).[14][16]
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the Futibatinib dilutions and the vehicle control to the respective wells.[14]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[14][15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[14]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15] Wrap the plate in foil and shake on an orbital shaker for about 15 minutes.
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[12][14] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 or IC50 value.[14]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous "add-mix-measure" assay determines the number of viable cells in culture by quantifying ATP, which is a marker of metabolically active cells.[17][18] The luminescent signal is proportional to the amount of ATP present.[17]
Materials:
-
Cancer cell line with known FGFR aberration
-
Complete cell culture medium
-
Futibatinib
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.[10][16]
-
Compound Preparation: Prepare a high-concentration stock solution of Futibatinib (e.g., 10 mM) in DMSO. Perform serial dilutions of Futibatinib in culture medium at 2x the final desired concentrations.[16]
-
Treatment: Remove the medium from the wells and add 100 µL of the Futibatinib dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same final concentration).[16]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[16]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[16][18]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16][18]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][18]
-
-
Measurement: Measure the luminescence using a plate reader.[16]
-
Data Analysis: Calculate the GI₅₀ values by plotting the percentage of growth inhibition against the log concentration of Futibatinib and fitting the data to a dose-response curve.[16]
Troubleshooting and Optimization
-
Cell Seeding Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase during the experiment.[14]
-
Treatment Duration: The optimal duration of Futibatinib treatment can vary between cell lines. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the ideal endpoint.[14]
-
DMSO Concentration: Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically ≤ 0.1%).[16]
-
Reagent Preparation: For the MTT assay, ensure the formazan crystals are fully dissolved before reading the absorbance. For the CellTiter-Glo® assay, ensure the reagent is at room temperature before use to ensure optimal enzyme activity.
References
- 1. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Futibatinib | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 9. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. ch.promega.com [ch.promega.com]
Application Notes and Protocols: CRISPR-Cas9 Screening for Futibatinib Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futibatinib (TAS-120) is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptors 1-4 (FGFR1-4).[1][2] It covalently binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain, leading to sustained suppression of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell proliferation and survival.[3][4] Aberrations in the FGFR signaling pathway are known oncogenic drivers in various cancers, such as cholangiocarcinoma and gastric cancer, making FGFR a key therapeutic target.[1][2][5]
Despite the clinical efficacy of Futibatinib, acquired resistance is a significant challenge that limits long-term patient benefit.[6][7][8] Resistance mechanisms often involve secondary mutations within the FGFR2 kinase domain, particularly affecting the molecular brake (N550) and gatekeeper (V565) residues.[6][7][8][9][10] Additionally, "off-target" resistance can emerge through the activation of bypass signaling pathways.[9][11]
CRISPR-Cas9 genome-wide or sub-pooled (e.g., kinome-wide) screening is a powerful and unbiased approach to systematically identify genes whose loss-of-function confers resistance to a therapeutic agent.[12][13][14][15] By creating a diverse population of cells, each with a specific gene knockout, researchers can identify which genetic perturbations allow cells to survive and proliferate in the presence of Futibatinib. This application note provides a detailed protocol for conducting a CRISPR-Cas9 knockout screen to identify genes and pathways that mediate resistance to Futibatinib.
Data Presentation: Quantitative Data Summary
Effective screening requires precise characterization of the inhibitor's activity and the resulting genetic hits from the screen. The following tables provide examples of the quantitative data that should be generated and analyzed.
Table 1: Preclinical Inhibitory Activity of Futibatinib
This table summarizes the in vitro potency of Futibatinib against FGFR kinases and its growth inhibitory effects on cancer cell lines with known FGFR aberrations. This data is crucial for selecting appropriate cell models and determining the screening concentration.
| Target/Cell Line | Aberration | IC50 / GI50 (nmol/L) | Description |
| Kinase Activity | |||
| FGFR1 | - | 1.8 | Cell-free recombinant kinase assay.[1][16] |
| FGFR2 | - | 1.4 | Cell-free recombinant kinase assay.[1] |
| FGFR3 | - | 1.6 | Cell-free recombinant kinase assay.[1][16] |
| FGFR4 | - | 3.7 | Cell-free recombinant kinase assay.[1][16] |
| Cellular Activity | |||
| SNU-16 | FGFR2 Amplification | ~5.0 | Gastric cancer cell line.[16] |
| OCUM-2MD3 | FGFR2 Amplification | ~10.0 | Gastric cancer cell line. |
| AN3 CA | FGFR2 Mutation | ~20.0 | Endometrial cancer cell line. |
| RT112/84 | FGFR3 Fusion | ~25.0 | Bladder cancer cell line. |
Table 2: Illustrative Results from a Kinome-Wide CRISPR Screen for Futibatinib Resistance
This table presents a hypothetical but representative output from a CRISPR screen analysis. Genes are ranked based on the enrichment of their corresponding sgRNAs in the Futibatinib-treated population compared to a control population. A positive Log2 Fold Change (LFC) indicates that knockout of the gene confers a survival advantage (resistance).
| Gene Symbol | Description | Average Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) | Pathway Association |
| PTEN | Phosphatase and tensin homolog | 3.1 | 1.2e-6 | 4.5e-5 | PI3K/AKT Signaling |
| NF1 | Neurofibromin 1 | 2.8 | 3.5e-6 | 8.1e-5 | RAS/MAPK Signaling |
| CSK | C-terminal Src kinase | 2.5 | 9.8e-6 | 1.5e-4 | SRC Family Kinase Regulation |
| KEAP1 | Kelch-like ECH-associated protein 1 | 2.2 | 2.1e-5 | 2.8e-4 | Oxidative Stress Response[13] |
| TP53 | Tumor protein p53 | 1.9 | 5.4e-5 | 6.2e-4 | Cell Cycle/Apoptosis |
| FGFR2 | Fibroblast growth factor receptor 2 | -4.5 | 8.9e-8 | 1.2e-6 | Drug Target (Positive Control) |
| RPL8 | Ribosomal protein L8 | -3.9 | 1.5e-7 | 1.9e-6 | Essential Gene (Negative Control) |
Signaling Pathways and Experimental Logic
Futibatinib exerts its anti-cancer effects by irreversibly inhibiting the FGFR signaling cascade. A CRISPR screen aims to identify gene knockouts that bypass this inhibition. Genes whose loss leads to cell survival in the presence of Futibatinib are considered resistance genes. These often involve downstream effectors or parallel survival pathways that become essential when FGFR signaling is blocked.
Figure 1: Simplified FGFR Signaling and Futibatinib Inhibition.
The experimental workflow for a pooled CRISPR screen involves several key stages, from cell line preparation to bioinformatic analysis, to identify genes that, when knocked out, confer resistance to Futibatinib.
Figure 2: Experimental Workflow for CRISPR-Cas9 Screening.
Experimental Protocols
This section provides detailed methodologies for the key experiments.
Protocol 1: Generation of a Stable Cas9-Expressing Cell Line
For a successful screen, it is essential to use a cell population with stable and high-level expression of the Cas9 nuclease.
-
Cell Line Selection : Choose a cancer cell line with a known FGFR alteration and sensitivity to Futibatinib (e.g., SNU-16, OCUM-2MD3).
-
Vector : Use a lentiviral vector expressing S. pyogenes Cas9 and a selectable marker, such as blasticidin (e.g., lentiCas9-Blast).
-
Lentivirus Production : Produce high-titer lentivirus by transfecting HEK293T cells with the Cas9 vector and packaging plasmids.
-
Blasticidin Kill Curve : Determine the minimum concentration of blasticidin that kills 100% of the parental (non-transduced) cells within 5-7 days. This concentration will be used for selection.
-
Transduction :
-
Seed the target cells at a density that allows for active growth.
-
Transduce the cells with the Cas9 lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure single viral integration per cell. Polybrene (4-8 µg/mL) can be added to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Selection :
-
After 24 hours, replace the virus-containing medium with fresh medium containing the predetermined concentration of blasticidin.
-
Culture the cells for 7-10 days, replacing the selection medium every 2-3 days, until a stable, resistant population emerges.
-
-
Validation :
-
Expand the stable Cas9-expressing polyclonal population.
-
Validate Cas9 activity using a functional assay, such as transduction with a GFP-targeting sgRNA followed by flow cytometry to measure GFP knockout. A knockout efficiency of >70% is recommended.
-
Protocol 2: Pooled CRISPR sgRNA Library Screening
This protocol outlines the core screening experiment. A kinome-wide library is recommended to identify resistance pathways, but a genome-wide library can also be used.
-
sgRNA Library Lentivirus Production : Produce high-titer pooled lentivirus for your chosen sgRNA library (e.g., human kinome-wide) using the same method as for the Cas9 virus.
-
Library Transduction :
-
Culture the stable Cas9-expressing cells generated in Protocol 1.
-
Transduce a sufficient number of cells to achieve at least 500-1000x coverage of the sgRNA library (e.g., for a library of 8,000 sgRNAs, transduce at least 4-8 million cells).
-
Use a low MOI (0.3-0.5) to ensure most cells receive only one sgRNA.
-
-
Antibiotic Selection :
-
24 hours post-transduction, select the transduced cells using the appropriate antibiotic for the sgRNA vector (e.g., puromycin).
-
Culture for 2-3 days until non-transduced control cells are completely killed.
-
-
Baseline Cell Collection (T0) :
-
After selection, harvest a representative population of cells (maintaining 500-1000x library coverage).
-
Pellet the cells and store at -80°C for genomic DNA extraction. This serves as the T0 reference point.
-
-
Futibatinib Treatment :
-
Split the remaining transduced cell population into two arms:
-
Control Arm : Culture in standard medium with DMSO vehicle.
-
Treatment Arm : Culture in medium containing Futibatinib at a pre-determined concentration (e.g., IC50 to IC70) that provides sufficient selective pressure.
-
-
Maintain at least two biological replicates for each arm.
-
Culture the cells for 14-21 days (approximately 10-15 population doublings), passaging as needed and always maintaining library coverage.
-
-
Final Cell Collection :
-
At the end of the treatment period, harvest the cells from both the control and treatment arms.
-
Pellet the cells and store at -80°C.
-
Protocol 3: Identification of Resistance Genes
This protocol covers the steps from DNA extraction to bioinformatic analysis to identify the genes conferring resistance.
-
Genomic DNA Extraction :
-
Extract high-quality genomic DNA from the T0, control, and Futibatinib-treated cell pellets using a commercial kit suitable for large cell numbers (e.g., QIAamp DNA Blood Maxi Kit).
-
-
sgRNA Cassette Amplification :
-
Perform PCR to amplify the integrated sgRNA sequences from the genomic DNA. Use high-fidelity polymerase to minimize bias.
-
The number of PCR reactions should be scaled to maintain library coverage (e.g., use at least 250x coverage worth of DNA as input).
-
A two-step PCR is often used: the first step amplifies the sgRNA region, and the second step adds Illumina sequencing adapters and barcodes for multiplexing.
-
-
Next-Generation Sequencing (NGS) :
-
Pool the barcoded PCR amplicons.
-
Perform deep sequencing on an Illumina platform (e.g., NextSeq, NovaSeq) to a depth that ensures each sgRNA is sequenced hundreds of times (e.g., >200 reads per sgRNA on average).
-
-
Bioinformatic Analysis :
-
Quality Control : Assess the quality of the raw sequencing data (FASTQ files).
-
Read Counting : Align reads to the sgRNA library reference file and count the abundance of each sgRNA in each sample.
-
Hit Identification : Use a statistical package designed for CRISPR screens, such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout), to identify significantly enriched or depleted sgRNAs and genes.[8]
-
The analysis compares the sgRNA counts in the Futibatinib-treated samples to the control (DMSO) samples.
-
Genes with sgRNAs that are significantly enriched in the Futibatinib-treated arm are identified as potential resistance genes.
-
-
Hit Validation :
-
Validate the top candidate resistance genes from the screen individually.
-
Generate single-gene knockouts for each candidate gene using 2-3 independent sgRNAs.
-
Confirm resistance by performing cell viability or colony formation assays in the presence and absence of Futibatinib.
-
Conclusion
The protocols and methodologies described provide a comprehensive framework for utilizing CRISPR-Cas9 screening to systematically identify genes that mediate resistance to the FGFR inhibitor Futibatinib. The identification of these resistance pathways is a critical step in understanding the limitations of targeted therapy and provides a rational basis for developing combination strategies to overcome or prevent the emergence of drug resistance, ultimately improving patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellalabs.com [cellalabs.com]
- 4. manuals.cellecta.com [manuals.cellecta.com]
- 5. manuals.cellecta.com [manuals.cellecta.com]
- 6. Generating stably-expressing Cas9 cancer organoid lines [protocols.io]
- 7. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens | Semantic Scholar [semanticscholar.org]
- 10. crisprscreen.utf8 [rockefelleruniversity.github.io]
- 11. CRISPR Screen Sequencing Data Analysis - CD Genomics [bioinfo.cd-genomics.com]
- 12. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. takarabio.com [takarabio.com]
- 14. researchgate.net [researchgate.net]
- 15. A functional CRISPR/Cas9 screen identifies kinases that modulate FGFR inhibitor response in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Futibatinib in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futibatinib (TAS-120) is a potent, irreversible, and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1] It covalently binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[2] Futibatinib has received accelerated approval for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) with FGFR2 gene fusions or other rearrangements.[1][3]
Despite its efficacy as a monotherapy, acquired resistance can emerge, often through secondary mutations in the FGFR2 kinase domain, particularly at the N550 and V565 residues.[4] To enhance its therapeutic potential and overcome resistance, Futibatinib is being actively investigated in combination with other anti-cancer agents, including chemotherapy and immunotherapy.[5][6][7] These application notes provide detailed protocols for studying the efficacy and mechanisms of Futibatinib in combination therapies.
Data Presentation: Quantitative Summary of Futibatinib Combination Studies
The following tables summarize key quantitative data from preclinical and clinical studies of Futibatinib in combination therapies.
Table 1: Preclinical Synergy of Futibatinib with Chemotherapy [6]
| Cancer Type | Cell Line | Combination Agent | Parameter | Result (Indicates Synergy) |
| Gastric Cancer | SNU-16 | 5-Fluorouracil | Combination Index (CI) at ED₉₀ | 0.50 |
| Gastric Cancer | SNU-16 | Paclitaxel | Combination Index (CI) at ED₉₀ | 0.71 |
| Gastric Cancer | SNU-16 | Cisplatin | Combination Index (CI) at ED₉₀ | 0.76 |
| Gastric Cancer | SNU-16 | Gemcitabine | Combination Index (CI) at ED₉₀ | 0.29 |
| Rhabdomyosarcoma | RMS559 | Irinotecan | ΔBliss score | Negative values |
| Rhabdomyosarcoma | RMS559 | Vincristine | ΔBliss score | Negative values |
Table 2: Clinical Efficacy of Futibatinib in Combination with Pembrolizumab in Metastatic Urothelial Carcinoma (NCT04601857) [6]
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | Primary endpoint of the study |
| Progression-Free Survival (PFS) | Secondary endpoint of the study |
| Overall Survival (OS) | Secondary endpoint of the study |
Signaling Pathway and Experimental Workflow Visualizations
FGFR Signaling Pathway Inhibition by Futibatinib
Caption: Futibatinib inhibits FGFR signaling pathways.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy studies.
Experimental Workflow for In Vivo Combination Therapy Studies
Caption: Workflow for in vivo combination therapy studies.
Experimental Protocols
In Vitro Synergy Assessment using the Chou-Talalay Method
This protocol details the assessment of synergistic, additive, or antagonistic effects of Futibatinib in combination with another therapeutic agent (e.g., chemotherapy, other targeted inhibitors).
Materials:
-
Cancer cell line(s) with known FGFR alterations
-
Complete cell culture medium
-
Futibatinib
-
Combination agent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
-
CompuSyn software (or other software for CI calculation)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Drug Preparation:
-
Prepare stock solutions of Futibatinib and the combination agent in DMSO.
-
Create a series of dilutions for each drug individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add 100 µL of medium containing the single agents or the combination at various concentrations to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[8]
-
Cell Viability Assay:
-
Equilibrate the plates to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[8]
-
-
Data Analysis:
Western Blot Analysis for Pharmacodynamic Assessment
This protocol is for assessing the effect of Futibatinib combinations on FGFR signaling pathways.
Materials:
-
Treated cells or tumor lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells or homogenized tumor tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[8]
-
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and total protein expression.
In Vivo Xenograft Studies for Combination Therapy Evaluation
This protocol outlines the in vivo assessment of Futibatinib combination therapies in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
Futibatinib formulation for oral gavage
-
Combination agent formulation for appropriate administration route
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment:
-
Efficacy Assessment:
-
Continue to measure tumor volume and monitor the body weight of the mice throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.
-
-
Pharmacodynamic Analysis:
-
Tumor tissue can be processed for Western blot analysis, immunohistochemistry (IHC) to assess target inhibition and effects on cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
For immunotherapy combinations, tumors can be analyzed for immune cell infiltration (e.g., CD3+, CD8+ T cells) by IHC or flow cytometry.[11]
-
Evaluating Futibatinib and Immunotherapy Combinations
To assess the immunomodulatory effects of Futibatinib in combination with an immune checkpoint inhibitor (e.g., anti-PD-1/PD-L1), the following endpoints should be considered in preclinical models and clinical studies.
Preclinical (in vivo syngeneic models):
-
Tumor Immune Infiltrate Analysis:
-
Flow Cytometry: Dissociate tumors into single-cell suspensions and stain for various immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1) to quantify changes in immune cell populations.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Stain tumor sections to visualize and quantify the spatial distribution of immune cells within the tumor microenvironment.
-
-
Cytokine and Chemokine Profiling: Analyze protein levels of key cytokines and chemokines in tumor lysates or serum using multiplex assays (e.g., Luminex) to assess changes in the immune signaling landscape.
-
Gene Expression Analysis: Perform RNA sequencing or targeted gene expression profiling (e.g., NanoString) on tumor samples to evaluate changes in immune-related gene signatures.[11]
Clinical:
-
Biomarker Analysis:
-
Tumor Biopsies: Collect tumor biopsies before and during treatment to perform multiplex IHC/IF and gene expression analysis to assess changes in the tumor immune microenvironment.[11]
-
Blood Samples: Analyze peripheral blood mononuclear cells (PBMCs) by flow cytometry to monitor changes in circulating immune cell populations. Analyze plasma for soluble immune mediators.
-
These protocols provide a comprehensive framework for the preclinical and clinical investigation of Futibatinib in combination therapies. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data to guide the further development of novel and effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. taihocorp-media-release.s3.us-west-2.amazonaws.com [taihocorp-media-release.s3.us-west-2.amazonaws.com]
- 3. Futibatinib for Cholangiocarcinoma With FGFR2 Gene Fusion or Other Rearrangements - The ASCO Post [ascopost.com]
- 4. Carebox Connect [connect.careboxhealth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of the FGFR-Family Inhibitor Futibatinib for Pediatric Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Immunohistochemical Analysis of FGFR Pathway Markers Following Futibatinib (TAS-120) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futibatinib (B611163) (TAS-120) is a potent, irreversible, small-molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2] Aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, is a key oncogenic driver in various malignancies, including intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma.[3][4] Futibatinib covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFR, leading to sustained inhibition of the receptor's kinase activity and downstream signaling pathways.[5] This targeted therapy has demonstrated significant clinical activity, particularly in patients with FGFR2-rearranged iCCA who have progressed on prior therapies.[6][7]
Monitoring the pharmacodynamic effects of futibatinib in tumor tissue is crucial for understanding its mechanism of action, confirming target engagement, and identifying potential mechanisms of resistance. Immunohistochemistry (IHC) is a powerful and widely used technique to assess the expression and phosphorylation status of key proteins within the tumor microenvironment. These application notes provide detailed protocols for the IHC-based assessment of FGFR family members (FGFR1, FGFR2, FGFR3, FGFR4) and key downstream signaling molecules (p-FRS2, p-ERK, p-AKT) in tumor tissues following treatment with futibatinib.
Clinical and Research Relevance
The analysis of these markers by IHC can provide valuable insights for both clinical and preclinical research:
-
Pharmacodynamic Assessment: A decrease in the phosphorylation of downstream effectors like p-ERK and p-AKT can serve as a proximal biomarker of futibatinib's on-target activity.
-
Patient Stratification: While patient selection for futibatinib therapy is primarily based on genomic alterations, IHC can provide complementary information on protein expression levels, which may have prognostic or predictive value.
-
Resistance Mechanisms: Changes in the expression of FGFRs or the reactivation of downstream signaling pathways despite treatment may indicate the development of resistance. For instance, the emergence of secondary mutations in the FGFR2 kinase domain is a known mechanism of acquired resistance to ATP-competitive FGFR inhibitors, which can be overcome by futibatinib.[3][5]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of futibatinib and the experimental approach for its evaluation, the following diagrams are provided.
Quantitative Data Summary
The following tables present hypothetical but representative quantitative data from IHC analysis of tumor xenografts treated with futibatinib. This data illustrates the expected changes in FGFR pathway markers. The H-score is calculated as: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], resulting in a score from 0 to 300.
Table 1: Changes in FGFR Expression Post-Futibatinib Treatment
| Marker | Treatment Group | N | Mean H-score | Standard Deviation | P-value |
| FGFR1 | Vehicle Control | 5 | 180 | 25 | <0.05 |
| Futibatinib (20 mg/kg) | 5 | 165 | 20 | ||
| FGFR2 | Vehicle Control | 5 | 220 | 30 | >0.05 |
| Futibatinib (20 mg/kg) | 5 | 210 | 28 | ||
| FGFR3 | Vehicle Control | 5 | 150 | 18 | >0.05 |
| Futibatinib (20 mg/kg) | 5 | 145 | 22 | ||
| FGFR4 | Vehicle Control | 5 | 190 | 28 | >0.05 |
| Futibatinib (20 mg/kg) | 5 | 180 | 32 |
Table 2: Changes in Downstream Signaling Markers Post-Futibatinib Treatment
| Marker | Treatment Group | N | Mean % Positive Cells (2+/3+ Intensity) | Standard Deviation | P-value |
| p-FRS2 (Tyr196) | Vehicle Control | 5 | 75% | 8% | <0.01 |
| Futibatinib (20 mg/kg) | 5 | 15% | 5% | ||
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 5 | 80% | 10% | <0.01 |
| Futibatinib (20 mg/kg) | 5 | 20% | 7% | ||
| p-AKT (Ser473) | Vehicle Control | 5 | 60% | 12% | <0.05 |
| Futibatinib (20 mg/kg) | 5 | 25% | 9% |
Detailed Experimental Protocols
The following are representative IHC protocols for formalin-fixed, paraffin-embedded (FFPE) tissues. Note: These are general guidelines; optimization of antibody concentrations, incubation times, and antigen retrieval methods is essential for specific antibodies and tissue types.
Protocol 1: Immunohistochemistry for FGFR1, FGFR2, FGFR3, and FGFR4
1. Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer: 1% BSA or 5% normal goat serum in PBS
-
Primary Antibodies (See Table 3 for examples)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Table 3: Example Primary Antibodies for FGFR IHC
| Target | Host/Clone | Recommended Dilution | Supplier (Cat. No.) |
| FGFR1 | Rabbit Polyclonal | 1:100 - 1:500 | Thermo Fisher (PA5-25979) |
| FGFR2 | Rabbit Polyclonal | 1:50 - 1:200 | Proteintech (13042-1-AP) |
| FGFR3 | Mouse Monoclonal | 1:100 - 1:200 | Thermo Fisher (MA5-26493) |
| FGFR4 | Rabbit Polyclonal | 1:50 - 1:200 | Proteintech (11098-1-AP) |
2. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse with deionized water.
3. Antigen Retrieval
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water and then with PBS.
4. Staining Procedure
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Apply Blocking Buffer and incubate for 30-60 minutes at room temperature.
-
Drain blocking buffer and apply primary antibody diluted in blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
Wash slides with PBS: 3 changes, 5 minutes each.
-
Apply HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash slides with PBS: 3 changes, 5 minutes each.
-
Apply DAB substrate and incubate until desired stain intensity develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
5. Counterstaining and Mounting
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
Protocol 2: Immunohistochemistry for p-FRS2, p-ERK, and p-AKT
This protocol is similar to Protocol 1, with specific attention to the use of phosphatase inhibitors and optimized conditions for phospho-specific antibodies.
1. Additional Materials
-
Phosphatase inhibitor cocktail
2. Key Protocol Modifications
-
Lysis Buffer (if starting from fresh tissue): Should be supplemented with a phosphatase inhibitor cocktail.
-
Primary Antibodies (See Table 4 for examples): Dilute in a buffer containing 1% BSA and phosphatase inhibitors.
Table 4: Example Primary Antibodies for Downstream Signaling IHC
| Target | Host/Clone | Recommended Dilution | Supplier (Cat. No.) |
| p-FRS2 (Tyr196) | Rabbit Polyclonal | 1:50 - 1:200 | Thermo Fisher (PA5-105926) |
| p-ERK1/2 (Thr202/Tyr204) | Rabbit Monoclonal | 1:200 - 1:400 | Cell Signaling (4370) |
| p-AKT (Ser473) | Rabbit Monoclonal | 1:50 - 1:100 | Cell Signaling (4060) |
-
Antigen Retrieval: Tris-EDTA buffer (pH 9.0) is often recommended for phospho-specific antibodies.
-
Primary Antibody Incubation: Overnight incubation at 4°C is generally preferred to enhance signal-to-noise ratio.
3. Staining and Analysis
-
Follow steps 2-5 from Protocol 1, incorporating the modifications listed above.
-
For quantitative analysis, utilize digital pathology software to determine the H-score or the percentage of positively stained cells at different intensity levels (0, 1+, 2+, 3+).
Conclusion
The immunohistochemical evaluation of FGFR pathway markers provides a robust method for assessing the pharmacodynamic effects of futibatinib in tumor tissues. The protocols outlined here, in conjunction with quantitative analysis, can aid researchers and clinicians in understanding the biological impact of this targeted therapy, potentially informing on treatment response and the emergence of resistance. Consistent and optimized IHC procedures are paramount for generating reliable and reproducible data in both preclinical and clinical settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A ‘Real-Life’ Experience on Automated Digital Image Analysis of FGFR2 Immunohistochemistry in Breast Cancer [mdpi.com]
- 3. Combined FGFR and Akt pathway inhibition abrogates growth of FGFR1 overexpressing EGFR-TKI-resistant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. qedtx.com [qedtx.com]
- 6. Evaluation of EGFR protein expression by immunohistochemistry using H-score and the magnification rule: re-analysis of the SATURN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Futibatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futibatinib (TAS-120) is a potent, irreversible, and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, amplifications, or mutations, is a known driver of oncogenesis in various solid tumors.[1][3] Futibatinib covalently binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of FGFR-mediated signaling pathways.[1] This disruption of downstream signaling, including the RAS-MAPK and PI3K-AKT pathways, ultimately reduces tumor cell proliferation and induces programmed cell death, or apoptosis.[1][3]
The analysis of apoptosis is a critical component in the preclinical evaluation of anticancer agents like Futibatinib. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a widely used and robust method for the quantitative assessment of apoptosis.[4][5][6] This technique allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the drug's mechanism of action.
These application notes provide detailed protocols for the analysis of Futibatinib-induced apoptosis by flow cytometry, guidance on data interpretation, and a summary of expected results based on preclinical studies of FGFR inhibitors.
Mechanism of Action and Signaling Pathway
Futibatinib exerts its pro-apoptotic effects by inhibiting the autophosphorylation of FGFRs, thereby blocking the initiation of downstream signaling cascades crucial for cell survival and proliferation.[3] The primary signaling pathways attenuated by Futibatinib include:
-
RAS-Mitogen-Activated Protein Kinase (MAPK) Pathway: Inhibition of this pathway disrupts cell cycle progression and proliferation.[3]
-
Phosphatidylinositol 3-Kinase (PI3K)-AKT Pathway: Blockade of this pathway is a major regulator of cell survival and apoptosis.[3]
-
Phospholipase Cγ (PLCγ) Pathway: Inhibition of PLCγ activation impacts intracellular calcium signaling and cell motility.[3]
The sustained inhibition of these pathways by Futibatinib in FGFR-dependent cancer cells shifts the balance towards pro-apoptotic signaling, leading to the activation of the apoptotic cascade.
Data Presentation
The following table summarizes illustrative quantitative data from a flow cytometry analysis of apoptosis in a cancer cell line treated with an FGFR inhibitor. While this specific data was generated using Erdafitinib in H1581 lung cancer cells, it is representative of the dose-dependent increase in apoptosis expected with Futibatinib treatment in a sensitive, FGFR-aberrant cancer cell line.[7][8]
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.1 ± 1.2 | 2.8 ± 0.5 | 2.1 ± 0.7 |
| Erdafitinib | 1 | 82.4 ± 2.5 | 10.3 ± 1.8 | 7.3 ± 1.1 |
| 5 | 65.7 ± 3.1 | 22.5 ± 2.4 | 11.8 ± 1.9 | |
| 10 | 48.2 ± 4.2 | 35.1 ± 3.3 | 16.7 ± 2.6 |
Data is illustrative and based on a study with the FGFR inhibitor Erdafitinib in H1581 cells.[7][8] Results are presented as mean ± standard deviation.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines with known FGFR aberrations (e.g., FGFR2 amplification in SNU-16 gastric cancer cells, or FGFR fusions in cholangiocarcinoma cell lines).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Futibatinib Treatment: Prepare a stock solution of Futibatinib in DMSO. On the day of treatment, dilute the stock solution in a complete culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of Futibatinib or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
2. Annexin V and Propidium Iodide Staining
This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.[4][7]
-
Reagents and Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
-
-
Staining Procedure:
-
Harvest Cells: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them directly. Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and carefully aspirate the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
3. Flow Cytometry Analysis
-
Instrumentation: Use a flow cytometer equipped with appropriate lasers and filters for the chosen fluorochromes (e.g., a 488 nm laser for excitation of FITC and PI).
-
Controls: Prepare the following controls for setting up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Data Acquisition:
-
Analyze the stained cells immediately (within 1 hour) by flow cytometry.
-
Acquire a minimum of 10,000 events per sample.
-
Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
Analyze the gated population on a dot plot displaying Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered non-viable)
-
References
- 1. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A PLK1 inhibitor, RO3280, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. FGFR2 mutations promote endometrial cancer progression through dual engagement of EGFR and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress | MDPI [mdpi.com]
- 7. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Futibatinib Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futibatinib (formerly TAS-120) is a potent, selective, and irreversible small-molecule inhibitor of fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[1][2][3][4][5] Aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, is a key oncogenic driver in a variety of solid tumors.[1][3][6] Futibatinib covalently binds to a conserved cysteine residue within the ATP-binding pocket of FGFR, leading to sustained and irreversible inhibition of the receptor and its downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ cascades.[1][2][3] This unique mechanism of action allows Futibatinib to overcome resistance observed with some reversible FGFR inhibitors.[6][7]
These application notes provide a comprehensive guide for researchers to design and execute preclinical in vivo studies using various animal models to evaluate the efficacy of Futibatinib. The protocols detailed below are based on established methodologies from preclinical studies that have successfully demonstrated the anti-tumor activity of Futibatinib in cancers with specific FGFR alterations.[5][7][8]
Key Signaling Pathway Targeted by Futibatinib
Futibatinib's primary mechanism of action is the inhibition of the FGFR signaling cascade. The diagram below illustrates the key components of this pathway and the point of inhibition by Futibatinib.
Caption: Futibatinib inhibits the FGFR signaling pathway.
Efficacy of Futibatinib in Cell Line-Derived Xenograft (CDX) Models
Futibatinib has demonstrated significant anti-tumor activity in a range of CDX models harboring various FGFR aberrations.[5][8] The following table summarizes key data from these preclinical studies.
| Cell Line | Cancer Type | FGFR Alteration | Animal Model | Futibatinib Dose (mg/kg/day, oral) | Treatment Duration | Outcome |
| OCUM-2MD3 | Gastric Cancer | FGFR2 Amplification | Nude Mice | 0.5, 1.5, 5 | 14 days | Dose-dependent tumor reduction[8] |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | Nude Rats | Not specified | Not specified | Significant anti-tumor efficacy[7] |
| MFM-223 | Breast Cancer | FGFR1/2 Amplification | Nude Mice | 12.5, 50 | 14 days | Robust growth inhibition[7][8] |
| RT-112/84 | Bladder Cancer | FGFR3 Fusion | Nude Mice | 1.5, 5, 15 | 14 days | Dose-dependent tumor reduction |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | NOD/SCID Mice | 5, 15 | 14 days | Significant tumor growth inhibition[8] |
| AN3 CA | Endometrial Carcinoma | FGFR2 Mutation | Nude Mice | Not specified | Not specified | Significant anti-tumor efficacy[7] |
| RMS559 | Rhabdomyosarcoma | FGFR4 Activating Mutation | Nude Mice | 5, 15, 25 | 21 days | Ineffective as monotherapy in delaying tumor growth[9] |
Efficacy of Futibatinib in Patient-Derived Xenograft (PDX) Models
PDX models, which more closely recapitulate the heterogeneity of human tumors, have also been instrumental in evaluating Futibatinib's efficacy.
| PDX Model | Cancer Type | FGFR Alteration | Animal Model | Futibatinib Dose (mg/kg/day, oral) | Treatment Duration | Outcome |
| iCCA-PDX | Intrahepatic Cholangiocarcinoma | FGFR2 Fusion | Immunodeficient Mice | Not specified | Not specified | Inhibition of FGFR signaling and cell proliferation[10] |
| Breast Cancer PDX 1 | Breast Cancer | FGFR2 Amplification | Nude Mice | 15 | 28 days | Tumor stabilization[11][12][13] |
| Breast Cancer PDX 2 | Breast Cancer | FGFR2 Y375C Mutation/Amplification | Nude Mice | 15 | >110 days | Prolonged tumor regression[11][12][13] |
| Gastric Cancer PDX | Gastric Cancer | FGFR2 Amplification | Immunodeficient Mice | Not specified | Not specified | Marked antitumor effects observed with FGFR inhibitors[14] |
| Urothelial Carcinoma PDX | Urothelial Carcinoma | FGFR3 Mutation | Immunodeficient Mice | Not specified | Not specified | Combination with EGFR inhibitor showed improved response[15] |
Experimental Protocols
A generalized workflow for conducting in vivo efficacy studies with Futibatinib is presented below. This should be adapted based on the specific cell line or PDX model, cancer type, and experimental goals.
Caption: General workflow for a Futibatinib xenograft study.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Study
Objective: To evaluate the in vivo anti-tumor efficacy of Futibatinib in a cancer cell line with a known FGFR alteration.
1. Materials
-
Cell Lines: Select cancer cell lines with confirmed FGFR alterations (e.g., SNU-16 for FGFR2 amplification, RT-112 for FGFR3 fusion).[7][8]
-
Animals: 6-8 week old female athymic nude mice (BALB/c nude) or NOD/SCID mice.[7][16]
-
Reagents: Growth medium, Fetal Bovine Serum (FBS), antibiotics, PBS, Matrigel, Trypan blue.
-
Futibatinib Formulation: Prepare Futibatinib in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Equipment: Laminar flow hood, incubator, centrifuges, hemocytometer, syringes, gavage needles, digital calipers, animal balance.
2. Methods
-
Cell Culture: Culture cells in the recommended medium under standard conditions (37°C, 5% CO2). Ensure cells are free of mycoplasma contamination.
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.[7]
-
Tumor Implantation:
-
Harvest cells during their exponential growth phase.
-
Resuspend 5-10 million cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel.[16]
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Begin measuring tumor dimensions 2-3 times per week using digital calipers once tumors are palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[7][17]
-
When the average tumor volume reaches 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, Futibatinib low dose, Futibatinib high dose), with n=6-10 mice per group.[8][9][16]
-
-
Drug Administration:
-
Endpoint and Tissue Collection:
-
Continue treatment for the specified duration (e.g., 14-28 days) or until tumors in the control group reach the pre-defined endpoint size.[7]
-
At the end of the study, euthanize the animals and carefully excise the tumors.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, while another can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).[7][17]
-
Protocol 2: Pharmacodynamic (PD) Analysis
Objective: To assess the inhibition of FGFR signaling in tumor tissues following Futibatinib treatment.
1. Western Blot for Phospho-FGFR and Downstream Effectors
-
Protein Extraction: Homogenize snap-frozen tumor tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect bands using an ECL substrate.[17]
-
-
Analysis: Normalize the levels of phosphorylated proteins to their respective total protein levels. Use a loading control like GAPDH or β-actin to ensure equal loading.[17]
2. Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers
-
Tissue Processing: Process formalin-fixed tissues, embed in paraffin, and cut 4-5 µm sections.[17]
-
Staining:
-
Perform antigen retrieval using an appropriate buffer.
-
Incubate sections with primary antibodies against markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).[7]
-
Use a suitable secondary antibody and detection system.
-
Counterstain with hematoxylin.
-
-
Analysis: Quantify the percentage of positive-staining cells in tumor sections from different treatment groups.
The protocols and data presented provide a robust framework for the preclinical evaluation of Futibatinib in animal models with FGFR alterations.[7] These studies are critical for understanding the anti-tumor activity, dose-response relationship, and pharmacodynamic effects of Futibatinib, ultimately supporting its clinical development for patients with FGFR-driven cancers.[5][8] Careful selection of appropriate models and rigorous execution of these protocols are essential for generating reliable and translatable data.[7]
References
- 1. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 3. Futibatinib | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. Futibatinib Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of futibatinib, an irreversible fibroblast growth factor receptor inhibitor, in FGFR-altered breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of futibatinib, an irreversible fibroblast growth factor receptor inhibitor, in FGFR-altered breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of patient-derived gastric cancer xenografts: a useful tool for preclinical evaluation of targeted therapies involving alterations in HER-2, MET and FGFR2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrated molecular and pharmacological characterization of patient-derived xenografts from bladder and ureteral cancers identifies new potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-Term Futibatinib Treatment in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futibatinib (B611163) (TAS-120) is a potent, orally bioavailable, and irreversible inhibitor of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, making it a key therapeutic target.[2] Futibatinib's unique mechanism of action involves covalent binding to a conserved cysteine in the P-loop of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways such as RAS-MAPK, PI3K-AKT, and PLCγ.[3] This irreversible binding may offer advantages in overcoming acquired resistance to reversible ATP-competitive FGFR inhibitors.[4][5]
These application notes provide detailed protocols for the long-term in vivo administration of futibatinib in preclinical models, with a focus on efficacy assessment, management of on-target toxicities, and the study of acquired resistance.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FGFR signaling pathway targeted by futibatinib and a general workflow for long-term in vivo studies.
Quantitative Data from In Vivo Studies
The following tables summarize representative data from preclinical xenograft studies. Dosages and outcomes can vary significantly based on the cancer type, specific FGFR aberration, and animal model used.
Table 1: Efficacy of Futibatinib in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Cancer Type | FGFR Aberration | Animal Model | Futibatinib Dose (mg/kg/day, oral) | Treatment Duration | Outcome |
| OCUM-2MD3 | Gastric Cancer | FGFR2 Amplification | Nude Mouse | 0.5, 1.5, 5 | 14 days | Dose-dependent tumor reduction.[1] |
| KMS-11 | Multiple Myeloma | t(4;14) (FGFR3) | Nude Mouse | 5, 15 | 14 days | Significant tumor growth inhibition.[1] |
| RT-112/84 | Bladder Cancer | FGFR3-TACC3 Fusion | Nude Rat | 1.5, 5 | 14 days | Significant tumor growth inhibition.[1] |
| RMS559 | Rhabdomyosarcoma | FGFR4 V550L Mutation | Nude Mouse | 5, 15, 25 | 21 days | Limited efficacy in delaying tumor growth.[6] |
Table 2: Efficacy of Futibatinib in a Patient-Derived Xenograft (PDX) Model
| PDX Model | Cancer Type | FGFR Aberration | Animal Model | Futibatinib Dose (mg/kg/day, oral) | Treatment Duration | Outcome |
| MG69 | Cholangiocarcinoma | FGFR2-KIAA1217 Fusion | Nude Mouse | Not specified | 14 days | Tumor regression and complete proliferative arrest.[5] |
Experimental Protocols
Protocol 1: Long-Term Efficacy Study in Xenograft Models
Objective: To evaluate the long-term anti-tumor activity of futibatinib in a relevant xenograft model.
1. Materials:
-
Futibatinib (TAS-120)
-
Vehicle: 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water[1]
-
FGFR-aberrant cancer cell line (e.g., with FGFR2 fusion or amplification)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel (optional)
-
Standard cell culture reagents
-
Oral gavage needles
-
Calipers
2. Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells and resuspend in sterile PBS or a 1:1 mixture with Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[7]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[8]
-
When tumors reach an average volume of 100-200 mm³, randomize animals into treatment and control groups.
-
-
Futibatinib Formulation and Administration:
-
Prepare the futibatinib suspension in 0.5% HPMC fresh daily. Futibatinib is soluble in DMSO, which can be used to create a stock solution before suspension in the final vehicle.[4]
-
Administer futibatinib or vehicle control via oral gavage once daily.[1] Doses of 5-25 mg/kg are commonly reported in mice.[6]
-
-
Long-Term Treatment and Monitoring:
-
Continue daily treatment for an extended period (e.g., >30 days, or until a pre-defined endpoint).
-
Measure tumor volume and body weight at least once weekly. Body weight is a key indicator of toxicity.[7]
-
Monitor animal health daily.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a maximum size, or when tumors in the treatment group show regrowth (see Protocol 3).
-
Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-FGFR, p-ERK) and histopathology (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Protocol 2: Management of Hyperphosphatemia in Long-Term Studies
Objective: To monitor and manage hyperphosphatemia, a known on-target effect of FGFR inhibition, during long-term futibatinib treatment.[3]
1. Materials:
-
Blood collection supplies (e.g., tail vein or saphenous vein sampling)
-
Biochemical analyzer for serum phosphate (B84403)
-
Low-phosphate rodent diet
-
Phosphate binder (e.g., Sevelamer (B1230288) carbonate)
2. Procedure:
-
Phosphate Monitoring:
-
Management Strategies (Adapted from clinical guidelines):
-
Dietary Modification: A few days prior to starting futibatinib, switch animals to a low-phosphate diet to allow for acclimatization. Monitor food intake and body weight.[9]
-
Phosphate Binders: If serum phosphate levels rise significantly (e.g., >7 mg/dL), consider administration of a phosphate binder like sevelamer carbonate.[10]
-
Preparation: Sevelamer carbonate is insoluble and should be suspended in a vehicle like 0.5% methylcellulose.
-
Administration: Administer via oral gavage shortly before or with the futibatinib dose.[9]
-
-
Dose Interruption/Reduction: If hyperphosphatemia becomes severe or is not controlled by diet and binders, consider interrupting futibatinib treatment until levels normalize, and then resuming at a reduced dose.[11]
-
Table 3: Preclinical Management of Hyperphosphatemia
| Serum Phosphate Level (mg/dL) | Recommended Action |
| > 5.5 - 7.0 | Initiate low-phosphate diet. Continue weekly monitoring.[11] |
| > 7.0 - 10.0 | Introduce or increase dose of phosphate binder (e.g., sevelamer carbonate). Consider futibatinib dose reduction.[9][10] |
| > 10.0 | Withhold futibatinib until phosphate is ≤ 7.0 mg/dL. Resume at a reduced dose and intensify phosphate-lowering therapy.[9] |
Protocol 3: In Vivo Model of Acquired Resistance
Objective: To generate and characterize futibatinib-resistant tumors for mechanistic studies.
1. Procedure:
-
Establish Xenografts and Initiate Treatment:
-
Follow steps 1-3 from Protocol 1. A continuous, daily dosing schedule with a dose known to initially cause tumor regression is recommended.
-
-
Monitor for Resistance:
-
Continue daily futibatinib treatment even after initial tumor regression.
-
Acquired resistance is indicated by the regrowth of tumors despite continuous drug administration.[9]
-
-
Characterization of Resistant Tumors:
-
Once tumors are confirmed to be growing, harvest them.
-
A portion of the tumor can be re-implanted into new host mice to establish a stable resistant PDX model.
-
The remaining tissue should be used for molecular analysis to identify resistance mechanisms (e.g., whole-exome sequencing to detect secondary FGFR mutations, RNA sequencing for bypass pathway activation).
-
Conclusion
Long-term in vivo studies of futibatinib are essential for understanding its sustained efficacy, potential for acquired resistance, and long-term safety profile. The protocols provided here offer a framework for researchers to design and execute these studies. Careful monitoring of tumor growth, animal welfare, and on-target toxicities like hyperphosphatemia is critical for generating robust and translatable data. Investigating mechanisms of resistance in long-term models will be key to developing next-generation FGFR inhibitors and effective combination strategies.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Preclinical Evaluation of the FGFR-Family Inhibitor Futibatinib for Pediatric Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Clinical development and management of adverse events associated with FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Futibatinib Monograph for Professionals - Drugs.com [drugs.com]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Acquired Resistance to Futibatinib
Welcome to the technical support center for researchers investigating acquired resistance to futibatinib (B611163) (TAS-120). This resource provides detailed answers to frequently asked questions, troubleshooting guidance for common experimental challenges, and comprehensive protocols to support your research in overcoming resistance to this irreversible FGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: My futibatinib-treated cells are developing resistance. What are the most common mechanisms I should investigate?
Acquired resistance to futibatinib is primarily driven by two main mechanisms: on-target secondary mutations in the FGFR2 kinase domain and activation of off-target bypass signaling pathways.
-
On-Target FGFR2 Mutations: The most frequently observed resistance mutations occur at the gatekeeper residue (V565) and the molecular brake residue (N550).[1][2] While futibatinib is effective against many mutations that confer resistance to reversible FGFR inhibitors, specific substitutions at these sites can reduce its efficacy.[2][3] Unlike reversible inhibitors, mutations at the covalent binding site (C492) are rare, likely because they can impair the kinase's signaling activity.[1][4][5]
-
Off-Target Bypass Pathways: Cancer cells can also develop resistance by activating alternative signaling pathways to bypass their dependency on FGFR signaling.[1][6] Key bypass pathways implicated in futibatinib resistance include the PI3K/AKT/mTOR and MAPK pathways.[2][3] Alterations such as PIK3CA, PTEN, or KRAS mutations can reactivate downstream signaling despite effective FGFR inhibition.[1][2]
Q2: Which specific FGFR2 mutations have been clinically identified in patients with acquired resistance to futibatinib?
In patients who develop resistance to futibatinib, a more limited set of FGFR2 kinase domain mutations are typically found compared to those seen with reversible inhibitors.[2] The predominant mutations are located at two key positions:
Polyclonal mutations, where multiple different resistance mutations are detected, are also a common feature of acquired resistance to futibatinib.[2][7] A rare mutation at the covalent binding site, C492F, has also been reported in a patient treated with futibatinib.[1]
Q3: How does the resistance profile of futibatinib compare to reversible FGFR inhibitors?
Futibatinib's irreversible, covalent binding mechanism gives it a distinct advantage over reversible, ATP-competitive inhibitors.[8][10] It can overcome resistance caused by several FGFR2 mutations that affect the efficacy of first-generation inhibitors like pemigatinib (B609903) and infigratinib.[8][11] However, resistance to futibatinib still emerges, primarily through the selection of specific gatekeeper and molecular brake mutations that are difficult to overcome.[2][3]
The spectrum of resistance mutations is narrower for futibatinib compared to reversible inhibitors. After treatment with reversible inhibitors, mutations at up to 14 different residues in the FGFR2 kinase domain have been identified. In contrast, after futibatinib treatment, resistance mutations are largely confined to the N550 and V565 residues.[2][9]
Q4: Are there any next-generation inhibitors that can overcome futibatinib resistance?
Yes, research is ongoing to develop next-generation FGFR inhibitors that can address the specific mutations conferring resistance to futibatinib. For example, RLY-4008 is a highly selective, irreversible FGFR2 inhibitor designed to be effective against resistance mutations.[8] Early clinical data has shown that RLY-4008 can produce significant tumor shrinkage in patients who have progressed on futibatinib.[6]
Troubleshooting and Experimental Guides
Problem: I have generated a futibatinib-resistant cell line, but I am unsure how to confirm the mechanism of resistance.
This guide outlines a workflow to systematically identify the mechanism of resistance in your cell line.
Workflow for Characterizing Futibatinib Resistance
References
- 1. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolonged Clinical Benefit with Futibatinib in a Patient with FGFR Inhibitor–Pretreated FGFR2 Fusion–Positive Intrahepatic Cholangiocarcinoma: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Futibatinib: new targeted therapy in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Futibatinib Resistance
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments and understanding the mechanisms behind Futibatinib resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Futibatinib?
A1: Acquired resistance to Futibatinib, an irreversible FGFR inhibitor, is primarily driven by on-target secondary mutations in the FGFR2 kinase domain.[1][2][3] The most frequently observed mutations occur at the molecular brake residue (N550) and the gatekeeper residue (V565).[1][2][4][5][6] Unlike reversible inhibitors, mutations at the covalent binding site (C492) are rare, potentially because they reduce the kinase's signaling activity.[1] Off-target resistance can also occur through the activation of bypass signaling pathways, such as the PI3K/mTOR and MAPK pathways.[5][6]
Q2: How does resistance to Futibatinib differ from resistance to reversible FGFR inhibitors?
A2: While both reversible and irreversible inhibitors face resistance through FGFR2 kinase domain mutations, the spectrum of these mutations differs. A broader range of mutations (affecting at least 14 residues) has been observed after treatment with reversible inhibitors.[4][6] In contrast, resistance to Futibatinib is more narrowly focused on mutations at the N550 and V565 residues.[4][5][6] Additionally, polyclonal mutations (multiple different resistance mutations in the same patient) are common in cholangiocarcinoma patients treated with either type of inhibitor.[4][6]
Q3: Can Futibatinib overcome resistance to prior reversible FGFR inhibitors?
A3: Yes, Futibatinib has shown clinical activity in patients whose tumors have developed resistance to reversible (ATP-competitive) FGFR inhibitors like pemigatinib (B609903) or infigratinib.[1][7][8][9] Its irreversible binding mechanism allows it to inhibit some FGFR2 mutants that are resistant to reversible inhibitors.[8][10] This makes sequential treatment a viable strategy in some clinical scenarios.[7][9]
Q4: What are the key preclinical models for studying Futibatinib resistance?
A4: The primary preclinical models include:
-
In vitro acquired resistance models: Cancer cell lines with FGFR alterations (e.g., FGFR2 fusions) are cultured with gradually increasing concentrations of Futibatinib over an extended period to select for resistant populations.[11][12]
-
In vivo xenograft models: Immunocompromised mice are implanted with tumors derived from FGFR-altered cancer cell lines.[11] These mice are then treated with Futibatinib until tumors, after an initial response, begin to regrow, indicating acquired resistance.[11]
-
Patient-derived models: Cell lines and patient-derived xenografts (PDXs) established from patient tumors that have progressed on Futibatinib provide clinically relevant models for study.[1][4]
Troubleshooting Experimental Assays
This section provides guidance on common issues encountered during in vitro and in vivo experiments with Futibatinib.
In Vitro Assays
Issue 1: High variability between replicate wells in cell viability (IC50) assays.
-
Possible Cause: Inconsistent pipetting, especially during serial dilutions; evaporation from edge wells ("edge effect"); or incomplete mixing of reagents.[13]
-
Troubleshooting Steps:
-
Pipetting: Use calibrated pipettes and pre-wet tips before dispensing.
-
Mixing: Ensure thorough mixing of the Futibatinib stock and media in each dilution step.
-
Plate Layout: Avoid using the outermost wells of the assay plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity and reduce evaporation.[13][14]
-
Issue 2: My dose-response curve is flat, showing no inhibition of cell growth.
-
Possible Cause: Inactive compound, incorrect concentration, or issues with the assay system itself.[13]
-
Troubleshooting Steps:
-
Compound Integrity: Prepare a fresh stock solution of Futibatinib in an appropriate solvent like DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[13]
-
Cell Line Sensitivity: Confirm that your chosen cell line has a documented FGFR alteration and is known to be sensitive to FGFR inhibition.
-
Assay Duration: For an irreversible inhibitor like Futibatinib, the duration of treatment is critical. Ensure a sufficient incubation time (e.g., 72 hours) for the covalent bond to form and exert its effect.[11][13]
-
Issue 3: I am not detecting a decrease in phosphorylated FGFR (p-FGFR) via Western blot after treatment.
-
Possible Cause: Insufficient drug concentration, short treatment time, or technical issues with the Western blot procedure.[14]
-
Troubleshooting Steps:
-
Treatment Conditions: Treat cells for an adequate duration (e.g., 4 hours) with a concentration known to be effective (e.g., 10-100 nM).[1]
-
Lysis Buffer: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Antibody Titration: Optimize the concentration of your primary antibodies for both p-FGFR and total FGFR.
-
Loading Control: Use a reliable loading control (e.g., β-actin, GAPDH) to confirm equal protein loading across lanes.[14]
-
In Vivo Assays
Issue 4: My xenograft tumors are not responding to Futibatinib treatment.
-
Possible Cause: Sub-optimal drug dosage or administration, poor bioavailability, or intrinsic resistance of the tumor model.
-
Troubleshooting Steps:
-
Dose & Administration: Verify dose calculations and administration route (e.g., daily oral gavage). A typical dose in mouse models is 15 mg/kg.[11]
-
Tumor Model Verification: Confirm the presence of the target FGFR alteration in the cell line used for implantation via sequencing or PCR before starting the study.
-
Pharmacodynamics: If possible, collect satellite tumors at an early time point post-treatment (e.g., 4-6 hours) to assess target engagement by measuring p-FGFR levels via Western blot or IHC.
-
Issue 5: Animals are experiencing significant weight loss or adverse effects.
-
Possible Cause: On-target toxicity, such as hyperphosphatemia, which is a known effect of FGFR inhibition.[15]
-
Troubleshooting Steps:
-
Monitor Serum Phosphate (B84403): Regularly monitor serum phosphate levels, especially during the first two weeks of treatment.[15]
-
Dietary Management: Switch animals to a low-phosphate diet to mitigate hyperphosphatemia.[15]
-
Phosphate Binders: If dietary changes are insufficient, consider administering phosphate binders as part of the treatment regimen.[15]
-
Dose Adjustment: If toxicity persists and is severe, a dose reduction of Futibatinib may be necessary.
-
Data Tables
Table 1: Frequency of Acquired FGFR2 Kinase Domain Mutations Post-FGFR Inhibitor Therapy
| Mutation Site | Frequency in Patients with FGFR2 Mutations[1] | Frequency in Total Patient Cohort (n=82)[1] | Associated Inhibitor Type |
| N550 (Molecular Brake) | 63% (31/49) | 38% (31/82) | Reversible & Irreversible |
| V565 (Gatekeeper) | 47% (23/49) | 28% (23/82) | Reversible & Irreversible |
| C492 (Covalent Binding Site) | Rare (1/42 treated with Futibatinib) | Rare | Irreversible (Futibatinib) |
Table 2: Comparative In Vitro Activity of Futibatinib Against Resistant FGFR2 Mutants (Note: Specific IC50 values can vary by assay; these represent illustrative data based on published findings.)
| FGFR2 Kinase Domain | Futibatinib IC50 (nM) | Erdafitinib (Reversible Inhibitor) IC50 (nM) | Fold-Change in Resistance (vs. WT) |
| Wild-Type | ~1.4[13] | ~2.0 | - |
| N550K | Moderately Resistant[2] | Highly Resistant | Futibatinib retains some activity |
| V565F/L | Resistant[2] | Highly Resistant | High-level resistance to both |
| V565I | ~1.3[16] | Significantly Higher[16] | Futibatinib largely overcomes |
Experimental Protocols
Protocol 1: Generation of Futibatinib-Resistant Cell Lines In Vitro
-
Determine Baseline IC50: Culture the parental cancer cell line (with a known FGFR alteration) and perform a 72-hour cell viability assay (e.g., CellTiter-Glo®) with a range of Futibatinib concentrations to establish the initial IC50 value.[11][12]
-
Initiate Resistance Induction: Begin continuous culture of the parental cells in media containing Futibatinib at a concentration equal to the IC50.[11]
-
Dose Escalation: Once the cells resume a normal proliferation rate (typically after 2-3 weeks), double the concentration of Futibatinib. Repeat this dose-escalation process incrementally over several months.
-
Isolate Resistant Clones: When cells are able to proliferate in a significantly higher concentration of Futibatinib (e.g., >10x the initial IC50), perform single-cell cloning by limiting dilution to isolate and expand individual resistant colonies.[12]
-
Characterize Resistant Phenotype:
-
Confirm IC50 Shift: Perform a new cell viability assay to quantify the increase in the Futibatinib IC50 in the resistant clones compared to the parental line.[11]
-
Assess Signaling: Use Western blotting to check for sustained p-FGFR and p-ERK signaling in resistant cells in the presence of Futibatinib concentrations that inhibit the parental cells.[11]
-
Sequence FGFR Kinase Domain: Extract genomic DNA from resistant clones and perform Sanger or next-generation sequencing of the FGFR2 kinase domain to identify potential resistance mutations (e.g., N550K, V565F).[11]
-
Protocol 2: Western Blot Analysis of FGFR Signaling
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of Futibatinib or DMSO (vehicle control) for 4 hours.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C.
-
Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBS-T).[14] Incubate the membrane with primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-total-FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin) overnight at 4°C with gentle agitation.
-
Detection: Wash the membrane three times with TBS-T. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, and then apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
Diagrams
Caption: FGFR signaling pathways and the point of inhibition by Futibatinib.
References
- 1. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. | Broad Institute [broadinstitute.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dovepress.com [dovepress.com]
- 8. Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Prolonged Clinical Benefit with Futibatinib in a Patient with FGFR Inhibitor–Pretreated FGFR2 Fusion–Positive Intrahepatic Cholangiocarcinoma: Case Report | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Navigating Off-Target Effects of TAS-120 (Futibatinib) in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for understanding and troubleshooting the off-target effects of TAS-120 (futibatinib) in preclinical models. The following information, presented in a question-and-answer format, is designed to help you anticipate, identify, and interpret potential off-target activities during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing unexpected phenotypic changes in our cell line upon treatment with TAS-120 that don't seem to be related to FGFR inhibition. What could be the cause?
A1: While TAS-120 is a highly selective FGFR inhibitor, off-target effects, though minimal, can occur, or the observed phenotype may be an indirect consequence of on-target FGFR inhibition. Here’s a systematic approach to troubleshoot this:
-
Confirm On-Target Engagement: First, verify that TAS-120 is inhibiting FGFR signaling in your model system. Perform a Western blot to check the phosphorylation status of FGFR and its downstream effectors like ERK and AKT. A lack of pFGFR inhibition might indicate issues with the compound's stability or cellular uptake.
-
Review Kinome Profiling Data: Cross-reference your findings with the known off-target profile of TAS-120 (see Table 1). While potent off-target inhibition is rare, your cell line might overexpress one of the identified kinases.
-
Consider Indirect Effects: Inhibition of the FGFR pathway can lead to feedback loops or crosstalk with other signaling pathways. For instance, prolonged FGFR inhibition can sometimes lead to the activation of alternative survival pathways, such as the PI3K/Akt/mTOR pathway, as a mechanism of resistance.
-
Dose-Response Analysis: Perform a dose-response experiment for the unexpected phenotype. If the effect occurs at concentrations significantly higher than the IC50 for FGFR inhibition in your system, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated FGFR Inhibitor: As a control, treat your cells with another potent and selective FGFR inhibitor with a different chemical scaffold. If the unexpected phenotype is not observed with the control compound, it is more likely a TAS-120-specific off-target effect.
Q2: Our kinome-wide screen has identified a potential novel off-target kinase for TAS-120. How do we validate this finding?
A2: Congratulations on this potential discovery. Validating a novel off-target kinase requires a multi-step approach:
-
Biochemical Validation: Perform an in vitro kinase assay using the purified recombinant kinase and a range of TAS-120 concentrations to determine the IC50 value. A potent IC50 in the nanomolar range would suggest a direct interaction.
-
Cellular Target Engagement: Confirm that TAS-120 can inhibit the activity of the putative off-target kinase in a cellular context. This can be achieved by:
-
Western Blotting: If a phospho-specific antibody for the kinase's substrate is available, you can assess the phosphorylation status of the substrate in cells treated with TAS-120.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a drug to its target in cells by measuring changes in the thermal stability of the protein.
-
-
Phenotypic Correlation: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to knock down the expression of the identified kinase. If the phenotype observed with TAS-120 is recapitulated by the genetic knockdown, it strengthens the evidence for a true off-target effect.
Q3: We are observing the development of resistance to TAS-120 in our long-term in vitro/in vivo models. What are the known off-target mechanisms of resistance?
A3: Resistance to TAS-120 can occur through both on-target and off-target mechanisms.
-
On-target resistance typically involves the acquisition of secondary mutations in the FGFR kinase domain (e.g., gatekeeper mutations like V565F or molecular brake mutations like N550K) that prevent TAS-120 from binding effectively.[1]
-
Off-target resistance mechanisms involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of FGFR. A key pathway implicated in this process is the PI3K/Akt/mTOR pathway . Activation of this pathway, through mutations in key components like PIK3CA or loss of PTEN, can render cells independent of FGFR signaling.
To investigate this, you can:
-
Sequence the FGFR kinase domain in your resistant models to check for on-target mutations.
-
Perform Western blot analysis to assess the activation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-S6).
-
Test the efficacy of combining TAS-120 with a PI3K or mTOR inhibitor in your resistant models.
Quantitative Data: Off-Target Kinase Inhibition Profile of TAS-120
| Target Kinase | Assay Type | Futibatinib (B611163) Concentration (nM) | % Inhibition | Reference |
| On-Target Kinases | ||||
| FGFR1 | Cell-free enzyme assay | IC50 = 1.8 | - | [2] |
| FGFR2 | Cell-free enzyme assay | IC50 = 1.4 | - | [2] |
| FGFR3 | Cell-free enzyme assay | IC50 = 1.6 | - | [2] |
| FGFR4 | Cell-free enzyme assay | IC50 = 3.7 | - | [2] |
| Potential Off-Target Kinases (KinomeScan Panel 1: 296 Kinases) | ||||
| RET (S891A mutant) | Cell-free enzyme assay | 100 | 85.7% | [2] |
| MAPKAPK2 | Cell-free enzyme assay | 100 | 54.3% | [2] |
| CK1α | Cell-free enzyme assay | 100 | 50.7% | [2] |
| Potential Off-Target Kinases (KinomeScan Panel 2: 387 Kinases) | ||||
| MAPK12 | Active-site-directed competition binding assay | 100 | 69% | [3] |
| INSR | Active-site-directed competition binding assay | 100 | 55% | [3] |
| Note: For MAPK12 and INSR, subsequent cell-free enzyme assays indicated that the inhibition by futibatinib was "limited."[3] |
Experimental Protocols
Kinome-wide Off-Target Profiling (KINOMEscan™)
Objective: To identify the potential off-target kinases of a test compound (e.g., TAS-120) across a large panel of human kinases.
Principle: The KINOMEscan™ platform utilizes a competition binding assay. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of TAS-120 in DMSO. For a primary screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used.
-
Assay Execution (as performed by a service provider like DiscoverX):
-
Kinases are produced as fusions with a T7 phage.
-
The kinase-tagged phages are incubated with the test compound and an immobilized ligand in a multi-well plate.
-
After incubation, the wells are washed to remove unbound phage.
-
The amount of phage remaining bound to the solid support is measured by qPCR.
-
-
Data Analysis:
-
The results are typically expressed as a percentage of the DMSO control (% Ctrl).
-
A lower % Ctrl value indicates a stronger interaction between the compound and the kinase.
-
A threshold (e.g., <10% or <1% of control) is often used to identify significant interactions.
-
For hits, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd).
-
Western Blot Analysis of On-Target and Off-Target Signaling Pathways
Objective: To assess the phosphorylation status of FGFR and downstream signaling proteins (e.g., p-ERK, p-AKT) or potential off-target substrates in response to TAS-120 treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of TAS-120 or a vehicle control (DMSO) for the desired duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Cell Viability Assay
Objective: To determine the effect of TAS-120 on the proliferation and viability of cell lines.
Methodology (using a tetrazolium-based assay like MTT or MTS):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and resume growth for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of TAS-120 in culture medium.
-
Treat the cells with the compound dilutions and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Addition of Viability Reagent:
-
Add the MTT or MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
-
Solubilization (for MTT assay):
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration and fit the data to a dose-response curve to calculate the IC50 or GI50 value.
-
Visualizations
Caption: On-target FGFR signaling pathway and the inhibitory action of TAS-120.
Caption: Experimental workflow for the identification and validation of off-target kinases.
Caption: Off-target resistance mechanism via activation of the PI3K/Akt/mTOR bypass pathway.
References
Technical Support Center: Optimizing Futibatinib Dosage for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing futibatinib (B611163) dosage to minimize toxicity in preclinical in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of futibatinib?
A1: Futibatinib is a highly selective and irreversible small molecule kinase inhibitor of fibroblast growth factor receptors (FGFRs).[1][2] It covalently binds to and inhibits FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Constitutive FGFR signaling can promote the proliferation and survival of malignant cells. By inhibiting FGFR phosphorylation and downstream signaling, futibatinib leads to decreased cell viability in cancer cell lines with FGFR genetic alterations.[1][2][3] The primary downstream pathways inhibited include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[3][4][5]
Q2: What is the recommended starting dose for futibatinib in clinical settings?
A2: The recommended adult dosage of futibatinib for previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusion or other rearrangement is 20 mg orally once daily.[2][6] Treatment is continued until disease progression or unacceptable toxicity occurs.[2]
Q3: What are the most common toxicities observed with futibatinib in vivo?
A3: The most common adverse effects reported in clinical trials (in ≥20% of patients) include nail toxicity, musculoskeletal pain, constipation, diarrhea, fatigue, dry mouth, alopecia, stomatitis, abdominal pain, dry skin, arthralgia, dysgeusia, dry eye, nausea, decreased appetite, urinary tract infection, and palmar-plantar erythrodysesthesia syndrome.[2][6] Hyperphosphatemia is a very common on-target effect, occurring in approximately 88% of patients.[2]
Q4: How can hyperphosphatemia be managed during in vivo studies?
A4: Increased serum phosphate (B84403) is an expected consequence of FGFR inhibition.[2] Management strategies include monitoring serum phosphate levels, implementing a low-phosphate diet, and using phosphate-lowering therapies such as phosphate binders.[1][2] In cases of severe or persistent hyperphosphatemia, dose interruption or reduction of futibatinib may be necessary.[1][2][7]
Q5: What are the recommendations for ocular toxicity monitoring?
A5: Futibatinib can cause retinal pigment epithelial detachment (RPED) and dry eye.[7] It is recommended to perform a comprehensive ophthalmological examination, including optical coherence tomography (OCT) of the macula, before initiating futibatinib.[1][2] In clinical settings, monitoring is recommended every 2 months for the first 6 months of therapy and every 3 months thereafter.[2] For animal studies, regular ophthalmic examinations should be considered, especially if visual impairment is suspected.
Troubleshooting Guides
Issue 1: Managing Hyperphosphatemia in Animal Models
Question: We are observing significant hyperphosphatemia in our mouse xenograft model treated with futibatinib. How can we manage this to maintain the health of the animals and the integrity of the study?
Answer:
Experimental Protocol for Managing Hyperphosphatemia:
-
Baseline Monitoring: Before initiating futibatinib treatment, collect baseline blood samples to determine normal serum phosphate levels for your specific animal model.
-
Regular Monitoring: Once treatment begins, monitor serum phosphate levels at regular intervals (e.g., weekly). The median time to onset of hyperphosphatemia in humans is around 5 days.[2]
-
Dietary Modification: Switch the animals to a low-phosphate diet. This should be initiated as soon as a trend of rising phosphate levels is observed or prophylactically at the start of treatment.
-
Phosphate Binders: If serum phosphate levels continue to rise despite dietary changes, administer phosphate-binding agents. Sevelamer is a commonly used phosphate binder in clinical practice.[8] The appropriate dosage for the animal model will need to be determined.
-
Dose Modification: If hyperphosphatemia becomes severe (e.g., >7 mg/dL) and is not controlled by the above measures, consider a dose reduction or temporary interruption of futibatinib.[2][9] A typical dose reduction schedule might involve decreasing the daily dose by 4 mg increments (in a clinical setting, from 20 mg to 16 mg, then to 12 mg).[10]
Issue 2: Addressing Off-Target Kinase Inhibition and Resistance
Question: Our in vitro results suggest potential off-target effects or the development of resistance to futibatinib. How can we investigate this in our in vivo model?
Answer:
Experimental Protocol for Investigating Off-Target Effects and Resistance:
-
Establish a Resistant Model: If acquired resistance is suspected, continue treating a cohort of animals with futibatinib until tumors start to regrow.
-
Pharmacodynamic Analysis:
-
Collect tumor tissue from both sensitive and resistant tumors at the end of the study.
-
Perform Western blot analysis on protein lysates to examine the phosphorylation status of FGFR and key downstream signaling proteins such as ERK and AKT.[5] This will confirm continued on-target inhibition.
-
Analyze the expression and activation of alternative signaling pathways that might be compensating for FGFR inhibition, such as the PI3K/Akt/mTOR pathway.[11]
-
-
Immunohistochemistry (IHC):
-
Perform IHC on tumor sections to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[5] This can help determine if the resistant tumors have re-initiated proliferation despite treatment.
-
-
Control Compound: Compare the effects of futibatinib with a structurally unrelated FGFR inhibitor. If an unexpected effect is not observed with the control compound, it is more likely to be a specific off-target effect of futibatinib.[11]
-
Dose-Response Experiment: Determine the IC50 value of futibatinib for the unexpected target in vitro. A potent IC50 in the nanomolar range would suggest a direct off-target interaction.[11]
Quantitative Data Summary
Table 1: Common Adverse Events with Futibatinib (20 mg/day) in Clinical Trials
| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |
| Hyperphosphatemia | 82 | 19 |
| Nail Disorders | 27 | 1 |
| Hepatic AEs | 27 | 11 |
| Stomatitis | 19 | 3 |
| Palmar-Plantar Erythrodysesthesia | 13 | 3 |
| Rash | 9 | 0 |
| Retinal Disorders | 8 | 0 |
| Cataract | 4 | 1 |
Data compiled from a pooled safety analysis of 469 patients.[8]
Table 2: Dose Modifications Due to Adverse Events
| Adverse Event | Dose Interruption (%) | Dose Reduction (%) |
| Hyperphosphatemia | 21.1 | 12.9 |
| Palmar-Plantar Erythrodysesthesia | Not specified | 58 (for all toxicities) |
| Fatigue | Not specified | 58 (for all toxicities) |
| Increased Alanine Aminotransferase | Not specified | 58 (for all toxicities) |
| Increased Aspartate Aminotransferase | Not specified | 58 (for all toxicities) |
| Nail Toxicity | Not specified | 58 (for all toxicities) |
| Stomatitis | Not specified | 58 (for all toxicities) |
Data from various clinical trials.[6][8]
Visualizations
Caption: Futibatinib irreversibly inhibits FGFR signaling pathways.
Caption: A typical experimental workflow for in vivo futibatinib studies.
Caption: Logic for futibatinib dose modification based on hyperphosphatemia.
References
- 1. drugs.com [drugs.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 4. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. onclive.com [onclive.com]
- 7. Dosage Modifications | LYTGOBI® (futibatinib) tablets [lytgobi.com]
- 8. Safety Profile and Adverse Event Management for Futibatinib, An Irreversible FGFR1–4 Inhibitor: Pooled Safety Analysis of 469 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Management of Adverse Events Associated With FGFR Inhibitors for Cholangiocarcinoma for the Advanced Practice Provider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Futibatinib Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during experiments with Futibatinib. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Handling and Preparation
Question 1: I'm observing precipitation when I dilute my Futibatinib stock solution in cell culture medium. What should I do?
Answer: Precipitation of small molecule inhibitors in aqueous solutions is a common challenge. Here are several steps to troubleshoot this issue:
-
Stepwise Dilution: Avoid adding the highly concentrated DMSO stock directly into your final volume of media. Instead, perform serial dilutions in your cell culture medium.[1]
-
Pre-warming: Ensure both your Futibatinib stock solution and the cell culture medium are warmed to 37°C before mixing.[1] This can help to minimize precipitation.
-
Sonication: If precipitation still occurs, you can attempt to redissolve the compound by sonicating the solution in a water bath.[1][2]
-
Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in your cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control in your experiments with the same final DMSO concentration as your highest Futibatinib concentration.[1][3][4]
Question 2: How should I prepare and store Futibatinib stock solutions?
Answer: Proper preparation and storage are crucial for maintaining the stability and activity of Futibatinib.
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or higher) by dissolving the Futibatinib powder in fresh, anhydrous DMSO.[1][6]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][5][6] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
Working Solutions: It is recommended to prepare fresh dilutions of Futibatinib for each experiment, as its reactivity as a covalent inhibitor could be compromised over extended periods in aqueous solutions at 37°C.[1]
Section 2: Cell-Based Assay Inconsistencies
Question 3: My cell viability (e.g., MTT, CellTiter-Glo®) results with Futibatinib are not reproducible. What are the potential causes?
Answer: Inconsistent cell viability results can stem from several factors related to both the compound and the experimental setup.
-
Cell Line Authentication: Ensure your cell line has been recently authenticated (e.g., by STR profiling) to rule out misidentification or cross-contamination.[7]
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.[7]
-
FGFR Expression and Activation: Confirm the expression and phosphorylation (activation) of the target FGFR in your cell line using Western blotting.[1][7] Cells lacking the target receptor or its constitutive activation may not respond to Futibatinib.
-
Assay Conditions:
-
Seeding Density: Optimize the initial cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[1]
-
Incubation Time: The optimal duration of Futibatinib treatment can vary between cell lines. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint.[1]
-
Reagent Quality: Use fresh, high-quality reagents and media. Variability in serum batches can also impact results.[8]
-
Question 4: I am not observing the expected decrease in cell viability in my FGFR-amplified/mutated cell line after Futibatinib treatment. Why might this be?
Answer: A lack of response in a supposedly sensitive cell line can be perplexing. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for lack of cell viability response.
-
Confirm On-Target Activity: First, verify that Futibatinib is inhibiting its intended target in your cells. Perform a Western blot to assess the phosphorylation status of FGFR and its downstream effectors like FRS2, ERK, and Akt after a short treatment period (e.g., 1-4 hours).[4][7]
-
Acquired Resistance: If you are working with a cell line that has been cultured for an extended period in the presence of the drug, consider the possibility of acquired resistance. The most common mechanism is the emergence of secondary mutations in the FGFR kinase domain.[9][10][11]
-
Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependence on FGFR signaling. A common bypass mechanism involves the activation of the PI3K/Akt/mTOR pathway.[12][13][14]
Section 3: Western Blotting Issues
Question 5: My Western blot results for phosphorylated FGFR (p-FGFR) and downstream signaling proteins are inconsistent. How can I improve them?
Answer: Western blotting for phosphorylated proteins requires careful optimization.
-
Sample Preparation: It is crucial to use lysis buffers supplemented with fresh protease and phosphatase inhibitors to preserve the phosphorylation state of your proteins of interest.[1][7]
-
Antibody Validation: Ensure your primary antibodies, especially those for phosphorylated proteins, are well-validated for the application and used at the optimal dilution.[7][15]
-
Loading Controls: Use appropriate loading controls (e.g., total protein levels of the target or a housekeeping protein like β-actin) to normalize your data.[16]
-
Technical Execution:
-
Ensure complete and efficient protein transfer to the membrane.
-
Optimize blocking conditions (e.g., 5% BSA or milk in TBST) to minimize background noise.[4][17]
-
Perform adequate washing steps to reduce non-specific antibody binding.[17]
-
If you observe weak or no signal, consider increasing the primary antibody concentration or the incubation time.[17] For high background, try reducing the antibody concentration.[17]
-
Data Presentation: Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Futibatinib
| Kinase | IC50 (nM) |
| FGFR1 | 1.8 ± 0.4 |
| FGFR2 | 1.4 ± 0.3 |
| FGFR3 | 1.6 ± 0.1 |
| FGFR4 | 3.7 ± 0.4 |
| Data represents the half-maximal inhibitory concentration and is compiled from preclinical studies.[18][19] |
Table 2: Anti-proliferative Activity of Futibatinib in FGFR-Altered Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | GI50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 7.9 ± 1.5 |
| AN3 CA | Endometrial Cancer | FGFR2 Mutation | 11.2 ± 2.1 |
| RT112/84 | Bladder Cancer | FGFR3 Fusion | 9.8 ± 1.3 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 23.5 ± 3.5 |
| GI50 values represent the concentration causing 50% growth inhibition.[18][19] |
Experimental Protocols & Methodologies
Protocol 1: Cell Viability (CellTiter-Glo®) Assay
This protocol is for assessing the effect of Futibatinib on the viability of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6][18]
-
Compound Preparation: Prepare serial dilutions of Futibatinib in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).[6]
-
Treatment: Remove the old medium from the cells and add 100 µL of the Futibatinib dilutions or the vehicle control to the respective wells.[6]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a plate reader.[6]
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and plot the results against the log concentration of Futibatinib to determine the GI₅₀ values.[6]
Protocol 2: Western Blot for FGFR Pathway Inhibition
This protocol details the procedure for assessing the phosphorylation status of FGFR and its downstream effectors.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Futibatinib or a vehicle control for the desired time (e.g., 1-4 hours).[1][4]
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1][4][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4][6]
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[6]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4][6]
-
Blocking and Antibody Incubation:
-
Washing and Secondary Antibody Incubation:
-
Detection: Wash the membrane again as described above. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1][7]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[1]
Mandatory Visualizations
Caption: Futibatinib's mechanism of action on the FGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Futibatinib | FGFR | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
Impact of efflux pumps on TAS-120 intracellular concentration
This technical support center provides troubleshooting guidance for researchers working with TAS-120 (futibatinib), focusing on the impact of efflux pumps on intracellular drug concentration and mechanisms of acquired resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My cells are developing resistance to TAS-120. Could overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1) or BCRP (ABCG2) be the cause?
Answer: It is unlikely that efflux pump overexpression is the primary cause of acquired resistance to TAS-120. While initial in vitro studies suggested that futibatinib (B611163) might be a substrate for P-gp, a dedicated clinical drug-drug interaction study found that inhibiting P-gp did not lead to clinically relevant changes in futibatinib's pharmacokinetics.[1][2]
The most commonly reported and clinically significant mechanism of acquired resistance to TAS-120 is the development of secondary mutations within the kinase domain of the FGFR2 target protein.[3][4][5] We recommend investigating this as the primary hypothesis for observed resistance.
Question 2: Is TAS-120 a substrate for major drug efflux pumps?
Answer: Based on clinical data, TAS-120 is not considered a clinically significant substrate of P-gp or BCRP.[1] A study in healthy adults showed that co-administration of TAS-120 with quinidine, a P-gp inhibitor, resulted in minimal effects on the concentration of TAS-120.[1][2] Similarly, TAS-120 did not have a meaningful impact on the concentrations of known P-gp (digoxin) or BCRP (rosuvastatin) substrates.[1] Therefore, efflux by these transporters is not considered a major factor influencing its intracellular concentration and efficacy in a clinical setting.
Question 3: How should I experimentally troubleshoot TAS-120 resistance in my cell line?
Answer: The most effective approach is to investigate on-target mechanisms. The recommended workflow involves generating resistant cell populations and then sequencing the FGFR kinase domain to identify mutations known to confer resistance.
-
Primary Suspects: Look for mutations at the "molecular brake" (N550) and "gatekeeper" (V565) residues of FGFR2, which are the most frequently reported sites of resistance mutations.[3][4]
-
Workflow: Follow the experimental protocol outlined below to culture resistant cells and prepare them for genomic analysis.
Data Presentation
The following table summarizes the key findings from a clinical drug-drug interaction study, demonstrating the minimal impact of P-gp inhibition on the pharmacokinetics (PK) of TAS-120 (futibatinib).[1][2]
| Co-administered Drug | Role | Effect on TAS-120 Cmax (Peak Concentration) | Effect on TAS-120 AUC (Total Exposure) | Clinical Relevance |
| Quinidine | P-gp Inhibitor | <20% change | <20% change | Not Clinically Relevant[1][2] |
Experimental Protocols
Protocol: Identifying Acquired Resistance Mutations to TAS-120 in Cell Culture
This protocol details the process for generating TAS-120 resistant cell lines to identify the underlying genetic basis of resistance.
-
Baseline IC50 Determination:
-
Plate your parental (sensitive) cancer cell line in 96-well plates.
-
Treat the cells with a range of TAS-120 concentrations for 72-120 hours.
-
Perform a cell viability assay (e.g., CellTiter-Glo®) to determine the baseline IC50 value.[6]
-
-
Resistance Induction:
-
Culture the parental cells in a medium supplemented with a low concentration of TAS-120 (e.g., starting at the IC10 or IC20 of the parental line).[7]
-
Continuously monitor the cell culture. Initially, significant cell death is expected.
-
Allow the surviving cell population to recover and resume proliferation.
-
-
Dose Escalation:
-
Once the cells are growing steadily in the presence of the initial TAS-120 concentration, gradually increase the drug concentration in a stepwise manner.
-
Allow the culture to adapt and stabilize at each new concentration before the next increase. This process may take several months.
-
-
Confirmation of Resistance:
-
Once a resistant population is established (i.e., growing steadily at a significantly higher TAS-120 concentration), perform a cell viability assay to determine the new IC50 value.
-
A significant rightward shift in the IC50 curve compared to the parental line confirms the resistant phenotype.[7]
-
-
Genomic Analysis:
-
Isolate genomic DNA from both the parental and the resistant cell populations.
-
Perform Sanger sequencing or Next-Generation Sequencing (NGS) of the FGFR kinase domain.
-
Analyze the sequencing data to identify any point mutations that have emerged in the resistant cell line. Pay close attention to codons for key residues like N550 and V565.[3][4]
-
Visualizations
The following diagrams illustrate the key concepts related to TAS-120 resistance and the recommended experimental approach.
Caption: Dominant vs. minor mechanisms of TAS-120 resistance.
References
- 1. A phase I drug-drug interaction study to assess the effect of futibatinib on P-gp and BCRP substrates and of P-gp inhibition on the pharmacokinetics of futibatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAS-120 overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.tecan.com [lifesciences.tecan.com]
- 7. benchchem.com [benchchem.com]
Futibatinib and FGFR Gatekeeper Mutations: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the role of Fibroblast Growth Factor Receptor (FGFR) gatekeeper mutations in resistance to Futibatinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Futibatinib?
Futibatinib is a next-generation, irreversible, and selective inhibitor of FGFR1-4.[1][2][3] Unlike reversible ATP-competitive inhibitors, Futibatinib forms a covalent bond with a conserved cysteine residue within the P-loop of the FGFR kinase domain.[3][4][5] This irreversible binding leads to prolonged and sustained inhibition of FGFR signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[3]
Q2: What are FGFR gatekeeper mutations and how do they confer resistance to FGFR inhibitors?
FGFR gatekeeper mutations are specific genetic alterations within the kinase domain of the FGFR protein. These mutations, such as the V565F/I/L substitution in FGFR2, are a common mechanism of acquired resistance to targeted therapies.[4] They are termed "gatekeeper" mutations because they control access to a hydrophobic pocket within the ATP-binding site. By substituting a smaller amino acid with a bulkier one, these mutations sterically hinder the binding of ATP-competitive inhibitors, thereby reducing their efficacy.[4]
Q3: How does Futibatinib's mechanism overcome resistance mediated by common gatekeeper mutations?
Futibatinib's covalent binding mechanism provides a distinct advantage in overcoming resistance conferred by many gatekeeper mutations that affect reversible inhibitors.[4] Since Futibatinib forms an irreversible bond with a cysteine residue outside the immediate gatekeeper-controlled pocket, its binding is less susceptible to the steric hindrance caused by these mutations.[4] Preclinical studies have demonstrated that Futibatinib retains potent activity against various FGFR gatekeeper mutants that are resistant to other approved FGFR inhibitors.[4]
Q4: Can resistance to Futibatinib still develop? If so, through what mechanisms?
Yes, acquired resistance to Futibatinib can still occur. While it can overcome many mutations that confer resistance to reversible inhibitors, specific on-target mutations can arise that lead to Futibatinib resistance. The most common of these are mutations in the molecular brake (N550) and the gatekeeper (V565) residues of FGFR2.[6][7][8][9][10][11] Additionally, "off-target" resistance can develop through the activation of alternative signaling pathways (bypass signaling) that circumvent the need for FGFR signaling to drive tumor growth.[12][13][14]
Q5: What are the most frequently observed mutations associated with acquired resistance to Futibatinib?
Clinical studies in patients with FGFR2-altered cholangiocarcinoma have shown that upon developing resistance to Futibatinib, the most common secondary mutations detected are in the FGFR2 kinase domain. Specifically, mutations at the N550 (molecular brake) and V565 (gatekeeper) residues are the most frequent.[6][7][8][9][10][11] Interestingly, mutations of the cysteine residue (C492) that Futibatinib covalently binds to are rare, potentially because such mutations can impair the normal signaling function of the FGFR2 protein.[6][7]
Troubleshooting Guides
Problem: Unexpected loss of Futibatinib efficacy in a previously responsive cell line.
-
Possible Cause 1: Emergence of a resistant clone with an FGFR gatekeeper mutation.
-
Troubleshooting Step: Perform Sanger sequencing or next-generation sequencing (NGS) of the FGFR kinase domain in the resistant cell line to identify potential mutations at key residues like V565 or N550.
-
-
Possible Cause 2: Activation of a bypass signaling pathway.
-
Troubleshooting Step: Conduct a phospho-proteomic screen or western blot analysis for key nodes of alternative signaling pathways (e.g., p-EGFR, p-MET, p-AKT, p-ERK) to identify upregulated pathways that could be compensating for FGFR inhibition.
-
-
Possible Cause 3: Issues with the compound or experimental setup.
-
Troubleshooting Step: Verify the concentration and integrity of the Futibatinib stock solution. Ensure proper cell culture conditions and repeat the cell viability assay with appropriate positive and negative controls.
-
Problem: High background or inconsistent results in a kinase binding assay.
-
Possible Cause 1: Suboptimal assay conditions.
-
Troubleshooting Step: Optimize the concentrations of the kinase, tracer, and antibody. Titrate each component to find the optimal signal-to-background window.
-
-
Possible Cause 2: Instability of reagents.
-
Troubleshooting Step: Prepare fresh dilutions of the inhibitor and other reagents for each experiment. Ensure proper storage of all components as per the manufacturer's instructions.
-
-
Possible Cause 3: Non-specific binding.
-
Troubleshooting Step: Include a control with a structurally unrelated inhibitor to assess non-specific effects. Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer to reduce non-specific binding.
-
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of Futibatinib and other FGFR inhibitors against wild-type FGFR and clinically relevant gatekeeper mutations. The data, presented as half-maximal inhibitory concentrations (IC50), highlight Futibatinib's sustained potency in the presence of these resistance-conferring mutations.
Table 1: Inhibitory Activity (IC50, nM) of FGFR Inhibitors Against Wild-Type FGFRs [4]
| Inhibitor | FGFR1 (WT) | FGFR2 (WT) | FGFR3 (WT) | FGFR4 (WT) |
| Futibatinib | 1.8 | 1.4 | 1.6 | 3.7 |
| Pemigatinib | 0.4 | 1.5 | 1.0 | 30.0 |
| Infigratinib | 1.1 | 0.9 | 1.0 | 60.0 |
| Erdafitinib | 1.2 | 2.5 | 2.9 | 130.0 |
Table 2: Comparative Inhibitory Activity (IC50, nM) Against FGFR2 Gatekeeper Mutations
| Inhibitor | FGFR2 (WT) | FGFR2 (V565F) |
| Futibatinib | 1.4 | 12 |
| Pemigatinib | 1.5 | >1000 |
| Infigratinib | 0.9 | 285 |
| Erdafitinib | 2.5 | >500 |
Data compiled from multiple sources.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines harboring specific FGFR alterations.
Materials:
-
Ba/F3 cells engineered to express wild-type or mutant FGFR constructs (e.g., FGFR2-V565F).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the FGFR inhibitor for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Dissolve the formazan crystals using a solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of an inhibitor to the FGFR kinase domain.
Materials:
-
FGFR kinase.
-
Eu-anti-GST antibody.
-
Alexa Fluor™ 647-labeled tracer.
-
384-well plate.
-
Fluorescence plate reader.
Procedure:
-
Prepare a 3-fold serial dilution of the test inhibitor (e.g., Futibatinib) in a 384-well plate.
-
Mix the FGFR kinase and the Eu-anti-GST antibody in kinase buffer and add to the wells containing the inhibitor.
-
Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incumbate the plate at room temperature for 60 minutes.
-
Measure the Fluorescence Resonance Energy Transfer (FRET) signal using a fluorescence plate reader. The signal is proportional to the amount of tracer bound to the kinase.[4]
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ENU-Based Mutagenesis Screen for Drug Resistance
This forward genetics screen is used to induce random point mutations in the genome of cancer cells to identify mutations that confer resistance to a specific drug.
Materials:
-
Cancer cells dependent on FGFR signaling (e.g., Ba/F3-FGFR2 fusion).
-
N-ethyl-N-nitrosourea (ENU).
-
FGFR inhibitor (e.g., Futibatinib).
Procedure:
-
Mutagenesis: Expose cancer cells to the chemical mutagen ENU for a defined period (e.g., 24 hours).
-
Drug Selection: Culture the mutagenized cells in the presence of the FGFR inhibitor at a concentration that is lethal to the parental, non-mutagenized cells.
-
Clonal Expansion: Isolate and expand the drug-resistant colonies that emerge.
-
Mutation Identification: Sequence the FGFR kinase domain of the resistant clones to identify the mutations responsible for resistance.[14]
Visualizations
References
- 1. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. FGFR Inhibitor Resistance Mechanisms | CCA News Online [ccanewsonline.com]
- 10. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. | Broad Institute [broadinstitute.org]
- 11. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Investigating the Bystander Effects of Futibatinib in Co-culture Models
Disclaimer: As of late 2025, published literature specifically detailing the bystander effects of Futibatinib in co-culture models is not available. The following technical support guide is designed to assist researchers in designing and troubleshooting experiments to investigate this novel area. The guidance is based on the known mechanisms of Futibatinib and general principles of bystander effects observed with other anti-cancer agents.
Frequently Asked Questions (FAQs)
Q1: What is a potential mechanism for a bystander effect with Futibatinib?
Futibatinib is a highly specific, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] A direct bystander effect, where the drug or its metabolites are transferred from a target cell to a neighboring non-target cell, is less likely due to its covalent binding to the FGFR kinase domain within the target cell.[1][4]
However, a potential indirect bystander effect could be mediated by the secretome of Futibatinib-treated, FGFR-driven cancer cells. By inhibiting the aberrant FGFR signaling, Futibatinib may alter the profile of secreted factors (e.g., cytokines, growth factors, exosomes) from the target cells. This altered secretome could then influence the behavior of neighboring, non-FGFR-driven (bystander) cells in the co-culture, potentially leading to reduced proliferation, apoptosis, or other phenotypic changes.
Q2: How do I design a co-culture experiment to test for Futibatinib's bystander effect?
A robust co-culture experiment should include the following:
-
Cell Lines:
-
Target Cells: A cell line with a known FGFR alteration (e.g., FGFR2 fusion-positive cholangiocarcinoma cells like SNU-16) that is sensitive to Futibatinib.[5]
-
Bystander Cells: A cell line lacking FGFR alterations and with low sensitivity to Futibatinib. These cells should be distinguishable from the target cells (e.g., through fluorescent protein expression like GFP).
-
-
Co-culture Method:
-
Direct Co-culture: Seeding a mixed population of target and bystander cells.
-
Transwell (Indirect) Co-culture: Seeding target cells in the insert and bystander cells in the well below, allowing for the exchange of secreted factors through a porous membrane without direct cell-cell contact. This method is crucial for isolating secretome-mediated effects.
-
-
Controls:
-
Monocultures of both target and bystander cells treated with Futibatinib.
-
Co-cultures treated with vehicle (DMSO).
-
Monoculture of bystander cells treated with conditioned media from Futibatinib-treated target cells.
-
Q3: What are the expected outcomes if a bystander effect is present?
In a transwell co-culture, a significant reduction in the proliferation or viability of the bystander cells cultured with Futibatinib-treated target cells, compared to bystander cells cultured with vehicle-treated target cells, would suggest a bystander effect mediated by secreted factors.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect on bystander cells. | The bystander effect of Futibatinib is absent or very weak. | * Confirm the sensitivity of your target cells to Futibatinib in monoculture. * Increase the ratio of target to bystander cells. * Extend the duration of the co-culture experiment. * Analyze the conditioned media for changes in key cytokines or growth factors. |
| High variability between replicate wells. | Inconsistent cell seeding densities. | * Ensure a homogenous single-cell suspension before seeding. * Optimize cell counting and seeding protocols. |
| Edge effects in the culture plate. | * Avoid using the outer wells of the plate for experimental conditions. | |
| Futibatinib directly affects bystander cells. | The bystander cell line has some level of FGFR expression or sensitivity. | * Thoroughly characterize the FGFR expression and Futibatinib sensitivity of your bystander cell line. * Select a bystander cell line with a high IC50 for Futibatinib. |
Hypothetical Data Presentation
Table 1: Hypothetical Viability of Bystander Cells in a Transwell Co-culture with Futibatinib-Treated Target Cells
| Treatment Group | Bystander Cell Viability (% of Vehicle Control) | Standard Deviation |
| Bystander Cells Alone + Vehicle | 100% | ± 5.2% |
| Bystander Cells Alone + Futibatinib (100 nM) | 98% | ± 4.8% |
| Bystander Cells + Vehicle-Treated Target Cells | 99% | ± 5.5% |
| Bystander Cells + Futibatinib-Treated Target Cells | 75% | ± 6.1% |
Table 2: Hypothetical IC50 Values of Futibatinib in Monoculture and Co-culture
| Cell Line / Culture Condition | Futibatinib IC50 (nM) |
| Target Cells (Monoculture) | 15 nM |
| Bystander Cells (Monoculture) | > 10,000 nM |
| Bystander Cells (in co-culture with Target Cells) | 500 nM |
Experimental Protocols
Protocol 1: Transwell Co-culture Assay for Bystander Effect
-
Cell Seeding:
-
Seed bystander cells (e.g., GFP-labeled) in a 24-well plate at a density that allows for logarithmic growth over the experimental period.
-
In parallel, seed target cells onto 0.4 µm pore size transwell inserts.
-
-
Treatment:
-
Allow cells to adhere overnight.
-
Treat the target cells in the transwell inserts with serial dilutions of Futibatinib or vehicle (DMSO).
-
Place the transwell inserts into the wells containing the bystander cells.
-
-
Incubation:
-
Co-culture the cells for 72-96 hours.
-
-
Analysis:
-
Remove the transwell inserts.
-
Assess the viability of the bystander cells using a suitable assay (e.g., CellTiter-Glo® or by counting GFP-positive cells via flow cytometry).
-
Protocol 2: Western Blot Analysis of FGFR Signaling
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.[6]
-
Visualizations
Caption: FGFR Signaling Pathway and Futibatinib Inhibition.
Caption: Workflow for a Transwell Bystander Effect Experiment.
References
- 1. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Futibatinib: A Potent and Irreversible Inhibitor of Fibroblast Growth Factor Receptors for Treatment of the Bile Duct Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Futibatinib Efficacy Enhancement: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to Futibatinib. Detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data are presented to aid in the design and execution of experiments aimed at enhancing Futibatinib's efficacy in resistant tumors.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with Futibatinib and provides potential solutions.
Problem 1: Loss of Futibatinib Efficacy in Cell Culture Over Time
| Potential Cause | Recommended Solution |
| Development of secondary FGFR2 mutations | - Sequence the FGFR2 kinase domain to identify mutations (e.g., N550, V565).- Test the efficacy of next-generation FGFR inhibitors such as lirafugratinib (B11932302) or tinengotinib, which may retain activity against these mutants. |
| Activation of bypass signaling pathways | - Perform phosphoproteomic or Western blot analysis to assess the activation of downstream pathways like PI3K/AKT/mTOR and MAPK.- Evaluate the synergistic effect of combining Futibatinib with inhibitors of the identified activated pathway (e.g., everolimus (B549166) for mTOR, binimetinib (B1684341) for MEK). |
| Suboptimal drug concentration | - Re-determine the IC50 of Futibatinib in your cell line to ensure the correct working concentration is being used.- Culture cells in escalating concentrations of Futibatinib to select for a resistant population for further study. |
Problem 2: Lack of Tumor Regression in Patient-Derived Xenograft (PDX) Models Treated with Futibatinib
| Potential Cause | Recommended Solution |
| Primary resistance to Futibatinib | - Analyze the genomic profile of the PDX model for co-occurring mutations in tumor suppressor genes (e.g., TP53, CDKN2A/B) that may confer primary resistance.[1] - Test combination therapies from the outset, based on the genomic profile of the tumor. |
| Insufficient drug exposure | - Verify the dosing and administration schedule. For Futibatinib, oral gavage at doses ranging from 5 to 25 mg/kg daily has been used in preclinical models.[2] - Perform pharmacokinetic analysis to ensure adequate drug levels in the plasma and tumor tissue. |
| Tumor heterogeneity | - Analyze different sections of the tumor to assess for heterogeneous expression of FGFR2 and resistance markers.- Consider establishing multiple PDX models from different tumor regions to capture the heterogeneity of the original tumor. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to enhance Futibatinib efficacy.
Q1: What are the primary mechanisms of acquired resistance to Futibatinib?
Acquired resistance to Futibatinib is primarily driven by on-target secondary mutations in the FGFR2 kinase domain. The most frequently observed mutations are in the molecular brake residue N550 and the gatekeeper residue V565.[3][4] Off-target resistance can also occur through the activation of bypass signaling pathways, most notably the PI3K/AKT/mTOR and MAPK pathways.[3]
Q2: Which next-generation FGFR inhibitors have shown activity against Futibatinib-resistant mutations?
Next-generation FGFR inhibitors like lirafugratinib (RLY-4008) and tinengotinib (TT-00420) have demonstrated preclinical and/or clinical activity in tumors with acquired resistance to other FGFR inhibitors, including some mutations that confer resistance to Futibatinib.
-
Lirafugratinib is a highly selective, irreversible FGFR2 inhibitor that has shown efficacy in patients who have been pretreated with other FGFR inhibitors.[1]
-
Tinengotinib is a multi-kinase inhibitor with high potency against various FGFR2 kinase domain mutations and has shown promising clinical benefit in patients with FGFR-altered cholangiocarcinoma who were heavily pretreated with chemotherapy and other FGFR inhibitors.[1][5]
Q3: What is the rationale for combining Futibatinib with inhibitors of downstream signaling pathways?
The rationale is to simultaneously block the primary oncogenic driver (FGFR) and a key survival pathway that may be acting as a resistance mechanism. By inhibiting parallel or downstream pathways such as PI3K/AKT/mTOR or RAS/RAF/MEK/ERK, it is possible to prevent or overcome resistance and induce a more profound and durable anti-tumor response. Preclinical studies have suggested synergistic effects when combining Futibatinib with MEK or PI3K/AKT pathway inhibitors.[6]
Q4: Are there any ongoing clinical trials investigating combination therapies with Futibatinib?
Yes, there are clinical trials evaluating Futibatinib in combination with other agents. For instance, a Phase 1b/2 study is investigating the combination of Futibatinib with the MEK inhibitor binimetinib in patients with advanced KRAS-mutant cancers (NCT04965818).[4][7]
Data Presentation
The following tables summarize key quantitative data for comparing the efficacy of different treatment strategies.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of FGFR Inhibitors Against Wild-Type and Mutant FGFR2
| Inhibitor | FGFR2 (WT) | FGFR2 V565I/L (Gatekeeper Mutant) | Reference(s) |
| Futibatinib | 1.4 | 1.3 - 50.6 | [8] |
| Pemigatinib | 1.5 | >1000 | [9] |
| Infigratinib | 0.9 | >1000 | [9] |
| Erdafitinib | 2.5 | >1000 | [9] |
Table 2: Preclinical Synergistic Efficacy of Futibatinib in Combination with Chemotherapy
| Cancer Type | Cell Line | Combination Agent | Parameter | Result (Synergy Indicated) | Reference(s) |
| Gastric Cancer | SNU-16 | 5-Fluorouracil | Combination Index (CI) at ED₉₀ | 0.50 | [6] |
| Gastric Cancer | SNU-16 | Paclitaxel | Combination Index (CI) at ED₉₀ | 0.71 | [6] |
| Gastric Cancer | SNU-16 | Cisplatin | Combination Index (CI) at ED₉₀ | 0.76 | [6] |
| Gastric Cancer | SNU-16 | Gemcitabine | Combination Index (CI) at ED₉₀ | 0.29 | [6] |
| Rhabdomyosarcoma | RMS559 | Irinotecan | ΔBliss score | Negative values | [6] |
| Rhabdomyosarcoma | RMS559 | Vincristine | ΔBliss score | Negative values | [6] |
Table 3: Clinical Activity of Next-Generation FGFR Inhibitor Tinengotinib in Patients with Acquired Resistance to Prior FGFR Inhibitors
| Patient Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference(s) |
| FGFR2 fusions with acquired resistance | 30% | Not Reported | Not Reported | [10] |
| Other FGFR alterations | 23.1% | Not Reported | Not Reported | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying Futibatinib resistance and efficacy enhancement.
Protocol 1: In Vitro Induction of Futibatinib Resistance
This protocol describes a method for generating Futibatinib-resistant cancer cell lines through continuous exposure to escalating concentrations of the drug.[9]
-
Materials:
-
FGFR-altered cancer cell line (e.g., SNU-16, OCUM-2MD3)
-
Complete cell culture medium
-
Futibatinib (TAS-120)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
-
Procedure:
-
Determine the initial IC50 of Futibatinib:
-
Plate parental cells in 96-well plates.
-
Treat with a range of Futibatinib concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate resistance induction:
-
Culture parental cells in their complete medium supplemented with a low concentration of Futibatinib (starting at IC10 - IC20 of the parental line).
-
-
Monitor and escalate the dose:
-
Continuously monitor the cell culture for growth and viability.
-
When cells adapt and resume stable proliferation, subculture them and increase the Futibatinib concentration (a 1.5- to 2-fold increase at each step is common).
-
-
Establishment of resistant clones:
-
Repeat the process of adaptation and dose escalation for several months until cells can proliferate in a significantly higher concentration of Futibatinib.
-
Perform single-cell cloning to isolate and expand individual resistant clones.
-
-
Characterize the resistant phenotype:
-
Determine the IC50 of Futibatinib in the resistant cell line and compare it to the parental line.
-
Perform Western blot analysis to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK.
-
Sequence the FGFR kinase domain to identify potential resistance mutations.
-
-
Protocol 2: Cell Viability Assay for Combination Therapies
This protocol outlines a method to assess the synergistic effect of Futibatinib combined with another inhibitor (e.g., an mTOR or MEK inhibitor).
-
Materials:
-
Futibatinib-sensitive or -resistant cancer cell line
-
Complete cell culture medium
-
Futibatinib
-
Second inhibitor (e.g., everolimus, binimetinib)
-
96-well plates
-
Cell viability assay kit (e.g., CellTiter-Glo)
-
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of Futibatinib and the second inhibitor, both alone and in combination at fixed ratios.
-
Treatment: Treat the cells with the single agents and the combinations for 72 hours. Include a vehicle-only control.
-
Viability Assessment: Measure cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]
-
Protocol 3: In Vivo Patient-Derived Xenograft (PDX) Model for Efficacy Testing
This protocol provides a general framework for evaluating the in vivo efficacy of Futibatinib as a monotherapy or in combination.
-
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Patient-derived tumor fragments or cell suspensions
-
Matrigel (optional)
-
Futibatinib
-
Other therapeutic agents for combination studies
-
Vehicle control
-
-
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor fragments or a suspension of tumor cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula (Length x Width²) / 2 is commonly used.
-
Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, Futibatinib monotherapy, combination therapy).
-
Drug Administration: Administer treatments as per the planned schedule and dosage. For example, Futibatinib can be administered by oral gavage.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each treatment group. Statistical analysis can be performed to compare the anti-tumor efficacy between groups.
-
Visualizations
Diagram 1: FGFR Signaling Pathway and Mechanisms of Futibatinib Resistance
Caption: Mechanisms of resistance to Futibatinib in FGFR2-driven tumors.
Caption: A logical guide for troubleshooting acquired resistance to Futibatinib.
References
- 1. Futibatinib: new targeted therapy in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolonged Clinical Benefit with Futibatinib in a Patient with FGFR Inhibitor–Pretreated FGFR2 Fusion–Positive Intrahepatic Cholangiocarcinoma: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. benchchem.com [benchchem.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. mims.com [mims.com]
Technical Support Center: Managing Hyperphosphatemia with TAS-120 (Futibatinib)
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information, troubleshooting advice, and detailed protocols for managing hyperphosphatemia, a known on-target effect of the FGFR inhibitor TAS-120 (futibatinib).
Frequently Asked Questions (FAQs)
Q1: Why does TAS-120 (futibatinib) cause hyperphosphatemia?
A1: TAS-120 is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), including FGFR1. FGFR1 plays a crucial role in phosphate (B84403) homeostasis by mediating the effects of FGF23, a hormone that promotes renal phosphate excretion. By inhibiting FGFR1, TAS-120 disrupts this signaling pathway, leading to increased phosphate reabsorption in the kidneys and consequently, elevated serum phosphate levels.[1] This is considered an on-target effect of the drug.
Q2: What is the incidence of hyperphosphatemia in patients treated with TAS-120?
A2: Hyperphosphatemia is the most common treatment-related adverse event associated with futibatinib. In a pooled analysis of clinical trials, hyperphosphatemia of any grade was reported in 82% of patients, with grade 3 or higher events occurring in 19% of patients.[2] In the FOENIX-CCA2 trial, treatment-related hyperphosphatemia was observed in 85% of patients with intrahepatic cholangiocarcinoma.[3][4]
Q3: When does hyperphosphatemia typically occur after initiating TAS-120 treatment?
A3: The onset of hyperphosphatemia is generally rapid. The median time to onset of grade 3 or higher hyperphosphatemia has been reported to be as early as 9 days after starting treatment with futibatinib.[2]
Q4: Is the hyperphosphatemia induced by TAS-120 reversible?
A4: Yes, hyperphosphatemia induced by TAS-120 is a manageable and reversible on-target effect. It can be effectively controlled through dietary modifications, the use of phosphate-lowering therapies, and dose adjustments of TAS-120.[2][5]
Q5: What are the potential long-term consequences of unmanaged hyperphosphatemia?
A5: Chronic, unmanaged hyperphosphatemia can lead to serious complications, including soft tissue and vascular calcification, which can contribute to cardiovascular events. Therefore, proactive monitoring and management are crucial.
Troubleshooting Guide
This guide addresses common challenges encountered during the management of TAS-120-induced hyperphosphatemia in a research setting.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Unexpectedly high serum phosphate levels | - Incorrect dosing of TAS-120- High-phosphate diet- Inadequate phosphate binder dosage or timing | - Verify Dose: Double-check all dose calculations and administration records for TAS-120.- Dietary Intervention: Implement a low-phosphate diet. Provide guidance on avoiding phosphate-rich foods (e.g., dairy, processed meats, nuts, and dark sodas).- Optimize Phosphate Binders: Ensure phosphate binders are administered with meals to maximize their efficacy. Review and adjust the dosage of phosphate binders as needed. |
| Serum phosphate levels not responding to initial management | - Insufficiently restrictive low-phosphate diet- Suboptimal choice or dose of phosphate binder- High TAS-120 dose | - Dietary Reinforcement: Re-educate on the importance of dietary restrictions and provide more detailed food lists.- Evaluate Phosphate Binder: Consider switching to a different class of phosphate binder or a combination therapy. See Table 3 for a comparison of phosphate binders.- Dose Modification of TAS-120: If phosphate levels remain elevated despite optimal dietary and medical management, a dose reduction or temporary interruption of TAS-120 may be necessary. Refer to Table 2 for dose modification guidelines. |
| Gastrointestinal side effects with phosphate binders | - Specific type of phosphate binder being used | - Switch Binder Type: Gastrointestinal side effects can vary between different phosphate binders. For example, if a patient experiences constipation with a calcium-based binder, switching to sevelamer (B1230288) or an iron-based binder might be beneficial.[6] |
Data Presentation
Table 1: Incidence of Hyperphosphatemia with Select FGFR Inhibitors
| FGFR Inhibitor | Any Grade Incidence | Grade ≥3 Incidence | Clinical Trial |
| Futibatinib (TAS-120) | 82%[2] | 19%[2] | Pooled Analysis |
| Erdafitinib | 77%[3] | Not specified in this source | BLC2001 |
| Pemigatinib | 60%[3] | Not specified in this source | FIGHT-202 |
| Infigratinib | 77%[3] | Not specified in this source | NCT02150967 |
Table 2: TAS-120 (Futibatinib) Dose Modification for Hyperphosphatemia
| Serum Phosphate Level | Recommended Action |
| ≥5.5 mg/dL to ≤7.0 mg/dL | - Continue TAS-120 at the current dose.- Initiate a low-phosphate diet and phosphate-lowering therapy. |
| >7.0 mg/dL to ≤10.0 mg/dL | - Initiate or intensify phosphate-lowering therapy.- Reduce TAS-120 dose to the next lower level.- If serum phosphate is not ≤7.0 mg/dL within 2 weeks, consider a further dose reduction. |
| >10.0 mg/dL | - Withhold TAS-120.- Initiate or intensify phosphate-lowering therapy.- Resume TAS-120 at a reduced dose once serum phosphate is ≤7.0 mg/dL. |
This table is a summary. Always refer to the specific study protocol or prescribing information for complete dosing guidelines.
Table 3: Comparison of Commonly Used Phosphate Binders
| Class of Phosphate Binder | Examples | Potential Advantages | Potential Disadvantages |
| Calcium-Based | Calcium Acetate, Calcium Carbonate | - Effective- Inexpensive | - Risk of hypercalcemia and vascular calcification[7] |
| Resin-Based | Sevelamer Carbonate, Sevelamer Hydrochloride | - Non-calcium, non-aluminum- May lower LDL cholesterol | - Higher pill burden- Can cause gastrointestinal side effects (e.g., constipation)[6][8] |
| Lanthanum-Based | Lanthanum Carbonate | - Effective, potent binder- Lower pill burden compared to sevelamer[9] | - Potential for lanthanum accumulation in bone with long-term use[7] |
| Iron-Based | Ferric Citrate, Sucroferric Oxyhydroxide | - Effective- Can increase iron stores, potentially reducing the need for IV iron[10][11] | - Can cause gastrointestinal side effects (e.g., diarrhea, discolored feces)[11] |
Experimental Protocols
Protocol 1: Monitoring Serum Phosphate Levels
Objective: To accurately measure serum phosphate concentrations in subjects receiving TAS-120.
Materials:
-
Blood collection tubes (serum separator tubes recommended)
-
Centrifuge
-
Pipettes and pipette tips
-
Phosphate colorimetric assay kit (e.g., based on the unreduced phosphomolybdate method)
-
Spectrophotometer or plate reader
Procedure:
-
Sample Collection:
-
Collect whole blood into a serum separator tube.
-
Allow the blood to clot at room temperature for at least 30 minutes.
-
-
Serum Separation:
-
Centrifuge the blood collection tube at 1,000-2,000 x g for 10 minutes.
-
Carefully aspirate the serum (supernatant) and transfer it to a clean, labeled microcentrifuge tube.
-
-
Sample Storage:
-
If the assay is not performed immediately, store the serum at 2-8°C for up to 48 hours. For longer storage, freeze at -20°C or below.
-
-
Phosphate Measurement:
-
Follow the manufacturer's instructions for the chosen phosphate colorimetric assay kit.
-
Typically, this involves adding a reagent containing ammonium (B1175870) molybdate (B1676688) to the serum sample.
-
In an acidic environment, inorganic phosphate reacts with molybdate to form a colored complex.
-
Measure the absorbance of the resulting solution at the specified wavelength (e.g., 340 nm for the unreduced phosphomolybdate method) using a spectrophotometer or plate reader.
-
-
Data Analysis:
-
Calculate the phosphate concentration based on a standard curve generated using known phosphate concentrations.
-
Protocol 2: Management of Hyperphosphatemia in Preclinical Models
Objective: To outline a systematic approach for managing TAS-120-induced hyperphosphatemia in animal models.
Procedure:
-
Baseline Measurement:
-
Prior to the first dose of TAS-120, collect baseline blood samples to determine normal serum phosphate levels for the specific animal model.
-
-
Monitoring:
-
During the first two weeks of treatment, monitor serum phosphate levels 2-3 times per week to detect the onset of hyperphosphatemia.
-
After the initial two weeks, weekly monitoring is recommended for the duration of the study.
-
-
Dietary Modification:
-
If serum phosphate levels rise above the normal range, switch the animals to a low-phosphate diet.
-
Ensure the low-phosphate diet is introduced gradually to avoid sudden changes in food intake.
-
-
Phosphate Binder Administration:
-
If dietary modification is insufficient to control hyperphosphatemia, administer a phosphate binder.
-
The choice of phosphate binder may depend on the specific research question and animal model. Sevelamer and lanthanum carbonate are commonly used in preclinical studies.
-
Administer the phosphate binder with food to maximize its efficacy.
-
-
Dose Adjustment of TAS-120:
-
If hyperphosphatemia persists despite dietary changes and phosphate binders, a dose reduction of TAS-120 may be necessary.
-
The degree of dose reduction should be guided by the severity of the hyperphosphatemia and the study's objectives.
-
Visualizations
Caption: TAS-120 inhibits FGFR signaling, leading to hyperphosphatemia.
Caption: Workflow for managing TAS-120-induced hyperphosphatemia.
Caption: Troubleshooting logic for persistent hyperphosphatemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized Trial of Tenapanor and Phosphate Binders as a Dual-Mechanism Treatment for Hyperphosphatemia in Patients on Maintenance Dialysis (AMPLIFY) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of 2 new phosphate binders (sevelamer and lanthanum carbonate) in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comparative review of the efficacy and safety of established phosphate binders: calcium, sevelamer, and lanthanum carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isomer-user-content.by.gov.sg [isomer-user-content.by.gov.sg]
- 9. Sevelamer Carbonate and Lanthanum Usage Evaluation and Cost Considerations at a Veteran's Affairs Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Iron-Based Phosphate Binder in the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iron-based phosphate binders--a new element in management of hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Biomarkers of Response and Resistance to Futibatinib
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating biomarkers of response and resistance to Futibatinib, an irreversible FGFR1-4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary biomarkers indicating a likely response to Futibatinib?
A1: The principal biomarker for a favorable response to Futibatinib is the presence of Fibroblast Growth Factor Receptor 2 (FGFR2) gene fusions or rearrangements.[1][2] These alterations are most prominently found in patients with intrahepatic cholangiocarcinoma (iCCA).[1][3] Additionally, the absence of co-occurring mutations in genes such as KRAS and PIK3CA, a low tumor mutational burden (TMB), and an intact TP53 tumor suppressor gene have been associated with better treatment outcomes.
Q2: What are the known mechanisms of acquired resistance to Futibatinib?
A2: Acquired resistance to Futibatinib is predominantly driven by the emergence of secondary mutations within the kinase domain of the FGFR gene, particularly FGFR2.[4][5][6] The most frequently observed resistance mutations are substitutions at the "molecular brake" (N550) and "gatekeeper" (V565) residues.[5][6][7] Resistance can be polyclonal, meaning multiple different resistance mutations can arise within the same patient.[4][7] Off-target resistance mechanisms involving the activation of alternative signaling pathways, such as the PI3K/mTOR and MAPK pathways, have also been reported.[7][8]
Q3: How does Futibatinib's mechanism of action differ from reversible FGFR inhibitors?
A3: Futibatinib is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C492) in the ATP-binding pocket of the FGFR kinase domain.[5][9][10] This covalent binding leads to prolonged and sustained inhibition of FGFR signaling, even after the drug has been cleared from plasma.[9] This contrasts with reversible inhibitors, which do not form a permanent bond. This irreversible action may contribute to its activity against some mutations that confer resistance to reversible inhibitors.[11]
Q4: What is the role of circulating tumor DNA (ctDNA) in monitoring Futibatinib treatment?
A4: Analysis of ctDNA, often referred to as a "liquid biopsy," is a non-invasive method used to detect genomic alterations in tumors.[3] In the context of Futibatinib therapy, ctDNA analysis is valuable for both identifying patients with activating FGFR alterations who may benefit from the treatment and for monitoring the emergence of acquired resistance mutations upon disease progression.[4]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Futibatinib in cell-based assays.
-
Possible Cause 1: Cell line integrity and passage number.
-
Solution: Ensure that the cell lines used have been recently authenticated and have a low passage number. Genetic drift can occur in cell lines over time, affecting their sensitivity to inhibitors.
-
-
Possible Cause 2: Inconsistent cell seeding density.
-
Solution: Use a consistent cell seeding density for all experiments, as variations can alter the growth rate and drug response. Optimize seeding density to ensure cells are in the logarithmic growth phase during drug treatment.
-
-
Possible Cause 3: Futibatinib degradation.
-
Solution: Prepare fresh dilutions of Futibatinib for each experiment from a stock solution stored under recommended conditions. Avoid repeated freeze-thaw cycles.
-
Problem 2: Failure to detect known FGFR2 resistance mutations in post-progression patient samples.
-
Possible Cause 1: Low tumor shedding into the bloodstream (for ctDNA).
-
Solution: The amount of ctDNA can vary between patients and tumor types.[3] If ctDNA analysis is negative, consider analyzing a tissue biopsy from a progressing lesion, which is the gold standard.
-
-
Possible Cause 2: Insufficient sequencing depth.
-
Solution: Resistance mutations may be present at a low allele frequency. Ensure that the next-generation sequencing (NGS) panel has sufficient coverage and depth to detect subclonal mutations.
-
-
Possible Cause 3: Polyclonal resistance.
-
Solution: The patient may have multiple resistance mechanisms, some of which may not be single nucleotide variants in FGFR2.[7] Consider a broader genomic analysis that includes other cancer-related genes and pathways.
-
Data Presentation
Table 1: Clinical Efficacy of Futibatinib in FGFR2 Fusion/Rearrangement-Positive Intrahepatic Cholangiocarcinoma (iCCA)
| Endpoint | FOENIX-CCA2 Study Results | Reference |
| Objective Response Rate (ORR) | 42% | [1][2] |
| Median Duration of Response (DOR) | 9.7 months | [1] |
| Median Progression-Free Survival (PFS) | 9.0 months | [1] |
| Median Overall Survival (OS) | 21.7 months | [1] |
| Disease Control Rate (DCR) | 82.1% | [2][12] |
Table 2: Common Acquired Resistance Mutations to FGFR Inhibitors
| Mutation Location | Specific Mutations | Frequency in Resistant Cases | Reference |
| Molecular Brake | N550K, N550H, N550D/T | ~63% of patients with FGFR2 kinase mutations | [5][6] |
| Gatekeeper | V565F, V565L, V565I/Y | ~47% of patients with FGFR2 kinase mutations | [5][6] |
Experimental Protocols & Visualizations
Futibatinib Mechanism of Action and Resistance
Futibatinib covalently binds to the FGFR kinase, blocking downstream signaling. Resistance can emerge through new mutations in the kinase domain or activation of bypass pathways.
Caption: Futibatinib mechanism and resistance pathways.
Experimental Workflow: Identifying Resistance Mutations
This workflow outlines the process of identifying potential resistance mutations to Futibatinib from patient samples.
Caption: Workflow for resistance mutation discovery.
Detailed Protocol: ctDNA Analysis for FGFR2 Resistance Mutations
-
Blood Collection and Plasma Preparation:
-
Collect 8-10 mL of peripheral blood in specialized cell-free DNA collection tubes (e.g., Streck Cell-Free DNA BCT).
-
Process blood within 4 hours of collection.
-
Perform a two-step centrifugation process to isolate plasma. First, centrifuge at 1,600 x g for 10 minutes at room temperature.
-
Carefully transfer the supernatant (plasma) to a new tube and centrifuge at 16,000 x g for 10 minutes at 4°C to remove any remaining cells and debris.
-
Store the resulting cell-free plasma at -80°C until extraction.
-
-
ctDNA Extraction:
-
Use a commercially available kit designed for ctDNA extraction from plasma (e.g., QIAamp Circulating Nucleic Acid Kit).
-
Follow the manufacturer's protocol precisely. The typical input volume is 2-5 mL of plasma.
-
Elute the purified ctDNA in a small volume (e.g., 50 µL) of elution buffer to maximize concentration.
-
-
Library Preparation and Next-Generation Sequencing (NGS):
-
Quantify the extracted ctDNA using a sensitive method such as digital PCR or a fluorometric-based assay (e.g., Qubit).
-
Prepare sequencing libraries using a targeted hybrid-capture NGS panel that includes the full coding sequence of FGFR2, with a particular focus on the kinase domain.
-
Perform sequencing on a platform capable of achieving high read depths (e.g., >5,000x) to confidently detect low-frequency mutations.
-
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome (e.g., hg19/GRCh37).
-
Use variant calling software optimized for low-frequency somatic mutations (e.g., VarScan 2, MuTect2).
-
Filter identified variants against databases of known germline polymorphisms (e.g., dbSNP) to isolate somatic mutations.
-
Annotate the final list of somatic variants to identify non-synonymous mutations in the FGFR2 kinase domain, paying close attention to codons N550 and V565.
-
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. onclive.com [onclive.com]
- 3. FGFR Inhibitor Resistance Mechanisms | CCA News Online [ccanewsonline.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 10. Futibatinib | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 11. academic.oup.com [academic.oup.com]
- 12. targetedonc.com [targetedonc.com]
Futibatinib Technical Support Center: A Guide to Solubility and Stability in In-Vitro Experiments
Welcome to the Futibatinib (B611163) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of futibatinib in cell culture media. The following frequently asked questions (FAQs) and troubleshooting guides will help you navigate common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing futibatinib stock solutions?
Futibatinib is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution, for example, at 10 mM, by dissolving the futibatinib powder in anhydrous DMSO.[2] This stock solution should then be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) use.[1]
Q2: I'm observing precipitation when I dilute my futibatinib stock solution in cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock into aqueous cell culture media is a common issue for hydrophobic compounds like futibatinib. Here are several steps to mitigate this problem:
-
Pre-warm your solutions: Ensure both your futibatinib DMSO stock and the cell culture medium are pre-warmed to 37°C before mixing. Adding a concentrated stock to cold media can decrease the compound's solubility.[1]
-
Use stepwise dilution: Avoid adding the concentrated DMSO stock directly into the final volume of media. Instead, perform serial dilutions in pre-warmed culture medium.[1]
-
Control the final DMSO concentration: The final concentration of DMSO in your cell culture should not exceed 0.1% to 0.5% to avoid solvent-induced cytotoxicity.[1][2] Always include a vehicle control in your experiments with the same final DMSO concentration as your highest futibatinib concentration.[1]
-
Utilize sonication: If precipitation still occurs, you can attempt to redissolve the compound by sonicating the solution in a water bath.[1]
Q3: How stable is futibatinib in cell culture medium at 37°C?
While specific quantitative stability data for futibatinib in various cell culture media is not extensively published, it is strongly recommended to prepare fresh working solutions from your frozen stock for each experiment.[2] Futibatinib is an irreversible covalent inhibitor containing a reactive acrylamide (B121943) group.[3][4] This reactivity could be compromised during extended incubation in aqueous solutions at 37°C. For long-term experiments, consider replacing the medium with freshly prepared futibatinib at regular intervals (e.g., every 24 hours).[2]
Q4: What is the mechanism of action of futibatinib?
Futibatinib is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[3] It forms an irreversible covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFRs.[4] This permanent binding blocks FGFR autophosphorylation and subsequently halts downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for tumor cell growth and survival.[2]
Data Presentation
Futibatinib Solubility
| Solvent/Vehicle | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 29 mg/mL[5] | ≥ 69.30 mM | Soluble, saturation may be higher. |
| DMSO | 50 mg/mL[6] | 119.49 mM | Sonication is recommended. |
| 10% DMSO + 90% Corn Oil | 2.5 mg/mL[6] | 5.97 mM | In vivo formulation. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.08 mg/mL[5] | 4.97 mM | In vivo formulation; suspended solution, sonication needed. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Low Aqueous Solubility | Not Determined | Experimental determination is recommended. |
Illustrative Stability of a Small Molecule in Culture Media at 37°C
Disclaimer: The following data is illustrative and not specific to futibatinib. It represents a typical degradation profile for a moderately stable compound in cell culture medium (e.g., DMEM + 10% FBS) at 37°C. The actual stability of futibatinib should be determined experimentally.
| Time (Hours) | Percent Remaining (Illustrative) |
| 0 | 100% |
| 2 | 98% |
| 6 | 95% |
| 12 | 90% |
| 24 | 82% |
| 48 | 68% |
| 72 | 55% |
Experimental Protocols
Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure to determine the thermodynamic solubility of futibatinib in a physiological buffer.[7]
Materials:
-
Futibatinib powder
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Shaking incubator or orbital shaker set to 37°C
-
Microcentrifuge
-
0.45 µm syringe filters
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of futibatinib powder to a vial containing PBS at pH 7.4. An excess is present when undissolved solid is visible.
-
Incubate the vial at 37°C under constant agitation for 24 to 48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved futibatinib in the filtrate using a validated HPLC-UV method.
Protocol 2: Stability Assessment in Cell Culture Media
This protocol provides a method to determine the stability of futibatinib in your specific cell culture medium over time using HPLC.
Materials:
-
Futibatinib stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Incubator at 37°C, 5% CO₂
-
Acetonitrile (B52724) (ACN), ice-cold
-
High-speed centrifuge
-
Validated HPLC method for futibatinib quantification
Procedure:
-
Spike the Medium: Dilute the futibatinib stock solution into the pre-warmed cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Time Zero (T=0) Sample: Immediately take an aliquot (e.g., 200 µL) of the spiked media. This is your T=0 reference point. Process it immediately as described in step 5.
-
Incubation: Aliquot the remaining spiked media into separate sterile microcentrifuge tubes for each future time point and place them in a 37°C incubator.
-
Sample Collection: At your desired time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Protein Precipitation: To quench any degradation and precipitate proteins, add 3 volumes of ice-cold acetonitrile to your media aliquot (e.g., 600 µL ACN for 200 µL media).
-
Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining futibatinib using your validated method.
-
Data Calculation: Calculate the percentage of futibatinib remaining at each time point relative to the concentration at T=0.
Visualizations
References
- 1. US5352828A - Process for stabilizing aqueous acrylamide solution - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Futibatinib: A Potent and Irreversible Inhibitor of Fibroblast Growth Factor Receptors for Treatment of the Bile Duct Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Futibatinib | 1448169-71-8 [chemicalbook.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Futibatinib | TAS-120 | FGFR Inhibitor | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
Impact of serum proteins on Futibatinib activity in vitro
Welcome to the technical support resource for researchers utilizing Futibatinib (B611163) (TAS-120) in in vitro settings. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols, with a specific focus on the impact of serum proteins on Futibatinib's apparent activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Futibatinib? A1: Futibatinib is a highly selective and irreversible inhibitor of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1][2] It is designed as a targeted covalent inhibitor.[3] Futibatinib forms a covalent bond with a specific and highly conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[3] This irreversible binding permanently blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1]
Q2: Why is the GI₅₀ value from my cell-based assay significantly higher than the published biochemical IC₅₀ values for Futibatinib? A2: This is a common and expected observation. The discrepancy arises from the different experimental conditions between a biochemical assay and a cell-based assay. Biochemical assays use purified recombinant enzymes in a clean, buffer-based system.[4] In contrast, cell-based assays are conducted in complex culture media that typically contain 10% or more Fetal Bovine Serum (FBS). Serum is rich in proteins, most notably albumin. Like many small molecule kinase inhibitors, Futibatinib is subject to binding by these serum proteins.[5][6] This binding sequesters a significant fraction of the drug, reducing the "free" concentration of Futibatinib available to enter the cells and engage its target, FGFR. Consequently, a higher total concentration of the drug is required to achieve the same biological effect, leading to a higher apparent GI₅₀ value.[6][7]
Q3: How does the irreversible binding of Futibatinib affect my experiment design compared to a reversible inhibitor? A3: The irreversible nature of Futibatinib's binding means that once it has formed a covalent bond with FGFR, the inhibition is sustained even if the free drug is washed out. This has two main implications for experimental design:
-
Washout Experiments: You can perform a "washout" experiment to confirm target engagement. After a short incubation with Futibatinib, you can wash the cells and replace the media with drug-free media. Sustained inhibition of FGFR signaling (e.g., measured by p-FGFR levels) after washout is indicative of irreversible binding.
-
Duration of Action: The biological effect of Futibatinib can be more prolonged than that of a reversible inhibitor with a similar half-life in media, as the inhibition persists for the lifetime of the receptor protein.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution / Troubleshooting Step |
| Higher-than-expected GI₅₀ value; lower-than-expected potency in cell-based assays. | Serum Protein Binding: High concentrations of serum (e.g., 10% FBS) in the culture medium reduce the free, active concentration of Futibatinib.[5][6] | 1. Quantify the Serum Effect: Run your cell viability assay in parallel with varying concentrations of FBS (e.g., 10%, 5%, 1%, and serum-free). A leftward shift in the dose-response curve (lower GI₅₀) with decreasing serum concentration confirms a significant protein binding effect. 2. Adjust Assay Conditions: If compatible with your cell line's health for the duration of the assay (e.g., 72 hours), use the lowest possible serum concentration. 3. Report Conditions Clearly: When reporting your results, always specify the serum percentage used in your assay, as it is a critical experimental parameter influencing the outcome. |
| Inconsistent results between experiments. | Variable Serum Lots: Different lots of FBS can have varying protein compositions and concentrations, leading to different degrees of drug binding. | 1. Use a Single Lot: For a given set of experiments, use a single, pre-tested lot of FBS to ensure consistency. 2. Pre-screen New Lots: Before switching to a new lot of FBS, consider running a bridging experiment to compare its effect on the Futibatinib dose-response curve against the old lot. |
| No inhibition of FGFR phosphorylation observed by Western blot. | 1. Insufficient Drug Concentration: The effective free concentration of Futibatinib may be too low due to serum protein binding. 2. Short Incubation Time: For phosphorylation studies, the incubation time might be too short to see a maximal effect. 3. Technical Issues: Problems with antibody quality, protein extraction (phosphatase activity), or blotting technique. | 1. Increase Concentration: Try a higher concentration range for your treatment. 2. Optimize Incubation: Treat cells for a longer duration (e.g., 2-4 hours) to ensure sufficient target engagement. 3. Review Protocol: Ensure you are using a validated phospho-FGFR antibody and that your lysis buffer contains fresh phosphatase inhibitors. Keep samples on ice at all times. |
Quantitative Data Summary
Table 1: In Vitro Biochemical Inhibitory Activity of Futibatinib
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of Futibatinib against purified FGFR kinases in cell-free biochemical assays.
| Target Kinase | IC₅₀ (nmol/L) | Citation(s) |
| FGFR1 | 1.8 - 3.9 | [1][2] |
| FGFR2 | 1.3 - 1.4 | [1][2] |
| FGFR3 | 1.6 | [1][2] |
| FGFR4 | 3.7 - 8.3 | [1][2] |
Table 2: Conceptual Impact of Serum on Apparent In Vitro Potency
This table illustrates the expected qualitative effect of serum protein concentration on the measured half-maximal growth inhibitory concentration (GI₅₀) in cell-based assays.
| Assay Condition | Free Futibatinib Concentration | Target Engagement | Expected Apparent GI₅₀ |
| Serum-Free / Low Serum (e.g., <1%) | High | Efficient | Lower (Closer to biochemical IC₅₀) |
| High Serum (e.g., 10%) | Low | Inefficient | Higher |
Table 3: Key Preclinical Pharmacokinetic Properties of Futibatinib
| Parameter | Finding | Citation(s) |
| Plasma Protein Binding | Futibatinib is subject to plasma protein binding, a common characteristic of small molecule kinase inhibitors. This is a critical factor in determining the free drug concentration available for biological activity. | [3][8][9] |
| Absorption | Rapidly absorbed after oral administration. | [10] |
| Metabolism | Primarily metabolized via O-desmethylation and glutathione (B108866) conjugation. | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Assess Serum Impact
This protocol describes how to determine the GI₅₀ of Futibatinib and evaluate the effect of serum protein binding.
Materials:
-
Cancer cell line with known FGFR alteration
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Reduced-serum medium (e.g., RPMI-1640 with 1% FBS)
-
Futibatinib stock solution (10 mM in DMSO)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed cells into two sets of 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium (10% FBS). Allow cells to adhere overnight.
-
Medium Exchange (Serum Condition Setup):
-
For the "High Serum" plate, carefully aspirate the medium and replace it with 100 µL of fresh complete growth medium (10% FBS).
-
For the "Low Serum" plate, carefully aspirate the medium and replace it with 100 µL of reduced-serum medium (1% FBS).
-
-
Drug Preparation: Prepare serial dilutions of Futibatinib in both 10% FBS and 1% FBS media at 2x the final desired concentrations.
-
Cell Treatment: Add 100 µL of the appropriate 2x Futibatinib dilutions to the corresponding plates. Include vehicle controls (media with the same final DMSO concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
Equilibrate plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Plot the percentage of growth inhibition against the log concentration of Futibatinib for both serum conditions.
-
Calculate the GI₅₀ values by fitting the data to a four-parameter dose-response curve. Compare the GI₅₀ values obtained under high-serum and low-serum conditions.
-
Protocol 2: Western Blot for FGFR Phosphorylation
This protocol assesses the direct inhibitory effect of Futibatinib on its target in a cellular context.
Materials:
-
6-well plates
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBS-T)
-
Primary antibodies: anti-phospho-FGFR (p-FGFR), anti-total-FGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of Futibatinib for 30 minutes to 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysates at 4°C to pellet debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-FGFR primary antibody overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBS-T.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FGFR or a housekeeping protein like GAPDH.
Visual Guides
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Futibatinib Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. A phase I, open‐label, single‐dose study to evaluate the effect of hepatic impairment on the pharmacokinetics and safety of futibatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Mass Balance and Metabolic Profile of Futibatinib in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line contamination affecting Futibatinib assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to cell line contamination that may affect Futibatinib assay results.
Frequently Asked Questions (FAQs)
Q1: What is Futibatinib and how does it work?
Futibatinib is a highly selective and irreversible inhibitor of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1][2] Its mechanism of action involves forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[3][4][5] This permanent binding blocks the receptor's ability to be phosphorylated, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[3][4][6] This targeted action makes it an effective therapy for cancers driven by FGFR genetic alterations, including fusions, rearrangements, and mutations.[2][3]
Q2: I am seeing unexpected or inconsistent results in my Futibatinib dose-response assays. What are the common causes?
Inconsistent results, such as fluctuating half-maximal inhibitory concentration (IC50) values or a complete loss of drug effect, are often not due to the compound or the assay itself but are a significant red flag for underlying cell culture problems.[7] The two most common culprits are:
-
Cell Line Cross-Contamination: The culture has been partially or completely overtaken by a different, faster-growing cell line.[8]
-
Mycoplasma Contamination: The cells are infected with mycoplasma, a type of bacteria that is difficult to detect visually and can significantly alter cellular metabolism and response to drugs.[9][10]
Q3: My IC50 value for Futibatinib is much higher (or lower) than expected based on published data. Could cell line misidentification be the cause?
Yes, this is a classic sign of cell line misidentification or cross-contamination.[7] Futibatinib's efficacy is highly dependent on the presence of specific FGFR aberrations.[11]
-
Higher than expected IC50: If your cell line, which is supposed to be sensitive to Futibatinib (e.g., containing an FGFR2 fusion), has been overgrown by a contaminant that lacks this alteration (e.g., HeLa), the culture will appear resistant.
-
Lower than expected IC50: Conversely, if a highly sensitive contaminant overtakes a less sensitive or resistant cell line, your results will suggest a false potency. Using a misidentified cell line can lead to completely invalid conclusions about the drug's activity.[8][12]
Q4: Why is there high variability between my experimental replicates?
High variability is a strong indicator of an unstable culture.[7] This can be caused by:
-
Ongoing Cross-Contamination: A contaminating cell line is in the process of taking over the culture, leading to a heterogeneous population with mixed sensitivity to Futibatinib.[7]
-
Mycoplasma Contamination: Mycoplasma can alter cell growth rates and metabolism, introducing significant and unpredictable variations in assay results, even between wells of the same plate.[8]
Q5: The morphology of my cells has changed over several passages. How does this impact my Futibatinib experiments?
A noticeable change in cell morphology is a critical warning sign of either cross-contamination with a different cell line or a chronic mycoplasma infection.[7] Both issues will compromise the integrity of your experimental data. It is essential to immediately quarantine the affected cultures and perform authentication and contamination testing before proceeding with any further experiments.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Futibatinib IC50 Values
This guide provides a step-by-step process for troubleshooting unexpected, inconsistent, or non-reproducible IC50 values in cell viability assays.
Table 1: Hypothetical Impact of Cell Line Contamination on Futibatinib IC50
| Cell Line Status | Expected FGFR2 Fusion | Actual Cell Line(s) in Culture | Expected IC50 (nM) | Observed IC50 (nM) | Interpretation of Result |
| Authenticated | Yes | 100% Intended Cell Line | ~15 | 14.8 | Correct: Futibatinib is potent. |
| Misidentified | Yes | 100% Contaminant (FGFR-wildtype) | ~15 | >1000 | Incorrect: Futibatinib appears ineffective. |
| Contaminated (50%) | Yes | 50% Intended, 50% Contaminant | ~15 | 250 | Incorrect & Variable: Potency is underestimated. |
| Mycoplasma Infected | Yes | 100% Intended Cell Line | ~15 | 85 (with high variability) | Unreliable: Mycoplasma alters cell response. |
Troubleshooting Workflow
If you encounter the issues described above, follow this workflow to diagnose and resolve the problem.
Figure 1. Workflow for troubleshooting inconsistent IC50 results.
Guide 2: Troubleshooting Aberrant Signaling Pathway Results
This guide addresses issues observed in Western blot or similar assays designed to measure Futibatinib's effect on FGFR signaling.
Expected Outcome of Futibatinib Treatment
In a sensitive cell line with an activating FGFR alteration, Futibatinib treatment should lead to a significant, dose-dependent decrease in the phosphorylation of FGFR and its key downstream effectors, such as ERK and AKT.[6]
Common Problems and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No inhibition of p-FGFR, p-ERK, or p-AKT | 1. Cell Line Misidentification: The cells lack the target FGFR alteration.[12] 2. Acquired Resistance: The cells have developed a resistance mutation (rare in vitro but possible).[13][14] | 1. Perform STR Profiling to confirm cell line identity. 2. Verify FGFR Alteration using RT-PCR or sequencing. 3. Discard and replace the cell line if misidentified. |
| High Background or Inconsistent Phosphorylation | 1. Mycoplasma Contamination: Mycoplasma can constitutively activate stress-related pathways like MAPK and PI3K/AKT, masking the drug's effect.[8] | 1. Test for Mycoplasma using a PCR-based method. 2. If positive, discard the culture and start with a clean stock. 3. Review and optimize lysis buffer and antibody concentrations. |
| Loss of Total Protein Expression Over Time | 1. Cell Line Contamination: A different cell line is slowly taking over the culture. 2. Genomic Instability: The cell line has lost the FGFR alteration over many passages. | 1. Perform STR Profiling on both early and late passage stocks. 2. Re-validate the FGFR Alteration. 3. Always use low-passage cells for experiments. |
Futibatinib Signaling Pathway Diagram
This diagram illustrates the key signaling pathways that are inhibited by Futibatinib.
Figure 2. Futibatinib's inhibition of FGFR and downstream pathways.
Key Experimental Protocols
Protocol 1: Cell Line Authentication via STR Profiling
Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[15][16] It generates a unique genetic fingerprint for a cell line, allowing for comparison against a reference database.
Methodology:
-
DNA Extraction: Isolate genomic DNA from a confluent culture of the cell line to be tested. Use a commercial DNA extraction kit for optimal purity and yield.
-
PCR Amplification: Amplify multiple polymorphic STR loci using a commercial authentication kit. These kits typically multiplex primers for at least 8 core STR loci (e.g., TH01, TPOX, vWA, CSF1PO, D5S818, D7S820, D13S317, D16S539) plus Amelogenin for sex determination.[15]
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR amplicons by size using a genetic analyzer.
-
Data Analysis: Use specialized software to analyze the fragment sizes and generate an STR profile.
-
Profile Comparison: Compare the generated profile to the reference STR profile for that cell line in a public database (e.g., ATCC, DSMZ). A match of ≥80% typically confirms the cell line's identity.[7] A lower match percentage indicates cross-contamination or misidentification.
Protocol 2: Mycoplasma Detection by PCR
PCR-based methods are highly sensitive and rapid for detecting mycoplasma contamination.[17] They work by amplifying a highly conserved region of the mycoplasma genome, typically the 16S rRNA gene.
Methodology:
-
Sample Preparation: Collect 1 mL of supernatant from a cell culture that is 70-90% confluent and has been in culture for at least 72 hours.[7] Do not add fresh antibiotics before collecting the sample.
-
DNA Extraction: Use a commercial kit designed for microbial DNA extraction from culture supernatant. Some protocols involve a boiling step to lyse mycoplasma and release DNA.[7]
-
PCR Reaction: Set up a PCR reaction using a commercial mycoplasma detection kit, which includes universal primers for various mycoplasma species, a positive control (mycoplasma DNA), and a DNA polymerase mix.
-
Gel Electrophoresis: Run the PCR products on a 1.5-2% agarose (B213101) gel.
-
Result Interpretation:
-
Positive: A band of the expected size is visible in the sample lane, matching the positive control.
-
Negative: No band is visible in the sample lane, while the positive control shows a clear band.
-
Invalid: No band is visible in the positive control lane, indicating an issue with the PCR reaction itself.
-
Workflow for Establishing Authenticated Cell Banks
To prevent future contamination issues, it is critical to establish a rigorous cell banking and authentication workflow.
Figure 3. A workflow for creating and maintaining authenticated cell banks.
References
- 1. drugs.com [drugs.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 4. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Futibatinib | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. goldbio.com [goldbio.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Misidentified cell lines: failures of peer review, varying journal responses to misidentification inquiries, and strategies for safeguarding biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Line Authentication Resources [promega.com]
- 16. cellculturedish.com [cellculturedish.com]
- 17. Detecting mycoplasma contamination in cell cultures by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pipetting Accuracy for Low-Concentration Futibatinib Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results when working with low concentrations of Futibatinib. Precise liquid handling is critical in these experiments, as minor inaccuracies can lead to significant variations in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Futibatinib, and which signaling pathways does it affect?
A1: Futibatinib is a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] It covalently binds to a specific cysteine residue in the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of FGFR autophosphorylation.[3][4][5] This action blocks several downstream signaling pathways crucial for cell proliferation, survival, and migration, including:
-
RAS-Mitogen-Activated Protein Kinase (MAPK) Pathway: Inhibition of this pathway affects cell cycle progression.[1][3]
-
Phosphatidylinositol 3-Kinase (PI3K)-AKT Pathway: This pathway is a major regulator of cell survival and apoptosis.[1][3]
-
Phospholipase Cγ (PLCγ) Pathway: Affects intracellular calcium signaling and cell motility.[1][3]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Involved in cell growth and differentiation.[1]
Q2: How should I prepare and store Futibatinib stock solutions to ensure stability and accuracy?
A2: Futibatinib is soluble in DMSO.[6] To prepare a stock solution, dissolve the powder in fresh, anhydrous DMSO to a concentration of 10 mM or higher.[6] It is recommended to aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles.[6] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[6]
Q3: I'm observing precipitation when I dilute my Futibatinib stock solution in cell culture medium. What can I do?
A3: Precipitation of small molecule inhibitors in aqueous solutions is a common issue. Here are some troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of media. Instead, perform serial dilutions.[6]
-
Pre-warming: Ensure both the Futibatinib stock and the culture medium are warmed to 37°C before mixing.[6]
-
Sonication: If precipitation still occurs, you can try to redissolve the compound by sonicating the solution in a water bath.[6]
-
Final DMSO Concentration: Keep the final DMSO concentration in your cell culture below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
Q4: How stable is Futibatinib in cell culture medium at 37°C?
A4: While specific stability data in various cell culture media is not extensively published, it is generally recommended to prepare fresh dilutions of Futibatinib for each experiment.[6] As a covalent inhibitor, its reactivity could be compromised over extended periods in aqueous solutions at 37°C.[6] For longer-term experiments, consider replacing the medium with freshly prepared Futibatinib at regular intervals.
Troubleshooting Pipetting Accuracy for Low-Concentration Futibatinib
Issue 1: High variability between replicate wells in my cell-based assay.
This often points to inaccuracies in liquid handling, especially when dealing with low concentrations of Futibatinib.
| Potential Cause | Troubleshooting Steps |
| Improper Pipetting Technique | - Ensure slow and smooth plunger operation.[7] - Hold the pipette at a consistent, near-vertical angle (maximum 20° from vertical).[8][9] - Pre-wet the pipette tip at least three times with the Futibatinib solution before aspirating for delivery.[10][11] - Immerse the tip just below the liquid surface during aspiration to avoid coating the outside of the tip.[7][11] |
| Pipette and Tip Issues | - Use calibrated pipettes and ensure they are regularly maintained.[12][13] - Use high-quality, low-retention pipette tips that are compatible with your pipette to ensure a proper seal.[7][14] - For viscous solutions containing DMSO, consider using reverse pipetting or wide-bore tips.[15] |
| Environmental Factors | - Allow Futibatinib solutions, media, and pipettes to equilibrate to ambient temperature before use.[10][11] Temperature differences can affect the volume of liquid aspirated.[16][17] |
| Inadequate Mixing | - Ensure thorough but gentle mixing after each dilution step and after adding Futibatinib to the wells.[12] |
Issue 2: Inconsistent IC50 values for Futibatinib across experiments.
Inconsistent IC50 values can be a direct result of errors in preparing serial dilutions.
| Potential Cause | Troubleshooting Steps |
| Serial Dilution Errors | - Plan your dilution series beforehand, considering the final concentrations and volumes needed.[12] - Use fresh, calibrated pipettes for preparing dilutions. - Change pipette tips for each dilution step to prevent carryover.[18] - Ensure thorough mixing at each dilution step before proceeding to the next.[12] - When preparing a large fold dilution (e.g., 1000-fold), perform it in multiple steps (e.g., 10-fold then 100-fold) for greater accuracy.[12] |
| Edge Effects in Microplates | - Evaporation from the outer wells of a microplate can concentrate the drug, leading to skewed results. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile buffer or media to maintain humidity. |
| Assay Conditions | - Ensure consistent incubation times and temperatures across all experiments. - Keep the final DMSO concentration consistent across all wells and plates. |
Experimental Protocols
Protocol 1: Preparation of Serial Dilutions of Futibatinib
This protocol describes the preparation of a 1:3 serial dilution series, commonly used for inhibitor assays.
-
Label Tubes: Label microcentrifuge tubes for each dilution in your series.
-
Add Diluent: Add the appropriate volume of diluent (e.g., cell culture medium with the same final percentage of DMSO as your highest concentration) to each tube. For a 1:3 dilution, if your final volume in the assay plate is 100 µL and you are adding 10 µL of your dilution, you might prepare 200 µL of each dilution. In this case, add 134 µL of diluent to each tube.
-
First Dilution: Add 66 µL of your starting Futibatinib working solution to the first tube containing 134 µL of diluent. Mix thoroughly by gentle vortexing or pipetting up and down.
-
Serial Transfer: Using a fresh pipette tip, transfer 66 µL from the first dilution tube to the second tube. Mix thoroughly.
-
Repeat: Continue this process for the desired number of dilutions, using a fresh tip for each transfer.[18]
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of Futibatinib on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6][19]
-
Compound Preparation: Prepare a serial dilution of Futibatinib in cell culture medium as described above. Also, prepare a vehicle control (medium with the same final DMSO concentration).[6]
-
Treatment: Remove the old medium from the cells and add the Futibatinib dilutions and vehicle control.[6]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[6][19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6][19]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to Futibatinib's activity and factors influencing pipetting accuracy.
Table 1: Reported IC50 Values for Futibatinib
| FGFR Isoform | Reported IC50 (nM) |
| FGFR1 | 1.4 - 1.8 |
| FGFR2 | 1.4 - 3.7 |
| FGFR3 | 1.4 - 3.7 |
| FGFR4 | 1.4 - 3.7 |
Data compiled from multiple sources.[2][20][21][22]
Table 2: Factors Affecting Pipetting Accuracy and Their Impact
| Factor | Potential Impact on Accuracy | Mitigation Strategy |
| Temperature | A temperature difference between the liquid and the pipette can cause thermal expansion or contraction of the air cushion, leading to inaccurate aspiration.[16][17][23] | Equilibrate all liquids and equipment to ambient temperature.[10][11] |
| Liquid Viscosity | Highly viscous liquids are aspirated and dispensed more slowly, which can lead to under-delivery.[7][24] | Use reverse pipetting or wide-bore tips. Aspirate and dispense slowly.[15] |
| Liquid Volatility | Volatile liquids can evaporate within the tip, increasing vapor pressure and causing dripping or inaccurate delivery. | Pre-wet the tip multiple times to increase humidity inside the tip. Work quickly.[15] |
| Pipetting Angle | An inconsistent or angled pipette hold alters the hydrostatic pressure in the tip, affecting the aspirated volume.[8][9][23] | Maintain a consistent, near-vertical pipetting angle.[8][9] |
| Immersion Depth | Immersing the tip too deeply can cause liquid to adhere to the outside, while too shallow an immersion can lead to air aspiration.[11] | Immerse the tip just below the meniscus.[7][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 5. Futibatinib | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. abyntek.com [abyntek.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. scientistlive.com [scientistlive.com]
- 10. Tips for Low-Volume Pipetting | Lab Manager [labmanager.com]
- 11. 精度アップ 10の秘訣 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pipette.com [pipette.com]
- 14. pipettetips.com [pipettetips.com]
- 15. biocompare.com [biocompare.com]
- 16. Factors Affecting Pipette Accuracy | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. How to Do Serial Dilutions: 9 Steps (with Pictures) - wikiHow [wikihow.com]
- 19. benchchem.com [benchchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. microbiozindia.com [microbiozindia.com]
- 24. hawachpipette.com [hawachpipette.com]
Validation & Comparative
Futibatinib: A Comparative Guide for the Next-Generation Irreversible FGFR Inhibitor
In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, a new generation of inhibitors is redefining treatment paradigms. Futibatinib (formerly TAS-120), a potent, selective, and irreversible inhibitor of FGFR1-4, has emerged as a significant therapeutic agent, particularly for patients with FGFR2-driven cholangiocarcinoma. This guide provides an objective comparison of Futibatinib with other selective FGFR inhibitors, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Binding Modes
The primary distinction between Futibatinib and many other selective FGFR inhibitors lies in its binding mechanism. Futibatinib is an irreversible inhibitor, forming a covalent bond with a conserved cysteine residue (C492 in FGFR2) within the P-loop of the ATP-binding pocket of FGFR1, 2, 3, and 4.[1][2] This permanent inactivation of the receptor leads to a durable pharmacodynamic effect and sustained inhibition of downstream signaling.[1][3]
In contrast, other prominent FGFR inhibitors such as pemigatinib, infigratinib, and erdafitinib (B607360) are reversible, ATP-competitive inhibitors.[2][4][5] They bind non-covalently to the kinase domain and their inhibitory effect can be overcome by increased ATP concentrations or the development of specific resistance mutations.[6]
This fundamental difference in the mechanism of action has significant implications for efficacy, the development of resistance, and the overall clinical profile of these inhibitors.
Comparative In Vitro Efficacy
Preclinical studies demonstrate Futibatinib's potent and selective antitumor activity against cancer cell lines with various FGFR genomic aberrations, including fusions, amplifications, and mutations.[3]
| Inhibitor | Target | Binding Mechanism | IC50 (FGFR1) | IC50 (FGFR2) | IC50 (FGFR3) | IC50 (FGFR4) | Reference |
| Futibatinib | FGFR1-4 | Irreversible | 1.4 nmol/L | 1.6 nmol/L | 2.0 nmol/L | 3.7 nmol/L | [7] |
| Infigratinib | FGFR1-3 | Reversible | - | - | - | - | [2] |
| Erdafitinib | Pan-FGFR | Reversible | 1-6 nmol/L | 1-6 nmol/L | 1-6 nmol/L | 1-6 nmol/L | [8] |
Note: Direct comparative IC50 values for all inhibitors under identical experimental conditions are not always available in the public domain. The data presented is based on available literature.
Clinical Performance in Cholangiocarcinoma
The primary clinical evidence for Futibatinib comes from the FOENIX-CCA2 trial, a Phase 2 study in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring an FGFR2 fusion or other rearrangement.[9][10]
| Clinical Trial | Inhibitor | N | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Reference |
| FOENIX-CCA2 | Futibatinib | 103 | 42% | 9.7 months | 9.0 months | 21.7 months | [11][12][13] |
| FIGHT-202 | Pemigatinib | 107 | 35.5% | 7.5 months | 6.9 months | 21.1 months | [12][14][15] |
| Phase 2 | Infigratinib | - | 23.1% | - | - | 3.8 months | [15][16] |
An indirect treatment comparison of the FOENIX-CCA2 (Futibatinib) and FIGHT-202 (pemigatinib) trials suggested that while not statistically significant, there was a numerical trend favoring Futibatinib across all efficacy parameters, including PFS, OS, DOR, and ORR.[9][10][17][18]
Resistance Profiles: A Key Differentiator
A critical challenge with targeted therapies is the emergence of acquired resistance. Futibatinib's irreversible binding mechanism appears to offer an advantage in overcoming some common resistance mutations that affect reversible inhibitors.[1][4]
-
Reversible Inhibitors (e.g., Pemigatinib, Infigratinib, Erdafitinib): Resistance often arises from secondary mutations in the FGFR kinase domain, particularly "gatekeeper" mutations (e.g., V565F/I/L in FGFR2) and "molecular brake" mutations (e.g., N550K/H), which can sterically hinder drug binding or lock the kinase in an active conformation.[1][12][19]
-
Futibatinib (Irreversible Inhibitor): Preclinical data show that Futibatinib maintains activity against several of these resistance mutations that confer resistance to reversible inhibitors.[1][4][6][20] While resistance to Futibatinib can also occur, the patterns may differ, with mutations that disrupt the covalent binding site being a potential, though less frequently observed, mechanism.[1][19] Clinical data has also shown that some patients who have progressed on a prior reversible FGFR inhibitor can still achieve a response with Futibatinib.[6][12]
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
Activation of FGFRs by their ligands (FGFs) triggers dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[21][22][23][24] Selective FGFR inhibitors, including Futibatinib, act by blocking the initial phosphorylation step, thereby inhibiting these downstream oncogenic signals.
Caption: Simplified FGFR signaling pathway and the inhibitory action of Futibatinib.
Experimental Workflow: In Vitro Cell Viability Assay
A common preclinical experiment to determine the efficacy of an FGFR inhibitor is the cell viability assay, which measures the concentration of the drug required to inhibit cell growth by 50% (GI50).
Caption: A typical experimental workflow for assessing cell viability after Futibatinib treatment.
Detailed Experimental Protocols
Cell Viability/Antiproliferative Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of Futibatinib in cancer cell lines with FGFR aberrations.
Methodology:
-
Cell Culture: Cancer cell lines harboring specific FGFR genomic alterations (e.g., FGFR2 amplification or fusion) are cultured in recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[25]
-
Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density. Plates are incubated overnight to allow for cell adherence.[26]
-
Compound Preparation: A stock solution of Futibatinib (e.g., 10 mM) is prepared in dimethyl sulfoxide (B87167) (DMSO).[25] Serial dilutions are then made in the culture medium to achieve the desired final concentrations. A vehicle control (medium with the same final concentration of DMSO) is also prepared.[25]
-
Treatment: The culture medium is removed from the wells and replaced with the medium containing the various concentrations of Futibatinib or the vehicle control.[25][26]
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a 5% CO₂ incubator.[25][26]
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[2][25] The luminescent signal is read using a plate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle control. A dose-response curve is generated by plotting the percentage of growth inhibition against the log concentration of Futibatinib to determine the GI50 value.[25][26]
Western Blot for FGFR Signaling Inhibition
Objective: To assess the effect of Futibatinib on the phosphorylation of FGFR and its downstream signaling proteins (e.g., ERK, AKT).
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with various concentrations of Futibatinib or a vehicle control for a specified time (e.g., 2-24 hours).[26]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[25][26]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.[25]
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are denatured, separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transferred to a polyvinylidene difluoride (PVDF) membrane.[25]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, and other proteins of interest. After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[25]
-
Detection: The protein bands are visualized using a chemiluminescence detection system.[26]
-
Analysis: The intensity of the bands is quantified, and the levels of phosphorylated proteins are normalized to the levels of their respective total proteins to determine the extent of signaling inhibition.[26]
Conclusion
Futibatinib distinguishes itself from other selective FGFR inhibitors primarily through its irreversible, covalent binding mechanism. This leads to sustained target inhibition and provides a key advantage in overcoming certain acquired resistance mutations that limit the efficacy of reversible inhibitors. Clinical data, particularly in FGFR2-rearranged cholangiocarcinoma, demonstrates robust and durable responses. For researchers and drug developers, the distinct profile of Futibatinib warrants its consideration as a potent tool for investigating FGFR-driven cancers and as a therapeutic option for patients, especially in the context of acquired resistance to other FGFR-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Comparison of Clinical Trials Assessing Futibatinib and Pemigatinib versus Chemotherapy in Patients with CCA and FGFR2 Fusion or Other Rearrangements | CCA News Online [ccanewsonline.com]
- 10. Cross-Comparison of Clinical Trials Assessing Futibatinib and Pemigatinib versus Chemotherapy in Patients with CCA and FGFR2 Fusion or Other Rearrangements - Oncology Practice Management [oncpracticemanagement.com]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. dovepress.com [dovepress.com]
- 13. Futibatinib: A Potent and Irreversible Inhibitor of Fibroblast Growth Factor Receptors for Treatment of the Bile Duct Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pemazyre (pemigatinib) vs Lytgobi (futibatinib) | Everyone.org [everyone.org]
- 15. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Futibatinib: second EMA approval for FGFR inhibitor in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ispor.org [ispor.org]
- 18. ascopubs.org [ascopubs.org]
- 19. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. mdpi.com [mdpi.com]
- 22. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 23. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
A Head-to-Head Comparison: The Irreversible FGFR Inhibitor TAS-120 Versus Reversible Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the irreversible FGFR inhibitor, TAS-120 (Futibatinib), with currently prominent reversible FGFR inhibitors. This document synthesizes preclinical and clinical data to highlight the key differences in their mechanism of action, potency, and strategies to overcome resistance, supported by experimental data and detailed methodologies.
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a known oncogenic driver in a variety of cancers, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer. This has spurred the development of targeted FGFR inhibitors. These inhibitors are broadly classified into two categories based on their binding mechanism: irreversible and reversible.
TAS-120 (Futibatinib) is a potent, orally bioavailable, and irreversible inhibitor of FGFR1-4.[1][2][3] In contrast, reversible inhibitors such as pemigatinib (B609903), infigratinib (B612010), and erdafitinib (B607360) also target the ATP-binding pocket of the FGFR kinase domain but do so non-covalently.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] This fundamental difference in their mechanism of action has significant implications for their pharmacological profiles, including duration of action and efficacy against acquired resistance mutations.
Mechanism of Action: A Tale of Two Binding Modes
The key distinction between TAS-120 and reversible FGFR inhibitors lies in how they interact with the FGFR kinase domain.
-
TAS-120 (Irreversible Inhibition): TAS-120 forms a covalent bond with a highly conserved cysteine residue within the P-loop of the ATP-binding pocket of FGFRs.[19][20][21][22][23] This irreversible binding leads to a sustained and durable inhibition of FGFR signaling, as the inhibitor becomes permanently attached to its target. This prolonged target engagement can be advantageous in maintaining pathway inhibition even after the drug has been cleared from circulation.[3][20]
-
Reversible Inhibitors (e.g., Pemigatinib, Infigratinib, Erdafitinib): These inhibitors bind to the ATP-binding site of the FGFR kinase domain through non-covalent interactions, such as hydrogen bonds and van der Waals forces.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] The binding is in equilibrium, meaning the inhibitor can associate and dissociate from the target. The duration of their effect is therefore dependent on the drug's concentration in the vicinity of the target.
Comparative In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for TAS-120 and several reversible inhibitors against the wild-type FGFR isoforms.
| Compound | Type | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| TAS-120 (Futibatinib) | Irreversible | 1.8 - 3.9[16] | 0.9 - 1.4[16] | 1.6[16] | 3.7 - 8.3[16] |
| Pemigatinib | Reversible | 0.4[19] | 0.5[19] | 1.2[19] | 30[19] |
| Infigratinib | Reversible | 1.1[24] | 1.0[25][24] | 2.0[25][24] | 61[25][24] |
| Erdafitinib | Reversible | 1.2[1][4] | 2.5[1][26][4] | 3.0[1][26][4] | 5.7[1][26][4] |
Note: IC50 values can vary depending on the specific assay conditions and methodologies used.[16]
Overcoming Acquired Resistance
A significant challenge with targeted cancer therapies is the development of acquired resistance, often through secondary mutations in the target kinase domain. TAS-120 has demonstrated the ability to overcome resistance to reversible FGFR inhibitors.[13][19][23][27]
Reversible inhibitors typically bind to the ATP pocket, and mutations in this region can reduce their binding affinity, leading to resistance. Because TAS-120 forms a covalent bond with a cysteine residue that is often conserved even in the presence of resistance mutations, it can maintain its inhibitory activity.[23] However, resistance to irreversible inhibitors can also emerge, for instance, through mutations in the covalent binding site or through activation of bypass signaling pathways.[28]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]
-
ATP
-
Poly(Glu,Tyr) 4:1 as a generic substrate[29]
-
Test compounds (TAS-120 and reversible inhibitors) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar kinase assay platform[30][31]
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Add kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[31]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step process of depleting remaining ATP and then converting ADP to ATP for detection via a luciferase reaction.[30][31]
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
IC50 values are calculated by plotting the percent inhibition versus the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
Objective: To assess the effect of FGFR inhibitors on the proliferation of cancer cell lines with and without FGFR alterations.
Materials:
-
Cancer cell lines (e.g., SNU-16 with FGFR2 amplification)[32]
-
Complete cell culture medium
-
96-well plates
-
Test compounds (TAS-120 and reversible inhibitors) serially diluted in culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay reagents[9][12][33]
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.[12]
-
Treat the cells with a range of concentrations of the test compounds for 72-96 hours.[9][32]
-
For the CellTiter-Glo® assay, add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[12]
-
For the MTT assay, add MTT reagent, which is converted to formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.[9][33]
-
Cell viability is expressed as a percentage of the untreated control.
-
IC50 values are determined by plotting cell viability against the log concentration of the inhibitor.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of FGFR inhibitors in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line with a known FGFR alteration
-
Matrigel (optional, for cell suspension)
-
Test compounds formulated for oral gavage or another appropriate route of administration[34]
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flanks of the mice.[34]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[34]
-
Randomize mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups daily or on a specified schedule.[34]
-
Measure tumor volume with calipers every 2-3 days. Tumor volume is often calculated using the formula: (Length x Width²)/2.[7]
-
Monitor the body weight of the mice as a measure of toxicity.[7]
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot to assess target inhibition).[7]
Conclusion
TAS-120 distinguishes itself from reversible FGFR inhibitors through its irreversible, covalent mechanism of action. This leads to sustained target inhibition and provides a key advantage in overcoming acquired resistance mediated by certain kinase domain mutations. While reversible inhibitors have demonstrated significant clinical activity, the durable response and potential to treat patients who have progressed on reversible therapies position TAS-120 as a critical agent in the therapeutic arsenal (B13267) against FGFR-driven cancers. The choice between an irreversible and a reversible inhibitor may ultimately depend on the specific genetic alteration, the patient's prior treatment history, and the emerging resistance landscape. Further head-to-head clinical trials are needed to fully elucidate the comparative efficacy and long-term outcomes of these different inhibitory strategies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell viability assay [bio-protocol.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. TAS-120 overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A new promising oncogenic target (p.C382R) for treatment with pemigatinib in patients with cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
- 20. citeab.com [citeab.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 25. infigratinib [drugcentral.org]
- 26. medchemexpress.com [medchemexpress.com]
- 27. researchgate.net [researchgate.net]
- 28. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. promega.com [promega.com]
- 31. promega.com [promega.com]
- 32. benchchem.com [benchchem.com]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
Futibatinib Demonstrates Robust Efficacy in Preclinical Models Resistant to Other FGFR Tyrosine Kinase Inhibitors
Futibatinib (B611163), an irreversible fibroblast growth factor receptor (FGFR) inhibitor, exhibits significant antitumor activity in preclinical models that have developed resistance to other ATP-competitive, reversible FGFR tyrosine kinase inhibitors (TKIs). This efficacy is largely attributed to its unique covalent binding mechanism, which allows it to overcome common resistance mutations that emerge during treatment with other TKIs. Experimental data from both in vitro and in vivo studies consistently highlight futibatinib's potential as a valuable therapeutic option for patients with FGFR-driven malignancies who have progressed on prior FGFR-targeted therapies.
Aberrant FGFR signaling is a key driver in various cancers, and while several FGFR TKIs have been developed, their long-term efficacy is often limited by the emergence of acquired resistance.[1] This resistance is frequently caused by mutations in the FGFR kinase domain, particularly "gatekeeper" mutations such as V565F/I/L in FGFR2, which sterically hinder the binding of reversible inhibitors.[2][3]
Futibatinib distinguishes itself by forming a covalent, irreversible bond with a conserved cysteine residue in the P-loop of the FGFR kinase domain.[2][4] This mode of action provides sustained inhibition of FGFR signaling and is less susceptible to resistance conferred by mutations that alter the ATP-binding pocket.[2]
Comparative Efficacy Against TKI-Resistant Mutations
In vitro studies have demonstrated futibatinib's sustained potency against a range of FGFR mutations that confer resistance to other approved FGFR inhibitors like pemigatinib, infigratinib, and erdafitinib.
In Vitro Inhibitory Activity of Futibatinib and Other FGFR Inhibitors
| Kinase Target | Futibatinib IC₅₀ (nM) | Pemigatinib IC₅₀ (nM) | Infigratinib IC₅₀ (nM) | Erdafitinib IC₅₀ (nM) |
| Wild-Type | ||||
| FGFR1 | 1.8 | 0.4 | 1.1 | 1.2 |
| FGFR2 | 1.4 | 1.5 | 0.9 | 2.5 |
| FGFR3 | 1.6 | 1.0 | 1.0 | 2.9 |
| FGFR4 | 3.7 | 30.0 | 60.0 | 130.0 |
| FGFR2 Gatekeeper Mutations | ||||
| V565I | 1.3 - 50.6 | - | - | - |
| V565L | 1.3 - 50.6 | - | - | - |
Data compiled from multiple preclinical studies.[5] IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity.
Preclinical data indicates that futibatinib treatment leads to a lower frequency of drug-resistant clones compared to reversible ATP-competitive FGFR inhibitors.[5]
In Vivo Efficacy in TKI-Resistant Xenograft Models
The potent in vitro activity of futibatinib against resistant FGFR mutations translates to significant antitumor efficacy in vivo. Studies using xenograft models of human cancers with acquired resistance to other FGFR inhibitors have shown that futibatinib can induce tumor regression.
In Vivo Antitumor Activity of Futibatinib in FGFR-Aberrant Xenograft Models
| Cancer Type | FGFR Alteration | Model | Futibatinib Efficacy |
| Gastric Cancer | FGFR2 Amplification | OCUM-2MD3 Xenograft | Dose-dependent tumor reduction |
| Multiple Myeloma | FGFR3 Fusion | KMS-11 Xenograft | Significant tumor regression |
Data from preclinical xenograft studies.[5]
Signaling Pathways and Mechanism of Action
FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[4][6] In FGFR-driven cancers, these pathways are constitutively active. Futibatinib, by irreversibly binding to the FGFR kinase domain, effectively blocks this aberrant signaling.[6]
Experimental Protocols
The following are representative methodologies for the key experiments used to evaluate the efficacy of FGFR inhibitors in TKI-resistant models.
Generation of TKI-Resistant Cell Lines
A common method for developing TKI-resistant cell lines in vitro is through continuous exposure to escalating concentrations of the drug.[7][8]
Materials:
-
FGFR-altered cancer cell line
-
Complete cell culture medium
-
The TKI of interest (e.g., pemigatinib, infigratinib)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine Initial IC₅₀: The half-maximal inhibitory concentration (IC₅₀) of the TKI for the parental cell line is determined using a standard cell viability assay.
-
Initiate Resistance Induction: Parental cells are cultured in medium containing a low concentration of the TKI (typically starting at the IC₁₀ to IC₂₀).
-
Dose Escalation: Once the cells adapt and resume stable proliferation, the concentration of the TKI is gradually increased (e.g., 1.5-2 fold). This process is repeated for several cycles.
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a TKI concentration that is significantly higher than the IC₅₀ of the parental cells.
-
Characterization: The resistant phenotype is confirmed by determining the new IC₅₀, and molecular characterization (e.g., sequencing of the FGFR kinase domain) is performed to identify resistance mechanisms.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Futibatinib and other TKIs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at an optimal density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the TKI for 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC₅₀ values are determined.[9][10]
In Vivo Xenograft Studies
These studies assess the antitumor efficacy of TKIs in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
TKI-resistant cancer cell line
-
Futibatinib formulated for in vivo administration
-
Vehicle control
Procedure:
-
Tumor Implantation: TKI-resistant cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle control, futibatinib).
-
Treatment Administration: Futibatinib or vehicle is administered to the mice according to the planned dosing schedule.
-
Tumor Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the futibatinib-treated group to the vehicle control group.
References
- 1. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Futibatinib | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Showdown: Futibatinib vs. Pemigatinib in FGFR-Driven Cholangiocarcinoma
For researchers, scientists, and drug development professionals, the emergence of targeted therapies against Fibroblast Growth Factor Receptor (FGFR) alterations has marked a significant advancement in the treatment of intrahepatic cholangiocarcinoma (iCCA). Among the frontrunners in this class of drugs are Futibatinib and Pemigatinib, both potent FGFR inhibitors but with a key distinction in their mechanism of action. This guide provides an objective, data-driven comparison of these two therapies to inform preclinical and clinical research decisions.
Futibatinib stands out as a highly selective, irreversible inhibitor of FGFR1, 2, 3, and 4.[1][2][3] In contrast, Pemigatinib is a potent and selective, but reversible, inhibitor of FGFR1, 2, and 3.[4][5] This fundamental difference in their binding mechanisms has significant implications for their efficacy, resistance profiles, and overall clinical utility.
Mechanism of Action: A Tale of Two Binding Modes
Futibatinib's irreversible binding is a key differentiator. It forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[6] This "trapping" of the inhibitor leads to sustained target inhibition, even as circulating drug levels decrease.[6] This prolonged action is hypothesized to be advantageous in overcoming certain resistance mutations.[1][3]
Pemigatinib, on the other hand, is an ATP-competitive inhibitor that binds reversibly to the kinase domain.[4][5] Its efficacy is dependent on maintaining sufficient plasma concentrations to continuously occupy the ATP-binding site and block downstream signaling.
Comparative Efficacy in Cholangiocarcinoma
Both Futibatinib and Pemigatinib have demonstrated significant clinical activity in patients with previously treated, unresectable locally advanced or metastatic iCCA harboring FGFR2 fusions or rearrangements. The pivotal clinical trials for each drug, FOENIX-CCA2 for Futibatinib and FIGHT-202 for Pemigatinib, provide the primary data for comparison.
| Efficacy Endpoint | Futibatinib (FOENIX-CCA2)[7][8] | Pemigatinib (FIGHT-202)[9][10][11] |
| Objective Response Rate (ORR) | 41.7% | 37.0% |
| Complete Response (CR) | 1% | 3.7% |
| Partial Response (PR) | 40.7% | 33.3% |
| Disease Control Rate (DCR) | 82.5% | Not explicitly reported in final analysis |
| Median Duration of Response (DOR) | 9.7 months | 9.1 months |
| Median Progression-Free Survival (PFS) | 9.0 months | 7.0 months |
| Median Overall Survival (OS) | 21.7 months | 17.5 months |
Kinase Inhibition Profile
The in vitro potency of Futibatinib and Pemigatinib against the FGFR family of kinases highlights their selectivity.
| Kinase Target | Futibatinib (IC50, nM)[12][13][14] | Pemigatinib (IC50, nM)[4][15][16][17] |
| FGFR1 | 1.8 - 3.9 | 0.4 |
| FGFR2 | 1.3 - 1.4 | 0.5 |
| FGFR3 | 1.6 | 1.2 |
| FGFR4 | 3.7 - 8.3 | ~30 |
Resistance Mechanisms: The Irreversible Advantage?
A critical aspect of targeted therapy is the emergence of resistance. For FGFR inhibitors, this often occurs through the acquisition of secondary mutations in the kinase domain.[18][19] Preclinical and clinical data suggest that Futibatinib's irreversible binding mechanism may provide an advantage over reversible inhibitors like Pemigatinib in the context of certain resistance mutations.[2][20]
Specifically, Futibatinib has shown activity against some of the common "gatekeeper" mutations (e.g., V565F/L) in FGFR2 that confer resistance to reversible inhibitors.[2] In contrast, resistance to Pemigatinib is frequently associated with the emergence of such gatekeeper and molecular brake mutations.[18][21] Studies have shown that after treatment with reversible inhibitors, a wider array of FGFR2 kinase domain mutations are observed, whereas after Futibatinib, resistance mutations are more confined to specific residues like the molecular brake (N550) and the gatekeeper (V565).[22][23]
Safety and Tolerability
The safety profiles of Futibatinib and Pemigatinib are generally consistent with the FGFR inhibitor class. The most common adverse events are on-target effects related to the inhibition of FGFR signaling in healthy tissues.
| Adverse Event (Any Grade) | Futibatinib (FOENIX-CCA2)[24] | Pemigatinib (FIGHT-202)[9] |
| Hyperphosphatemia | 79.1% | 58.5% |
| Diarrhea | 37.3% | 47.6% |
| Dry Mouth | Not specified in top AEs | Not specified in top AEs |
| Alopecia | Not specified in top AEs | 49.7% |
| Fatigue | Not specified in top AEs | Not specified in top AEs |
| Nail Toxicity | Not specified in top AEs | Not specified in top AEs |
| Stomatitis | Not specified in top AEs | Not specified in top AEs |
Hyperphosphatemia is a well-documented on-target effect of FGFR inhibition and is typically managed with dietary phosphate (B84403) restriction and/or phosphate binders.
Experimental Protocols
Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against FGFR kinases.
General Protocol:
-
Recombinant human FGFR kinase domains are used.
-
The kinase activity is typically measured using a luminescence-based assay that quantifies the amount of ATP remaining in the solution after the kinase reaction.
-
The inhibitors are serially diluted and incubated with the kinase and a substrate peptide in the presence of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
A kinase detection reagent is added to stop the reaction and generate a luminescent signal.
-
The luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Note: Specific ATP concentrations and substrate peptides may vary between studies.
Pivotal Clinical Trial Methodologies
-
Study Design: A single-arm, multicenter, open-label Phase 2 study.
-
Patient Population: Patients with locally advanced/metastatic unresectable intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements, with disease progression after at least one line of systemic therapy.
-
Intervention: Futibatinib 20 mg administered orally once daily.
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent central radiology review.
-
Key Secondary Endpoints: Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.
-
Study Design: A multicenter, open-label, single-arm, Phase 2 study with three cohorts based on FGF/FGFR status.
-
Patient Population (Cohort A): Patients with locally advanced/metastatic or surgically unresectable cholangiocarcinoma with FGFR2 fusions or rearrangements who have failed at least one prior treatment.
-
Intervention: Pemigatinib 13.5 mg administered orally once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.
-
Primary Endpoint: ORR in Cohort A, confirmed by an independent centralized radiological review committee.
-
Key Secondary Endpoints: ORR in other cohorts, DOR, DCR, PFS, OS, and safety.
Visualizing the Molecular Landscape
FGFR Signaling Pathway
Caption: Simplified FGFR signaling cascade and points of inhibition.
Comparative Clinical Trial Workflow
Caption: High-level workflow of the pivotal clinical trials.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 6. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 7. Futibatinib in iCCA with FGFR2 Fusions/Rearrangements: The FOENIX-CCA2 Study | CCA News Online [ccanewsonline.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [jhoponline.com]
- 10. Progression-Free Survival in Patients With Cholangiocarcinoma With or Without FGF/FGFR Alterations: A FIGHT-202 Post Hoc Analysis of Prior Systemic Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Futibatinib | TAS-120 | FGFR Inhibitor | TargetMol [targetmol.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FGFR Inhibition in Cholangiocarcinoma: Overcoming Acquired Resistance [jhoponline.com]
- 19. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. esmo.org [esmo.org]
- 22. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. ascopubs.org [ascopubs.org]
Validating Futibatinib's On-Target Efficacy Using Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Futibatinib's on-target effects, supported by experimental data and detailed methodologies. By examining its performance in the context of genetic knockouts, this document offers objective insights into its mechanism of action and specificity as a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs).
Futibatinib is a selective kinase inhibitor that covalently binds to a conserved cysteine residue within the ATP-binding pocket of FGFR1, FGFR2, FGFR3, and FGFR4.[1] This irreversible binding leads to the inhibition of FGFR phosphorylation and the subsequent blockade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][2] Consequently, Futibatinib has demonstrated potent anti-proliferative activity in cancer cell lines with various FGFR genomic aberrations, such as fusions, rearrangements, mutations, and amplifications.[3]
Comparative Data on Futibatinib's In Vitro Efficacy
To quantitatively assess the on-target efficacy of Futibatinib, its inhibitory activity has been evaluated across various cancer cell lines harboring different FGFR alterations. The following tables summarize key data points, including half-maximal inhibitory concentrations (IC50) for kinase activity and 50% growth inhibition (GI50) in cellular assays. While direct comparative studies using isogenic FGFR knockout cell lines are not extensively published, the data presented below from FGFR-dependent cell lines strongly supports its on-target mechanism. In a hypothetical FGFR knockout cell line, it is expected that the GI50 for Futibatinib would be significantly higher, demonstrating its specificity for FGFR-driven proliferation.
| Inhibitor | Target | IC50 (nM) | Reference |
| Futibatinib | FGFR1 | 1.8 | [3] |
| FGFR2 | 1.4 | [3] | |
| FGFR3 | 1.6 | [3] | |
| FGFR4 | 3.7 | [3] | |
| Infigratinib | FGFR1 | 0.9 | [4] |
| FGFR2 | 1.4 | [4] | |
| FGFR3 | 1.0 | [4] | |
| FGFR4 | 60 | [4] | |
| Erdafitinib | FGFR1 | 1.2 | [5] |
| FGFR2 | 2.5 | [5] | |
| FGFR3 | 2.9 | [5] | |
| FGFR4 | 130 | [5] | |
| Pemigatinib | FGFR1 | 0.4 | [5] |
| FGFR2 | 0.5 | [5] | |
| FGFR3 | 1.2 | [5] |
| Cell Line | Cancer Type | FGFR Alteration | Futibatinib GI50 (nM) | Reference |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 0.91 | [1] |
| KATO III | Gastric Cancer | FGFR2 Amplification | 2.5 | [6] |
| OCUM-2M | Gastric Cancer | FGFR2 Amplification | 0.75 | [7] |
| H1581 | Lung Cancer | FGFR1 Amplification | 2.8 | [7] |
| RT-112 | Bladder Cancer | FGFR3 Fusion | 8.9 | [7] |
| MFE-280 | Endometrial Cancer | FGFR2 Mutation | 12 | [7] |
Experimental Protocols
To validate the on-target effects of Futibatinib, a combination of genetic knockout techniques and subsequent cellular and biochemical assays are employed.
Protocol 1: Generation of FGFR Knockout Cell Lines via CRISPR/Cas9
This protocol outlines the generation of a stable FGFR knockout cell line to serve as a negative control for Futibatinib treatment.
Materials:
-
Cancer cell line of interest (e.g., SNU-16, which has FGFR2 amplification)
-
Lentiviral vectors co-expressing Cas9 nuclease and a guide RNA (gRNA) targeting a specific FGFR gene (e.g., FGFR2)
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin (B1679871) or other selection antibiotic
-
Single-cell sorting buffer (e.g., PBS with 2% FBS)
-
96-well plates for single-cell cloning
-
Reagents for genomic DNA extraction, PCR, and Sanger sequencing
-
Antibodies for Western blot validation (e.g., anti-FGFR2, anti-GAPDH)
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA targeting an early exon of the desired FGFR gene into a lentiviral vector that also expresses Cas9 and a selection marker like puromycin resistance.
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cancer cell line.
-
Selection of Transduced Cells: Select for successfully transduced cells by treating with puromycin for 48-72 hours.
-
Single-Cell Cloning: Isolate single cells from the puromycin-resistant population using fluorescence-activated cell sorting (FACS) or limiting dilution and seed into individual wells of 96-well plates.
-
Expansion and Screening of Clones: Expand the single-cell clones and screen for FGFR knockout by genomic DNA PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation of Knockout: Confirm the absence of FGFR protein expression in the knockout clones by Western blotting.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of Futibatinib on the viability of wild-type versus FGFR knockout cells.
Materials:
-
Wild-type and FGFR knockout cancer cell lines
-
Futibatinib stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed both wild-type and FGFR knockout cells in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.[1]
-
Futibatinib Treatment: Treat the cells with a serial dilution of Futibatinib (e.g., 0.01 nM to 10 µM) for 72 hours. Include a DMSO-only vehicle control.[1]
-
Assay Execution: After incubation, add the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Data Acquisition and Analysis: Measure luminescence using a plate reader. Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of growth inhibition against the log concentration of Futibatinib.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol assesses the impact of Futibatinib on the phosphorylation of key downstream signaling proteins in the FGFR pathway.
Materials:
-
Wild-type and FGFR knockout cancer cell lines
-
Futibatinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed wild-type and FGFR knockout cells in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of Futibatinib (e.g., 10 nM, 100 nM) for 1-2 hours. Include a DMSO vehicle control.
-
Cell Lysis and Protein Quantification: Lyse the cells, collect the protein lysates, and determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block the membrane.
-
Immunoblotting: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[6]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative levels of protein phosphorylation.[6]
Visualizing On-Target Effects and Experimental Workflows
To further illustrate the concepts described, the following diagrams were generated using Graphviz.
Conclusion
The validation of Futibatinib's on-target effects through the use of genetic knockouts provides unequivocal evidence of its specificity for the FGFR signaling pathway. The stark contrast in cellular response to Futibatinib between wild-type and FGFR knockout cells, as demonstrated through cell viability and downstream signaling assays, underscores its precise mechanism of action. This targeted approach not only confirms Futibatinib as a potent and selective FGFR inhibitor but also highlights the importance of genetic validation in the development of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 3. Futibatinib Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Futibatinib and Erdafitinib: A Comparative Guide for Researchers
In the rapidly evolving landscape of targeted cancer therapy, two prominent players have emerged in the fight against fibroblast growth factor receptor (FGFR)-driven malignancies: Futibatinib and Erdafitinib. Both are potent FGFR inhibitors, yet they possess distinct molecular characteristics that influence their clinical application, efficacy, and resistance profiles. This guide provides a comprehensive, data-driven comparative analysis of these two agents for researchers, scientists, and drug development professionals.
Executive Summary
Futibatinib is an irreversible, covalent inhibitor of FGFR1-4, while Erdafitinib is a reversible, ATP-competitive inhibitor of the same targets. This fundamental difference in their mechanism of action underpins their varying performance against wild-type and mutated FGFRs, as well as their distinct resistance profiles. Preclinical data suggests that Futibatinib's irreversible binding may offer an advantage in overcoming certain resistance mutations that can emerge during treatment with reversible inhibitors like Erdafitinib. Clinical trial data has demonstrated the efficacy of Futibatinib in previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements. Erdafitinib has shown significant efficacy in patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 genetic alterations. This guide will delve into the specifics of their mechanisms, comparative efficacy, safety profiles, and the experimental methodologies used to evaluate them.
Mechanism of Action: A Tale of Two Binding Modes
Futibatinib and Erdafitinib both exert their therapeutic effects by inhibiting the aberrant signaling of FGFRs, which plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[1][2] However, the way they achieve this inhibition is fundamentally different.
Futibatinib , an irreversible inhibitor, forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[1] This "warhead" chemistry leads to sustained and prolonged inhibition of FGFR signaling, even after the drug has been cleared from the plasma.[1]
Erdafitinib , on the other hand, is a reversible inhibitor that competes with ATP for binding to the kinase domain of FGFR.[2] Its binding is non-covalent, and its inhibitory effect is dependent on maintaining a sufficient concentration of the drug at the target site.
dot
References
A Comparative Guide: Infigratinib vs. Futibatinib for FGFR2-Fusion Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of infigratinib (B612010) and futibatinib (B611163), two prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors, focusing on their performance in preclinical models of cancers driven by FGFR2 fusions. This analysis is supported by experimental data on their mechanisms of action, inhibitory activities, and effects on acquired resistance.
Mechanism of Action: A Tale of Two Binding Modes
A fundamental distinction between infigratinib and futibatinib lies in their interaction with the FGFR kinase domain.
-
Infigratinib (formerly BGJ398) is a reversible, ATP-competitive inhibitor with high selectivity for FGFR1, FGFR2, and FGFR3.[1][2][3] It functions by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways.[4] Because this binding is reversible, the inhibitor can associate and dissociate from the target.
-
Futibatinib (formerly TAS-120) is a selective, irreversible inhibitor of FGFR1, 2, 3, and 4.[1][5] Its unique mechanism involves forming a stable, covalent bond with a specific and conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[5][6][7][8] This irreversible binding leads to a sustained and durable inhibition of kinase activity.[7]
This difference in binding mode has significant implications for potency, duration of action, and activity against acquired resistance mutations.[5][6]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data on the preclinical performance of futibatinib and infigratinib.
Table 1: Comparative Inhibitory Activity against FGFR Kinases (IC50, nM)
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
|---|---|---|---|---|
| Futibatinib | 1.8 | 1.4 | 1.6 | 3.7 |
| Infigratinib | 1.1 | 1.0 | 2.0 | 61 |
Data for Futibatinib from Sootome et al., Cancer Res, 2020.[1] Data for Infigratinib from respective drug information resources.[1]
Table 2: Antiproliferative Activity (GI50) of Futibatinib in Cancer Cell Lines with FGFR Aberrations
| Cancer Type | Cell Line | FGFR Genomic Aberration | GI50 (µM) |
|---|---|---|---|
| Gastric | OCUM-2M | FGFR2 amplification | 0.00075 |
| Gastric | SNU-16 | FGFR2 amplification | 0.00091 |
| Lung | H1581 | FGFR1 amplification | 0.0028 |
| Bladder | RT-112 | FGFR3 fusion | 0.0089 |
| Endometrial | MFE-280 | FGFR2 mutation | 0.012 |
Activity Against Acquired Resistance
A critical challenge for targeted therapies is the emergence of acquired resistance. In the context of FGFR inhibitors, secondary mutations in the kinase domain are a primary mechanism of resistance.[9]
Futibatinib's irreversible binding mechanism has been shown to overcome resistance conferred by certain mutations that affect reversible inhibitors.[5][10] Preclinical studies and clinical observations indicate that futibatinib can be effective against some FGFR2 kinase domain mutations, including gatekeeper mutations, that confer resistance to ATP-competitive inhibitors like infigratinib.[5][11] In a phase I trial, a portion of patients with FGFR2-rearranged cholangiocarcinoma who had previously been treated with an FGFR inhibitor responded to futibatinib, suggesting it can overcome some resistance mechanisms.[11] However, resistance to futibatinib can also develop, though the patterns of resistance mutations may differ from those seen with reversible inhibitors.[9][12]
Signaling Pathway and Experimental Workflow
Constitutive activation of FGFR2 by gene fusion leads to the persistent stimulation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[1][2] Both infigratinib and futibatinib act by inhibiting the FGFR2 kinase, thereby blocking these downstream signals.
Caption: FGFR2 fusion proteins drive cancer via MAPK and PI3K pathways.
The evaluation of targeted inhibitors like infigratinib and futibatinib follows a structured preclinical workflow to establish efficacy and mechanism of action.
Caption: Workflow for preclinical comparison of targeted cancer therapies.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.
A. Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified FGFR kinases.[1]
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing a purified recombinant FGFR kinase domain, a specific substrate (e.g., a synthetic peptide), and ATP in a buffered solution.
-
Compound Addition: Infigratinib or futibatinib is added to the reaction at a range of concentrations.
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[1]
-
Quantification: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as the ADP-Glo™ Kinase Assay, which measures the formation of ADP as a proxy for kinase activity.[1]
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.[1]
-
B. Cell Viability Assay (GI50 Determination)
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compounds in cancer cell lines.[1]
-
Methodology:
-
Cell Culture: Cancer cell lines with known FGFR2 fusions are cultured in their recommended media and conditions.[1]
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of infigratinib or futibatinib.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).[1]
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: GI50 values are calculated from the dose-response curves, normalizing the data to untreated control cells.[1]
-
C. In Vivo Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of the compounds in animal models.[2]
-
Methodology:
-
Model System: Patient-derived xenograft (PDX) models, where tumor fragments from a patient with an FGFR2 fusion are implanted into immunocompromised mice, are often used.[2][13]
-
Tumor Establishment: Tumors are allowed to grow to a specific size (e.g., 150 mm³).[2]
-
Treatment Groups: Animals are randomized into groups to receive vehicle control, infigratinib, or futibatinib.
-
Drug Administration: The drugs are administered orally, once daily, for a defined period (e.g., 3 weeks).[2]
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice a week) with digital calipers to calculate tumor volume. Animal body weight and general health are also monitored.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Summary and Conclusion
Both infigratinib and futibatinib are potent inhibitors of the FGFR signaling pathway with demonstrated clinical activity.[1][14] The primary distinction is their binding mechanism. Infigratinib is a reversible, ATP-competitive inhibitor, while futibatinib's irreversible covalent binding offers a different pharmacological profile.[1][5] This key difference underpins futibatinib's broader inhibitory spectrum across all four FGFR family members and its activity against certain resistance mutations that can emerge during treatment with reversible inhibitors.[1][5] The choice of inhibitor for research and future clinical development may depend on the specific FGFR alterations being targeted and the strategies to overcome or prevent acquired resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. qedtx.com [qedtx.com]
- 3. bridgebio.com [bridgebio.com]
- 4. Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar Development at High Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Futibatinib in Intrahepatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements: Primary Results of FOENIX-CCA2 Presented at AACR 2021 | CCA News Online [ccanewsonline.com]
- 11. Prolonged Clinical Benefit with Futibatinib in a Patient with FGFR Inhibitor–Pretreated FGFR2 Fusion–Positive Intrahepatic Cholangiocarcinoma: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy of Futibatinib (TAS-120) with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Futibatinib (B611163) (formerly TAS-120) is a potent, irreversible, and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][2] Dysregulation of the FGFR signaling pathway is a known driver of oncogenesis in various cancers.[1] Futibatinib covalently binds to the ATP binding pocket of FGFRs, leading to the inhibition of FGFR-mediated signal transduction, which in turn reduces tumor cell proliferation and induces cancer cell death in tumors with FGFR aberrations.[1] This targeted mechanism has prompted significant research into combining futibatinib with traditional cytotoxic chemotherapy to enhance anti-tumor efficacy. This guide provides an objective comparison of futibatinib's performance in combination with various chemotherapy agents, supported by preclinical experimental data.
Quantitative Data Summary
Preclinical studies have demonstrated the synergistic potential of futibatinib with several standard chemotherapy agents across different cancer types. The Combination Index (CI), a quantitative measure of drug interaction, is used to assess these effects, where a CI value less than 1 indicates synergy.
In Vitro Synergistic Effects in Gastric Cancer
In the FGFR2-amplified human gastric cancer cell line SNU-16, futibatinib exhibited synergistic anti-proliferative effects when combined with multiple chemotherapy agents. The most significant synergy was observed with gemcitabine (B846).[3]
| Cell Line | FGFR Aberration | Chemotherapy Agent | Combination Index (CI) at ED₉₀ |
| SNU-16 (Gastric Cancer) | FGFR2 Amplification | 5-Fluorouracil (5-FU) | 0.50[3] |
| SNU-16 (Gastric Cancer) | FGFR2 Amplification | Paclitaxel (B517696) | 0.71[3] |
| SNU-16 (Gastric Cancer) | FGFR2 Amplification | Cisplatin (B142131) | 0.76[3] |
| SNU-16 (Gastric Cancer) | FGFR2 Amplification | Gemcitabine | 0.29[3] |
In Vivo Antitumor Activity in Xenograft Models
The combination of futibatinib with chemotherapy has shown significant tumor growth inhibition in mouse xenograft models.
Gastric Cancer (SNU-16 Xenograft Model)
In a mouse xenograft model using the SNU-16 gastric cancer cell line, the combination of futibatinib with paclitaxel resulted in a significant reduction in relative tumor volume (RTV) compared to either agent alone (P<0.01).[3] Similar significant reductions in RTV were also observed with the combination of futibatinib and S-1 (an oral fluoropyrimidine) or cisplatin.[3]
| Treatment (mg/kg/d) | Day 0 | Day 4 | Day 8 | Day 11 | Day 15 |
| Vehicle | 1.0 | 1.9 | 3.8 | 6.0 | 9.5 |
| Futibatinib (10) | 1.0 | 0.9 | 0.8 | 0.7 | 0.6 |
| Paclitaxel (15) | 1.0 | 1.1 | 1.4 | 1.8 | 2.5 |
| Futibatinib (10) + Paclitaxel (15) | 1.0 | 0.8 | 0.5 | 0.3 | 0.2 |
Endometrial Cancer (AN3CA Xenograft Model)
In a mouse xenograft model of endometrial cancer with an FGFR2-N549K mutation (AN3CA), a numerically greater reduction in RTV was observed with the combination of futibatinib and gemcitabine or cisplatin compared to monotherapy.[3]
Rhabdomyosarcoma (RMS Xenograft Models)
In pediatric rhabdomyosarcoma (RMS) xenograft models, the combination of futibatinib with chemotherapy showed limited efficacy.[1][2] In an RMS559 xenograft model (FGFR4 activating mutation), the combination of futibatinib and vincristine (B1662923) showed a small but significant delay in tumor progression compared to vincristine alone.[2] After 18 days of treatment, the average tumor volume for the combination group was 769.0 mm³ compared to 1016 mm³ for the vincristine monotherapy group.[2] However, the combination of futibatinib and irinotecan (B1672180) did not show a significant benefit in prolonging survival compared to irinotecan monotherapy in this model.[1] In other RMS xenograft models (SCMC and RH4), neither futibatinib-irinotecan nor futibatinib-vincristine combinations showed significant benefits in delaying tumor growth or prolonging survival compared to monotherapies.[2]
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway and Futibatinib Inhibition
Futibatinib targets the dysregulated FGFR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis. The diagram below illustrates the key components of this pathway and the inhibitory action of futibatinib.
Experimental Workflow for Assessing Synergistic Effects
The evaluation of the synergistic effects of futibatinib with chemotherapy typically follows a structured preclinical workflow, progressing from in vitro cell-based assays to in vivo animal models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of synergy studies. The following are summarized protocols for the key experiments described.
In Vitro Synergy Assessment
-
Cell Culture: Cancer cell lines with known FGFR aberrations (e.g., SNU-16 for FGFR2 amplification) are cultured under standard conditions.[4]
-
Drug Preparation: Futibatinib and chemotherapy agents (e.g., 5-FU, paclitaxel, cisplatin, gemcitabine) are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.[4]
-
Dose-Response Matrix: Cells are seeded in multi-well plates and treated with a matrix of different concentrations of futibatinib and the selected chemotherapeutic agent, both individually and in combination.[4]
-
Cell Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay.[4]
-
Synergy Calculation: The combination effect on cell growth is quantified using methods like the Bliss independence method or by calculating the Combination Index (CI) with software such as CalcuSyn.[3] A CI value less than 1 is indicative of a synergistic interaction.[4]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used to establish tumor xenografts by subcutaneously injecting cancer cells with FGFR aberrations (e.g., SNU-16, AN3CA).[3][4]
-
Treatment Groups: Once tumors reach a predetermined volume, the mice are randomized into different treatment groups: vehicle control, futibatinib alone, chemotherapy agent alone, and the combination of futibatinib and the chemotherapy agent.[4]
-
Drug Administration: Futibatinib is typically administered orally, while chemotherapy agents are administered according to established protocols (e.g., intraperitoneal or intravenous injection).[4]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and the relative tumor volume (RTV) is calculated to assess treatment efficacy.[3][4]
Conclusion
The preclinical data presented in this guide suggest that combination therapy of futibatinib with various chemotherapy agents holds promise for enhancing anti-tumor activity in cancers with FGFR aberrations. The synergistic effects observed in vitro, particularly with gemcitabine in gastric cancer, and the significant tumor growth inhibition in in vivo models, provide a strong rationale for further clinical investigation of these combinations. However, the limited efficacy observed in rhabdomyosarcoma models underscores the importance of cancer type and the specific genetic context in determining the success of such combination strategies. These findings are crucial for guiding the design of future clinical trials aimed at improving outcomes for patients with FGFR-driven malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Futibatinib Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of futibatinib, an irreversible fibroblast growth factor receptor inhibitor, in FGFR-altered breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Futibatinib for Cholangiocarcinoma With FGFR2 Gene Fusion or Other Rearrangements - The ASCO Post [ascopost.com]
Navigating the Maze of Resistance: A Comparative Guide to FGFR Inhibitor Cross-Resistance Profiles
For researchers, scientists, and drug development professionals, understanding the nuances of acquired resistance to Fibroblast Growth Factor Receptor (FGFR) inhibitors is paramount for developing next-generation therapies and optimizing patient outcomes. This guide provides an objective comparison of the cross-resistance profiles of different FGFR inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
The advent of targeted therapies against FGFR aberrations has marked a significant stride in oncology, particularly for malignancies like cholangiocarcinoma and urothelial carcinoma. However, the clinical benefit of these inhibitors is often curtailed by the emergence of drug resistance. This resistance can be broadly categorized into two main types: on-target resistance, primarily through secondary mutations in the FGFR kinase domain, and off-target resistance, which involves the activation of bypass signaling pathways.
The landscape of these resistance mechanisms, and consequently the cross-resistance between different inhibitors, is intricately linked to the inhibitor's mechanism of action—chiefly, whether they are reversible, ATP-competitive inhibitors or irreversible, covalent inhibitors.
On-Target Resistance: A Tale of Two Binding Modes
Acquired resistance to FGFR inhibitors frequently arises from mutations within the FGFR kinase domain that either sterically hinder drug binding or stabilize the active conformation of the receptor.[1] The specific mutations that emerge can differ depending on the type of inhibitor used.
Reversible Inhibitors (e.g., Pemigatinib, Infigratinib (B612010), Erdafitinib): Treatment with these inhibitors often leads to a variety of mutations in the FGFR kinase domain.[2] A prominent mechanism of resistance is the acquisition of a "gatekeeper" mutation.[3][4] The gatekeeper residue, located deep within the ATP-binding pocket, controls access to a hydrophobic pocket.[5] A mutation at this site, such as V565 in FGFR2 or V555 in FGFR3, involves the substitution of a smaller amino acid with a larger one, creating a steric clash that impedes the binding of the inhibitor.[4][6] Cells resistant to one reversible inhibitor, such as infigratinib, have been shown to exhibit cross-resistance to other reversible inhibitors like AZD4547 and PD173074.[1]
Irreversible Inhibitors (e.g., Futibatinib): Futibatinib (B611163) stands out due to its unique mechanism of action, covalently binding to a conserved cysteine residue in the P-loop of the FGFR kinase domain.[2] This allows it to overcome resistance conferred by many of the mutations that affect reversible inhibitors.[2][6] However, resistance to futibatinib can also develop, often through mutations affecting the covalent binding site or other key residues.[7][8] Interestingly, disruption of the cysteine (C492 in FGFR2) required for covalent binding by futibatinib is a rare event, potentially because such mutations can impair the receptor's signaling activity.[7][8] The most common on-target resistance mutations to futibatinib involve the molecular brake (N550) and the gatekeeper (V565) residues.[8][9][10]
A comparative analysis of clinical data from 82 patients with FGFR2-altered cholangiocarcinoma revealed that secondary FGFR2 kinase domain mutations were the predominant mechanism of acquired resistance, occurring in 60% of patients.[7] The most frequent of these were mutations in the N550 molecular brake and V565 gatekeeper residues.[7][8]
Off-Target Resistance: Bypassing the Blockade
Tumors can also develop resistance by activating alternative signaling pathways to sustain their growth and survival, a mechanism known as bypass signaling.[2][6] This form of resistance can confer broad cross-resistance to both reversible and irreversible FGFR inhibitors. Key bypass pathways implicated in FGFR inhibitor resistance include:
-
Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation and activation of other RTKs like EGFR, ERBB3, or MET can compensate for the inhibition of FGFR signaling.[3][11]
-
Downstream Pathway Activation: Alterations in components of downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, can render the cell independent of FGFR signaling for proliferation and survival.[3][7][12] For instance, loss of the tumor suppressor PTEN can lead to increased activation of the PI3K-AKT pathway.[3]
-
Epithelial-to-Mesenchymal Transition (EMT): The process of EMT has also been linked to resistance to FGFR inhibitors.[3][6]
Quantitative Comparison of Inhibitor Efficacy Against Resistance Mutations
The following tables summarize the in vitro efficacy of various FGFR inhibitors against wild-type (WT) FGFR and common resistance mutations, presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the target's activity). Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values (nM) of FGFR Inhibitors Against Wild-Type and Mutant FGFR2
| Inhibitor | FGFR2 WT | FGFR2 V565F (Gatekeeper) | FGFR2 N550K (Molecular Brake) |
| Erdafitinib | Sub-nanomolar | - | - |
| Infigratinib | Sub-nanomolar | Resistant | - |
| Pemigatinib | - | Resistant | - |
| Futibatinib | Sub-nanomolar | Active | Active |
| Lirafugratinib (B11932302) | - | Active (including V565L/F/Y) | - |
Data synthesized from multiple sources indicating general trends. Specific IC50 values can vary between studies.[13][14][15] Erdafitinib and infigratinib show high potency against wild-type FGFR2.[13][15] However, resistance is observed with gatekeeper mutations for reversible inhibitors like infigratinib and pemigatinib.[6][16] In contrast, irreversible inhibitors like futibatinib and the next-generation inhibitor lirafugratinib retain activity against these mutations.[13][14][15]
Table 2: Comparative IC50 Values (nM) of FGFR Inhibitors Against Wild-Type and Mutant FGFR3
| Inhibitor | FGFR3 WT | FGFR3 V555M (Gatekeeper) |
| PD173074 | Potent | Loss of efficacy |
| AZD4547 | Potent | Loss of efficacy |
| JNJ42756493 | Potent | ~200-fold reduction in efficacy |
| TKI258 | Potent | Efficacy retained/increased |
Data is illustrative of trends reported in the literature.[1][17][18] This table highlights how the FGFR3 gatekeeper mutation V555M confers resistance to several first-generation inhibitors, while some next-generation inhibitors like TKI258 can overcome this resistance.[17][18]
Experimental Protocols
1. Cell Viability Assays
-
Objective: To determine the concentration of an FGFR inhibitor that inhibits the growth of cancer cell lines by 50% (GI50).
-
Methodology:
-
Cell Culture: Cancer cell lines harboring specific FGFR alterations (e.g., FGFR2 fusions, FGFR3 mutations) are cultured in appropriate media.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the FGFR inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read on a plate reader, and the data is normalized to untreated control cells. The GI50 values are calculated by fitting the dose-response curves to a non-linear regression model.[13]
-
2. Western Blotting for Phospho-FGFR and Downstream Signaling
-
Objective: To assess the inhibitory effect of a compound on FGFR autophosphorylation and the activation of downstream signaling pathways.
-
Methodology:
-
Cell Lysis: Cells treated with the FGFR inhibitor are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of FGFR, ERK, and AKT, as well as antibodies for the total protein levels of these targets.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
Data Analysis: The intensity of the bands is quantified using imaging software. The levels of phosphorylated proteins are normalized to the total protein levels to determine the degree of inhibition.[4]
-
3. ENU Mutagenesis Screen for Resistance Mutations
-
Objective: To identify mutations that confer resistance to a specific FGFR inhibitor.
-
Methodology:
-
Cell Line Engineering: A cell line dependent on FGFR signaling for survival (e.g., Ba/F3 cells expressing an FGFR fusion protein) is used.
-
Mutagenesis: The cells are exposed to the chemical mutagen N-ethyl-N-nitrosourea (ENU) for a defined period (e.g., 24 hours) to induce random point mutations.
-
Drug Selection: The mutagenized cells are then cultured in the presence of the FGFR inhibitor at a concentration that is lethal to the non-mutagenized parental cells.
-
Clonal Expansion and Sequencing: Drug-resistant colonies that emerge are isolated and expanded. The gene encoding the FGFR is then sequenced to identify the resistance-conferring mutations.[2]
-
Visualizing Resistance Mechanisms and Experimental Workflows
To better illustrate the complex interplay of signaling pathways and the methodologies used to study them, the following diagrams are provided.
Caption: FGFR signaling pathways and mechanisms of inhibitor resistance.
Caption: Experimental workflow for an ENU mutagenesis screen.
Conclusion
The development of resistance to FGFR inhibitors is a complex and multifaceted process. A clear distinction exists in the cross-resistance profiles of reversible and irreversible inhibitors, primarily driven by the landscape of on-target mutations they select for. While irreversible inhibitors like futibatinib can overcome resistance to first-generation reversible agents, they are not impervious to the development of resistance themselves. Furthermore, off-target mechanisms involving the activation of bypass signaling pathways pose a challenge for all classes of FGFR inhibitors.
A deeper understanding of these resistance mechanisms is crucial for the rational design of next-generation inhibitors and the development of effective combination therapies. Strategies such as sequential treatment with different classes of inhibitors or upfront combination with agents targeting bypass pathways are promising avenues to prolong the clinical benefit of FGFR-targeted therapies.[6][12]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 6. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. urotoday.com [urotoday.com]
- 12. FGFR-TKI resistance in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. FGFR Inhibition in Cholangiocarcinoma: Overcoming Acquired Resistance [jhoponline.com]
- 17. The Effect of Mutations on Drug Sensitivity and Kinase Activity of Fibroblast Growth Factor Receptors: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
Benchmarking Futibatinib Against Next-Generation FGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations is rapidly evolving. The approval of several FGFR inhibitors has brought new hope for patients, particularly those with cholangiocarcinoma and urothelial carcinoma. Among these, futibatinib (B611163) has emerged as a novel, irreversible inhibitor with a distinct mechanism of action. This guide provides an objective comparison of futibatinib's performance against other next-generation FGFR inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these targeted agents.
Mechanism of Action: The Irreversible Advantage
Futibatinib is a selective and irreversible inhibitor of FGFR1, 2, 3, and 4.[1][2][3] Its unique mechanism involves forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[1][4] This irreversible binding leads to prolonged inhibition of FGFR signaling, even after the drug has been cleared from plasma, thereby providing sustained suppression of downstream oncogenic pathways such as RAS/MAPK, PI3K/AKT, and PLCγ.[1][4] This contrasts with many other FGFR inhibitors that bind reversibly to the kinase domain.[2]
In Vitro Kinase Inhibitory Activity
The potency of futibatinib against wild-type FGFR isoforms and clinically relevant mutants has been evaluated in various preclinical studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of futibatinib and other next-generation FGFR inhibitors.
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | FGFR2 V564I/F (nM) | FGFR1 V561M (nM) | FGFR3 V555M (nM) | Reference |
| Futibatinib | 1.8 - 3.9 | 0.9 - 1.4 | 1.6 | 3.7 - 8.3 | 1-3 (V565I) | - | - | [5] |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | - | - | - | [5] |
| Infigratinib | 0.9 - 1.1 | 1.0 - 1.4 | 1.0 - 2.0 | 60 - 61 | - | - | - | [5] |
| Pemigatinib (B609903) | 0.2 - 0.4 | 0.3 - 1.2 | 1.2 - 1.7 | 30 - 37 | - | - | - | [5] |
Note: IC50 values can vary between different assay formats and conditions.
Clinical Efficacy in Cholangiocarcinoma
Cholangiocarcinoma (CCA) with FGFR2 fusions or rearrangements is a key indication for FGFR inhibitors. The following table summarizes key efficacy outcomes from clinical trials of futibatinib and other approved FGFR inhibitors in previously treated patients with advanced intrahepatic CCA (iCCA) harboring these alterations.
| Inhibitor | Trial | N | Objective Response Rate (ORR) | Median Duration of Response (mDOR, months) | Median Progression-Free Survival (mPFS, months) | Median Overall Survival (mOS, months) | Reference |
| Futibatinib | FOENIX-CCA2 | 103 | 42% | 9.7 | 9.0 | 21.7 | [2][6] |
| Pemigatinib | FIGHT-202 | 107 | 35.5% | 7.5 | 6.9 | 21.1 | [6][7] |
| Infigratinib | Phase 2 | 108 | 23.1% | - | 7.3 | 12.2 | [7][8] |
An indirect treatment comparison of futibatinib (FOENIX-CCA2) and pemigatinib (FIGHT-202) in patients with previously treated iCCA with FGFR2 fusions/rearrangements showed numerical trends favoring futibatinib, although significant differences in efficacy outcomes were not found.[9][10]
Overcoming Resistance
A significant challenge with targeted therapies is the emergence of drug resistance.[11] In the context of FGFR inhibitors, resistance often arises from secondary mutations in the FGFR kinase domain, particularly at the gatekeeper residue.[11][12] Futibatinib's irreversible binding mechanism offers a potential advantage in overcoming some of these resistance mutations.[2]
Studies have shown that secondary mutations in the FGFR2 kinase domain are the predominant mechanism of acquired resistance to both reversible and irreversible FGFR inhibitors.[12][13] The most common mutations occur at the N550 molecular brake and the V565 gatekeeper residues.[12][13] While futibatinib can be effective against some resistance mutations that arise after treatment with reversible inhibitors, resistance to futibatinib itself is also associated with the emergence of mutations, predominantly affecting the V565 residue.[14][15][16] Notably, mutations at the cysteine residue (C492) to which futibatinib covalently binds are rare, potentially due to a negative impact on FGFR2 signaling.[12][13]
Next-generation covalent inhibitors, such as FIIN-2 and FIIN-3, have been developed in preclinical settings to specifically target gatekeeper mutations that confer resistance to first-generation inhibitors.[11] More recently, tinengotinib (B10827977) has shown promising activity in patients with acquired resistance to earlier-generation FGFR inhibitors.[17]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the molecular context and experimental approaches used in the development and evaluation of these inhibitors, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for an in vitro kinase assay.
Caption: FGFR Signaling Pathway and Point of Futibatinib Inhibition.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing data across different studies. Below are generalized protocols for key experiments used to evaluate FGFR inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a recombinant FGFR kinase.
Methodology:
-
Reagents: Recombinant human FGFR kinase (wild-type or mutant), ATP, a suitable peptide substrate (e.g., Poly(E4Y)), and a kinase assay buffer.
-
Procedure:
-
The test inhibitor is serially diluted, typically in DMSO.
-
The inhibitor is pre-incubated with the FGFR enzyme in the kinase assay buffer.
-
The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.
-
The reaction proceeds for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Detection Methods:
-
Luminescence-based assay: An ADP-Glo™ kinase assay measures the amount of ADP produced, which correlates with kinase activity.[18]
-
Radiometric assay: Utilizes [γ-³³P]ATP and measures the incorporation of the radiolabel into the substrate.[19]
-
Fluorescence-based assay: Employs a fluorescently labeled substrate and detects changes in fluorescence upon phosphorylation.[19]
-
-
Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.[19]
Cellular Proliferation Assay
Objective: To assess the effect of an inhibitor on the growth and viability of cancer cell lines with specific FGFR alterations.
Methodology:
-
Cell Lines: Cancer cell lines with known FGFR status (e.g., amplified, fused, or mutated).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured.
-
-
Viability Measurement:
-
Data Analysis: The GI50 (the concentration that causes 50% growth inhibition) is calculated from the dose-response curve.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used.
-
Procedure:
-
Human cancer cell lines with defined FGFR alterations are implanted subcutaneously into the mice.
-
Once tumors reach a specified size, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally or via another appropriate route, once or twice daily.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Pharmacodynamic assessments, such as measuring the phosphorylation of FGFR and downstream signaling molecules in tumor tissue via Western blot, can also be performed.[21][22]
Conclusion
Futibatinib represents a significant advancement in the treatment of FGFR-driven cancers, primarily due to its irreversible mechanism of action which provides sustained target inhibition.[1][2] Clinical data, particularly in cholangiocarcinoma, demonstrates its robust efficacy.[2] While cross-trial comparisons should be interpreted with caution, futibatinib shows favorable outcomes when benchmarked against other next-generation FGFR inhibitors.[9] The challenge of acquired resistance remains a critical area of research for all FGFR inhibitors.[11][12] The development of novel covalent inhibitors and combination strategies will be crucial to further improve patient outcomes.[11][23][24] This guide provides a framework for understanding the comparative landscape of these important targeted therapies.
References
- 1. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Intrahepatic Cholangiocarcinoma: State of the Art of FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Comparison of Clinical Trials Assessing Futibatinib and Pemigatinib versus Chemotherapy in Patients with CCA and FGFR2 Fusion or Other Rearrangements - Oncology Practice Management [oncpracticemanagement.com]
- 10. Comparing Results with Futibatinib and Pemigatinib versus Chemotherapy in Patients with Cholangiocarcinoma and FGFR2 Fusion or Other Rearrangements | CCA News Online [ccanewsonline.com]
- 11. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. emjreviews.com [emjreviews.com]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. dailynews.ascopubs.org [dailynews.ascopubs.org]
Validating the Efficacy of TAS-120 (Futibatinib) in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of TAS-120 (futibatinib), a potent and irreversible inhibitor of Fibroblast Growth Factor Receptor (FGFR), in patient-derived xenograft (PDX) models. It offers a comparative perspective against other FGFR inhibitors, supported by experimental data, to inform preclinical research and drug development strategies.
Comparative Efficacy of TAS-120 in PDX Models
TAS-120 has demonstrated significant anti-tumor activity in PDX models of various cancers, particularly those harboring FGFR genetic aberrations. Its irreversible binding mechanism offers a distinct advantage, especially in overcoming resistance to reversible FGFR inhibitors.
Head-to-Head Comparison in Biliary Tract Cancer PDX
A key study directly compared the efficacy of futibatinib (B611163) and pemigatinib (B609903) in PDX models of biliary tract cancer. The results, summarized below, highlight the potent activity of futibatinib.
| PDX Model | FGFR Alteration | Treatment | Outcome |
| PDX.003.048 | FGFR2 fusion (Post-pemigatinib treatment) | Futibatinib | Sensitive |
| Pemigatinib | Sensitive | ||
| PDX.003.304 | FGFR2 fusion (FGFR inhibitor-naïve) | Futibatinib | Sensitive |
| Pemigatinib | Sensitive |
Data sourced from a study on precision oncology in biliary tract cancer.
Activity Against Resistance Mutations
Preclinical evidence strongly suggests that TAS-120 is effective against tumors that have developed resistance to other ATP-competitive FGFR inhibitors like infigratinib (B612010) and erdafitinib. This is often due to the emergence of secondary mutations in the FGFR kinase domain. TAS-120's covalent binding mechanism allows it to inhibit FGFR signaling even in the presence of these mutations.[1][2] Clinical data has shown that patients with intrahepatic cholangiocarcinoma (ICC) who developed resistance to infigratinib (BGJ398) or Debio 1347 showed clinical benefit when treated with TAS-120.[1]
Understanding the FGFR Signaling Pathway and TAS-120's Mechanism of Action
The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Genetic alterations such as fusions, rearrangements, amplifications, and mutations in FGFR genes can lead to oncogenic signaling. TAS-120 irreversibly binds to a conserved cysteine residue in the ATP-binding pocket of FGFR1-4, leading to sustained inhibition of the receptor and its downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways.
Figure 1: Simplified FGFR signaling pathway and the point of inhibition by TAS-120 (Futibatinib).
Experimental Protocols for Validating Efficacy in PDX Models
The following outlines a typical experimental workflow for assessing the efficacy of TAS-120 in patient-derived xenograft models.
PDX Model Establishment and Expansion
-
Tumor Implantation: Fresh tumor tissue from a patient's surgical resection or biopsy is subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Passaging: Once the initial tumor (P0) reaches a specified volume (e.g., 1000-1500 mm³), it is harvested and fragmented for subsequent passaging into new cohorts of mice (P1, P2, etc.). Early passages are typically used for drug efficacy studies to maintain the genetic and histological fidelity of the original tumor.
Drug Efficacy Study Design
-
Cohort Formation: Once tumors in a passage reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Dosing: TAS-120 is typically administered orally, once daily. The vehicle used for the control group should be identical to the one used to formulate TAS-120.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration. Efficacy is often assessed by comparing the change in tumor volume from baseline between the treated and control groups.
Pharmacodynamic and Biomarker Analysis
-
Tissue Collection: At the end of the study, tumors are excised for further analysis.
-
Western Blotting: To confirm target engagement, protein lysates from the tumors can be analyzed by Western blot to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK and AKT.
-
Immunohistochemistry (IHC): Tumor sections can be stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to further evaluate the biological effects of TAS-120.
Figure 2: General experimental workflow for validating TAS-120 efficacy in PDX models.
Conclusion
The data from patient-derived xenograft models strongly support the potent anti-tumor efficacy of TAS-120 (futibatinib), particularly in cancers with FGFR alterations. Its irreversible binding mechanism provides a key advantage in overcoming resistance to reversible FGFR inhibitors. The experimental protocols outlined in this guide provide a framework for the continued preclinical evaluation of TAS-120 and other novel targeted therapies in clinically relevant models.
References
Futibatinib's Potency Unveiled: A Comparative Analysis Against Wild-Type and Mutant FGFR
For Immediate Release
[City, State] – December 20, 2025 – A comprehensive analysis of preclinical data reveals the potent and selective activity of futibatinib (B611163), an irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), demonstrating significant efficacy against both wild-type and a range of clinically relevant mutant forms of the receptor. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of futibatinib's potency, supported by experimental data and protocols.
Futibatinib distinguishes itself from other FGFR inhibitors through its unique covalent binding mechanism. It forms an irreversible bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[1] This mode of action allows for sustained target inhibition and enables futibatinib to overcome resistance mechanisms that affect reversible FGFR inhibitors, particularly mutations in the kinase domain.[1][2]
Comparative Potency of Futibatinib
The inhibitory activity of futibatinib has been quantified against wild-type FGFR isoforms and a variety of mutations known to confer resistance to other therapies. The half-maximal inhibitory concentration (IC50) values from biochemical assays are summarized below, highlighting futibatinib's sustained potency against these challenging targets.
Table 1: Futibatinib Inhibitory Activity (IC50) against Wild-Type FGFRs
| Inhibitor | FGFR1 (WT) IC50 (nM) | FGFR2 (WT) IC50 (nM) | FGFR3 (WT) IC50 (nM) | FGFR4 (WT) IC50 (nM) |
| Futibatinib | 1.8 | 1.4 | 1.6 | 3.7 |
Data compiled from multiple sources.[1][3]
Table 2: Comparative Inhibitory Activity (IC50) of Futibatinib against Clinically Relevant FGFR2 Mutants
| FGFR2 Mutant | Futibatinib IC50 (nM) | Description |
| Wild-Type | 0.6 - 1.4 | Baseline activity |
| N550H | 3.6 | Molecular brake mutation |
| E566G | 4.2 | Kinase domain mutation |
| K660M | 2.5 | Kinase domain mutation |
| V565I | 1.3 | Gatekeeper mutation |
| N550K | 11.9 | Molecular brake mutation |
| V565L | 50.6 | Gatekeeper mutation |
This table showcases futibatinib's ability to inhibit common resistance mutations with high potency.[3]
Preclinical studies have consistently demonstrated that futibatinib retains potent activity against various FGFR gatekeeper mutants, such as V565I and V565L, which are known to confer resistance to reversible ATP-competitive inhibitors.[1][3][4] In cell-based assays, futibatinib has been shown to potently inhibit FGFR phosphorylation and downstream signaling, leading to growth inhibition in cancer cell lines with various FGFR genomic aberrations, including fusions, amplifications, and mutations.[3]
FGFR Signaling Pathway and Futibatinib's Mechanism of Action
FGFR signaling is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation. This triggers a cascade of downstream signaling pathways critical for cell proliferation, survival, and migration. The primary pathways affected include the RAS-Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)-AKT, Phospholipase Cγ (PLCγ), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Futibatinib's irreversible binding to the FGFR kinase domain blocks this initial autophosphorylation, effectively shutting down these downstream signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Clinical Trial Data for FGFR Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Fibroblast Growth Factor Receptor (FGFR) inhibitors, a class of targeted therapies showing significant promise in various oncological indications. By objectively comparing the performance of key inhibitors and detailing the experimental methodologies of pivotal trials, this document serves as a valuable resource for researchers and drug development professionals in the field.
The FGFR Signaling Pathway: A Key Target in Cancer Therapy
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1][2] Genetic alterations in FGFR genes, including fusions, rearrangements, mutations, and amplifications, can lead to dysregulated signaling and contribute to tumorigenesis.[3][4] This has established the FGFR signaling pathway as a critical target for therapeutic intervention in a range of cancers.
The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activation triggers several downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are central to cell growth and survival.[2]
Comparative Efficacy of Approved FGFR Inhibitors
Several FGFR inhibitors have received FDA approval for the treatment of specific cancers with FGFR alterations. The following tables summarize the efficacy data from pivotal clinical trials for some of these key drugs.
Table 1: Efficacy of Pemigatinib (B609903) in Cholangiocarcinoma (FIGHT-202 Trial)[3][6][7]
| Endpoint | Cohort A (FGFR2 fusions/rearrangements) | Cohort B (Other FGF/FGFR alterations) | Cohort C (No FGF/FGFR alterations) |
| Objective Response Rate (ORR) | 37.0% | 0% | 0% |
| Disease Control Rate (DCR) | 82.4% | 40.0% | 17.6% |
| Median Progression-Free Survival (mPFS) | 7.0 months | 2.1 months | 1.5 months |
| Median Overall Survival (mOS) | 17.5 months | 6.7 months | 4.0 months |
| Median Duration of Response (mDOR) | 9.1 months | - | - |
Table 2: Efficacy of Erdafitinib (B607360) in Urothelial Carcinoma (BLC2001 and THOR Trials)[8][9][10][11][12][13][14]
| Trial | Endpoint | Erdafitinib | Comparator (Chemotherapy in THOR) |
| BLC2001 (Phase 2) | ORR | 40% | - |
| mDOR | 5.98 months | - | |
| mPFS | 5.52 months | - | |
| mOS | 11.3 months | - | |
| THOR (Phase 3) | ORR | 46% | 12% |
| mPFS | 5.6 months | 2.7 months | |
| mOS | 12.1 months | 7.8 months |
Table 3: Efficacy of Futibatinib in Intrahepatic Cholangiocarcinoma (FOENIX-CCA2 Trial)[4][15][16][17][18][19][20][21][22]
| Endpoint | Futibatinib |
| ORR | 41.7% |
| DCR | 82.5% |
| mDOR | 9.7 months |
| mPFS | 9.0 months |
| mOS | 21.7 months |
Table 4: Efficacy of Infigratinib (B612010) in Cholangiocarcinoma (CBGJ398X2204 Trial)[23][24]
| Endpoint | Infigratinib |
| ORR | 23% |
| mDOR | 5.0 months |
| mPFS | 7.3 months |
Comparative Safety Profile of FGFR Inhibitors
The safety profiles of FGFR inhibitors are generally manageable, with a predictable set of on-target adverse events. Hyperphosphatemia is a common class effect resulting from the inhibition of FGFR in the kidneys.[5]
Table 5: Common Treatment-Related Adverse Events (TRAEs) of Approved FGFR Inhibitors
| Adverse Event | Pemigatinib (FIGHT-202)[6] | Erdafitinib (BLC2001)[7] | Futibatinib (FOENIX-CCA2)[8] | Infigratinib (CBGJ398X2204)[9] |
| Hyperphosphatemia | 58.5% | Not specified in detail | 85% | ≥20% |
| Alopecia | 49.7% | Not specified in detail | 33% | ≥20% |
| Diarrhea | 47.6% | Not specified in detail | Not specified in detail | ≥20% |
| Dry Mouth | Not specified in detail | Not specified in detail | 30% | Not specified in detail |
| Stomatitis | Not specified in detail | Not specified in detail | Not specified in detail | ≥20% |
| Fatigue | Not specified in detail | Not specified in detail | Not specified in detail | ≥20% |
| Nail Toxicity | Not specified in detail | Not specified in detail | Not specified in detail | ≥20% |
| Eye Disorders (e.g., Central Serous Retinopathy) | Not specified in detail | 27% | 8% | ≥20% |
Experimental Protocols of Key Clinical Trials
A standardized approach to clinical trial design is crucial for the evaluation and comparison of novel therapeutics. The following diagram illustrates a generalized workflow for pivotal FGFR inhibitor trials.
Pivotal Trial Methodologies
-
FIGHT-202 (Pemigatinib) : This was a Phase 2, open-label, single-arm study in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.[2][10] Patients were enrolled into three cohorts based on their FGF/FGFR status. The primary endpoint was the objective response rate (ORR) in the cohort with FGFR2 fusions or rearrangements.[2][10] Tumor response was assessed by independent central review according to RECIST v1.1.[11]
-
BLC2001 (Erdafitinib) : A Phase 2, open-label, single-arm trial enrolling patients with locally advanced or metastatic urothelial carcinoma with specific FGFR alterations who had progressed after at least one line of chemotherapy.[7][12] The primary endpoint was the confirmed ORR.[13]
-
THOR (Erdafitinib) : This Phase 3, randomized, open-label study compared the efficacy and safety of erdafitinib to standard chemotherapy (docetaxel or vinflunine) in patients with metastatic urothelial cancer with select FGFR alterations who had progressed on or after anti-PD-(L)1 therapy.[14][15] The primary endpoint was overall survival (OS).[14]
-
FOENIX-CCA2 (Futibatinib) : A Phase 2, open-label, single-arm study in patients with unresectable or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements who had progressed after one or more prior systemic therapies.[3][16][17] The primary endpoint was ORR as assessed by independent central review.[17]
-
PROOF 301 (Infigratinib) : A Phase 3, multicenter, open-label, randomized trial comparing infigratinib to standard-of-care gemcitabine (B846) plus cisplatin (B142131) in the first-line treatment of patients with unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 gene fusions/translocations.[4][18][19] The primary endpoint is progression-free survival (PFS).[19]
Conclusion
FGFR inhibitors have demonstrated significant clinical activity in patients with FGFR-altered tumors, leading to several FDA approvals and establishing a new standard of care in specific indications. The efficacy of these agents is most pronounced in tumors with FGFR fusions or rearrangements, particularly in cholangiocarcinoma and urothelial carcinoma. While the safety profiles are generally manageable, awareness and proactive management of class-specific adverse events, such as hyperphosphatemia, are crucial. Ongoing and future clinical trials will further define the role of FGFR inhibitors in the oncology treatment landscape, both as monotherapy and in combination with other agents. This comparative guide provides a foundational understanding for researchers and clinicians working to advance this promising class of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [theoncologynurse.com]
- 3. Futibatinib in iCCA with FGFR2 Fusions/Rearrangements: The FOENIX-CCA2 Study | CCA News Online [ccanewsonline.com]
- 4. qedtx.com [qedtx.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. FDA Approves Infigratinib for Advanced/Metastatic Cholangiocarcinoma With FGFR2 Rearrangements - Oncology Data Advisor [oncdata.com]
- 10. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Efficacy and safety of erdafitinib in patients with locally advanced or metastatic urothelial carcinoma: long-term follow-up of a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ERDAFITINIB in locally advanced or metastatic urothelial carcinoma (mUC): Long-term outcomes in BLC2001 - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 14. Phase 3 THOR study: Results of erdafitinib (erda) versus chemotherapy (chemo) in patients (pts) with advanced or metastatic urothelial cancer (mUC) with select fibroblast growth factor receptor alterations (FGFRalt) - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 15. urotoday.com [urotoday.com]
- 16. Futibatinib in Patients with Intrahepatic CCA Harboring FGFR2 Gene Fusions: A Phase 2 Open-Label Study (FOENIX-CCA2) [jhoponline.com]
- 17. Futibatinib for FGFR2-Rearranged Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Infigratinib in patients with advanced cholangiocarcinoma with FGFR2 gene fusions/translocations: the PROOF 301 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for TAS-120 (Futibatinib)
For Immediate Implementation by Laboratory Personnel
The proper disposal of the investigational drug TAS-120 (Futibatinib) is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As a potent, targeted therapy, Futibatinib and all associated materials must be handled as hazardous cytotoxic waste. Adherence to these protocols is mandatory to mitigate exposure risks and prevent environmental contamination.
Hazard Identification and Classification
Futibatinib is classified with specific hazards that necessitate stringent handling and disposal procedures. Laboratory personnel must be fully aware of these potential risks before working with this compound.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is crucial to minimize exposure risk during the handling and disposal of Futibatinib.
| Activity | Minimum PPE Requirement |
| Weighing and Aliquoting | Double gloves, disposable gown, safety goggles, and a fit-tested respirator within a chemical fume hood. |
| Solution Preparation | Double gloves, disposable gown, and safety goggles within a chemical fume hood. |
| General Laboratory Work | Standard laboratory coat, single pair of gloves, and safety glasses. |
| Waste Disposal | Double gloves, disposable gown, and safety goggles. |
Step-by-Step Disposal Procedures
The following procedures align with general guidelines for cytotoxic and antineoplastic waste management and comply with regulations set forth by the Environmental Protection Agency (EPA), including the Resource Conservation and Recovery Act (RCRA) and Subpart P for hazardous waste pharmaceuticals.[2][3][4]
Segregation at the Source
-
Immediate Action: As soon as they are generated, immediately segregate all materials that have come into contact with Futibatinib from the general laboratory waste stream.[2]
-
Contaminated Materials Include:
-
Unused or expired Futibatinib powder or solutions.
-
Contaminated labware (e.g., vials, pipette tips, plates, flasks).
-
Contaminated consumables (e.g., absorbent pads, wipes).
-
All used Personal Protective Equipment (PPE).
-
Use of Designated Waste Containers
-
Container Specifications: Use only designated, clearly labeled, leak-proof, and puncture-resistant containers specifically for cytotoxic waste.[2]
-
Color-Coding: These containers are often color-coded purple or yellow to easily distinguish them from other waste streams.[5][6][7]
Waste-Specific Disposal Protocols
-
Solid Waste:
-
Liquid Waste:
-
Collect all aqueous solutions containing Futibatinib in a dedicated, sealed, and clearly labeled hazardous waste container.[2][8]
-
Do not pour any liquid waste containing Futibatinib down the drain. This is strictly prohibited under EPA Subpart P regulations.[4][9]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Dispose of all needles, syringes, scalpels, and other contaminated sharps in a designated, puncture-proof sharps container labeled for cytotoxic waste.[8] These containers are also typically color-coded.
-
Spill Management
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.
-
Containment: If it is safe to do so, prevent the spill from spreading by using absorbent pads or spill kits.
-
Cleanup:
-
Solid Spills: Gently cover the spill with absorbent material to prevent dust from becoming airborne. Carefully scoop the material into a labeled hazardous waste container.[8]
-
Liquid Spills: Absorb the solution with an appropriate absorbent material, such as diatomite or universal binders. Place all contaminated materials into the designated hazardous waste container.[2][8]
-
-
Decontamination: Decontaminate the affected surfaces according to your laboratory's established protocol, often involving scrubbing with an appropriate solvent like alcohol.[2]
Final Disposal
-
Container Sealing: Seal the cytotoxic waste containers when they are approximately three-quarters full to prevent overfilling and potential spills.[2]
-
Storage: Store sealed containers in a secure, designated area with clear hazard warnings, accessible only to authorized personnel, until collection.[6][7]
-
Collection and Treatment: Arrange for a licensed hazardous waste contractor to collect the waste. The standard and required method for treating cytotoxic waste is high-temperature incineration at a permitted facility.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of TAS-120 (Futibatinib) and associated materials.
Caption: Standard workflow for the disposal of TAS-120 (Futibatinib).
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment, protect the ecosystem, and maintain full compliance with all relevant regulations. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may include additional requirements.
References
- 1. FDA Grants Breakthrough Therapy Designation for Taiho Oncology's Futibatinib for Treatment of Advanced Cholangiocarcinoma [prnewswire.com]
- 2. benchchem.com [benchchem.com]
- 3. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 4. waste360.com [waste360.com]
- 5. secamb.nhs.uk [secamb.nhs.uk]
- 6. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. ashp.org [ashp.org]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling and Disposal of TAS-120 (Futibatinib)
For Immediate Implementation by Laboratory Personnel
Futibatinib (TAS-120) is a potent, irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1-4, critical in targeted cancer therapy.[1] Its mechanism involves forming a covalent bond within the ATP-binding pocket of the FGFR kinase domain, effectively halting downstream signaling pathways like RAS/MAPK, PI3K/AKT, and PLCγ that are crucial for cancer cell proliferation and survival.[1] Due to its cytotoxic nature, strict adherence to safety protocols is mandatory for all researchers, scientists, and drug development professionals to mitigate occupational exposure risks.[1][2]
This guide provides essential, procedural information for the safe handling, personal protective equipment (PPE) requirements, and disposal of Futibatinib in a laboratory setting.
Hazard Identification and Classification
Futibatinib is classified with specific hazards under the Globally Harmonized System (GHS).[1][3] Laboratory personnel must be fully aware of these potential risks before handling the compound.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1][3] |
Data sourced from MedchemExpress Safety Data Sheet.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is critical to minimize exposure risk. The following table outlines the minimum PPE requirements for various laboratory activities involving Futibatinib.
| Activity | Primary PPE | Secondary Controls & Work Practices |
| Weighing and Preparing Solutions | - Disposable gown- Double-gloving (chemotherapy-rated)- Safety goggles- N95 respirator | - Perform in a chemical fume hood or ventilated enclosure.[2] |
| Administering to Cell Cultures or Animals | - Double-gloving (chemotherapy-rated gloves)- Disposable gown- Safety goggles[1] | - Use a biosafety cabinet for cell culture work.[1] - Ensure proper animal handling restraints to prevent spills and aerosol generation.[1] |
| General Laboratory Work in Proximity | - Standard laboratory coat- Single pair of gloves- Safety glasses | - Maintain a safe distance from active handling areas. |
| Waste Disposal | - Disposable gown- Double-gloving (chemotherapy-rated)- Safety goggles | - Handle all waste as cytotoxic.[2] |
| Spill Cleanup | - N95 respirator- Chemical-resistant gloves- Disposable gown- Eye protection | - Follow spill management protocol immediately.[1] |
Step-by-Step Handling and Disposal Plan
Engineering Controls:
-
All work with solid or liquid Futibatinib should be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, to prevent inhalation of dust or aerosols.[2][4]
-
Ensure a safety shower and eyewash station are readily accessible.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with disposable, plastic-backed absorbent pads.
-
Weighing: Weigh solid Futibatinib in a ventilated enclosure to minimize dust inhalation.[1]
-
Solubilization: Prepare solutions within a chemical fume hood.[1]
-
Administration: When administering to cell cultures or animals, use techniques that minimize aerosol generation.
-
Post-Handling: After handling, wipe down all surfaces with a 70% alcohol solution.[1] All disposable materials used during the process should be considered cytotoxic waste.
Disposal Plan: All materials contaminated with Futibatinib must be treated as hazardous cytotoxic waste.[1][2]
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and plasticware.[1] Place these items in a clearly labeled, sealed plastic bag and then into a designated hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing Futibatinib in a compatible, sealed, and clearly labeled hazardous waste container.[1] Do not mix with other waste streams.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic waste.[1]
Spill Management Protocol: In the event of a spill, a clear and immediate response is crucial to contain contamination.[1]
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[1]
-
Containment: If safe to do so, prevent the spill from spreading using absorbent pads or spill pillows.[1]
-
PPE: Don appropriate PPE, including a respirator, chemical-resistant gloves, a gown, and eye protection before cleanup.[1]
-
Cleanup:
-
Solid Spills: Gently cover the spill with absorbent material to avoid raising dust.[1] Carefully scoop the material into a labeled hazardous waste container.[1]
-
Liquid Spills: Absorb the solution with a suitable absorbent material.[1] Place the contaminated material into a labeled hazardous waste container.[1]
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with 70% alcohol.[1][2]
-
Disposal: Dispose of all cleanup materials as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
Experimental Workflow Visualization
The following diagram outlines the standard workflow for safely handling Futibatinib.
Caption: Standard workflow for handling Futibatinib.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
